molecular formula C15H11FO5 B577587 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261970-06-2

3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Cat. No.: B577587
CAS No.: 1261970-06-2
M. Wt: 290.246
InChI Key: XSOSNMBMBVAPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a functionalized biphenyl compound intended for research and development applications. The biphenyl scaffold is a fundamental structure in organic chemistry and is extensively utilized in the synthesis of bioactive molecules and advanced materials . Its significance stems from its presence in a wide range of pharmacologically active compounds and natural products. Researchers value this scaffold for developing substances with potential anti-inflammatory, antibacterial, antifungal, and antitumor properties, among other biological activities . The specific substitution pattern on this compound, featuring fluorine and methoxy groups alongside carboxylic acid functionalities, makes it a versatile intermediate for further chemical exploration. The carboxylic acid groups allow for diverse derivatization, such as amidation or esterification, which is crucial in medicinal chemistry for fine-tuning the properties of drug candidates. The biphenyl core is a common feature in various patented pharmaceutical compounds and has shown utility in creating molecules for non-medical applications, including organic light-emitting diodes (OLEDs) and liquid crystals . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-carboxy-5-methoxyphenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-11-5-9(4-10(6-11)14(17)18)8-2-3-12(15(19)20)13(16)7-8/h2-7H,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOSNMBMBVAPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690936
Record name 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-06-2
Record name 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Introduction

This compound is a complex bi-aryl compound featuring a precisely substituted biphenyl core. Molecules of this class are of significant interest to researchers in medicinal chemistry and materials science. The biphenyl scaffold is a "privileged structure" found in numerous biologically active compounds and liquid crystalline polymers.[1][2] The specific substitution pattern of this target molecule—containing fluoro, methoxy, and dicarboxylic acid groups—offers multiple points for further chemical modification, making it a valuable building block for creating diverse molecular libraries.

This guide provides a comprehensive overview of a robust and logical synthetic route for preparing this compound. The strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method renowned for its efficiency and functional group tolerance in constructing carbon-carbon bonds between aromatic rings.[3] We will delve into the retrosynthetic analysis, the preparation of key precursors, the core coupling reaction, and the final deprotection step, offering both mechanistic insights and detailed experimental protocols for the practicing scientist.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule reveals that the most logical disconnection is at the central carbon-carbon bond connecting the two phenyl rings. This approach simplifies the complex target into two more readily accessible precursors. The palladium-catalyzed Suzuki-Miyaura coupling is the ideal forward reaction for this transformation.[3]

To ensure the selective formation of the dicarboxylic acid and prevent unwanted side reactions, one of the carboxylic acid groups is masked as a methyl ester during the coupling reaction. This protecting group can be easily removed in the final step. This leads to the identification of two key intermediates: an aryl halide and an arylboronic acid.

G cluster_precursors Key Precursors Target This compound (Target Molecule) Disconnection C-C Bond Disconnection (Retrosynthesis) Target->Disconnection Retrosynthesis Precursor1 Precursor 1 (Aryl Halide) 3-bromo-5-methoxybenzoic acid Disconnection->Precursor1 Precursor2 Precursor 2 (Boronic Acid) 3-fluoro-4-(methoxycarbonyl)phenylboronic acid Disconnection->Precursor2 Coupling Suzuki-Miyaura Coupling (Forward Synthesis) Coupling->Target + Hydrolysis Precursor1->Coupling Precursor2->Coupling Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_complex Oxidative Addition transmetalation_complex Ar¹-Pd(II)L₂-Ar² pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² (Biphenyl Product) transmetalation_complex->product center aryl_halide Ar¹-X (Precursor 1) aryl_halide->pd_complex boronic_acid Ar²-B(OH)₂ (Precursor 2) boronic_acid->transmetalation_complex base Base (e.g., K₂CO₃) base->transmetalation_complex

Sources

A Technical Guide to the Spectroscopic Characterization of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data expected for the novel biphenyl derivative, 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS No. 1261970-06-2).[1][2] As experimental spectra for this specific compound are not widely published, this document serves as a predictive guide for researchers, synthesizing data from analogous structures and foundational spectroscopic principles. The methodologies and interpretations presented herein are designed to offer a robust framework for the characterization of this and similar functionalized biphenyl compounds, which are of significant interest in medicinal chemistry and materials science.[1]

Molecular Structure and Spectroscopic Overview

The structural complexity of this compound, featuring a dissymmetric biphenyl core with varied electronic substituents (electron-withdrawing fluorine and carboxylic acids, and an electron-donating methoxy group), gives rise to a rich and informative spectroscopic profile. Understanding the interplay of these groups is paramount for accurate spectral assignment.

Below is a diagram illustrating the molecular structure and the numbering convention used throughout this guide.

Caption: Structure of this compound.

Mass Spectrometry (MS)

2.1 Experimental Rationale and Protocol

Electrospray Ionization (ESI) is the method of choice for this molecule due to the presence of two acidic carboxylic acid groups, which readily deprotonate to form anions. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear identification of the molecular ion.

Protocol: ESI Mass Spectrometry (Negative Ion Mode)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Source Parameters (Negative Mode):

    • Capillary Voltage: -3.0 to -4.5 kV

    • Nebulizing Gas (N₂): Set to a pressure appropriate for a stable spray.

    • Drying Gas (N₂): Set to a flow rate and temperature (e.g., 200-300 °C) to facilitate desolvation.

  • Data Acquisition: Acquire spectra in the m/z range of 50-500.

2.2 Predicted Mass Spectrum Data

The molecular formula is C₁₅H₁₁FO₅. The predicted mass spectrum would be dominated by the molecular ion and its deprotonated species.

Ion SpeciesFormulaCalculated m/z (Monoisotopic)Predicted Observation
[M-H]⁻[C₁₅H₁₀FO₅]⁻290.0561The base peak in negative ESI mode.
[M-2H]²⁻[C₁₅H₉FO₅]²⁻144.5244Observable at lower m/z, intensity dependent on pH and cone voltage.
[M+Na-2H]⁻[C₁₅H₉FO₅Na]⁻312.0381Potential adduct, especially if sodium salts are present.

2.3 Data Interpretation

The primary diagnostic peak will be the [M-H]⁻ ion at m/z 290.0561. High-resolution mass spectrometry should be used to confirm the elemental composition to within a few parts per million (ppm), providing unequivocal evidence for the molecular formula. A potential, though less likely, fragmentation in negative mode could involve the loss of CO₂ (44 Da) from one of the carboxyl groups, resulting in a fragment at m/z 246.0667.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1 Experimental Rationale and Protocol

¹H NMR spectroscopy is essential for elucidating the substitution pattern of the aromatic rings. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the polar dicarboxylic acid and to exchange with the acidic carboxylic protons, which would otherwise broaden other signals.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64, to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2-5 seconds.

    • Temperature: 298 K.

  • Referencing: The residual DMSO solvent peak at δ ~2.50 ppm is used as the internal reference.

3.2 Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Predictions are based on established substituent chemical shift effects and analysis of similar compounds such as 4-fluorobenzoic acid and 3-methoxybenzoic acid.[3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Couplings
~13.0broad singlet2HCOOHAcidic protons, will exchange with D₂O. Position is concentration-dependent.
~8.10triplet, J ≈ 8.0 Hz1HH-5'Ortho to a COOH group and meta to the other ring.
~7.85doublet, J ≈ 1.5 Hz1HH-2Meta-coupled to H-6 and H-4. Deshielded by adjacent COOH.
~7.70doublet, J ≈ 1.5 Hz1HH-4Meta-coupled to H-2 and H-6. Deshielded by COOH and adjacent to the other ring.
~7.60ddd, J ≈ 8.0, 2.0, 1.0 Hz1HH-6'Ortho to F and ortho to the other ring. Shows ortho (to H-5') and meta (to H-2') C-H and H-F couplings.
~7.45dd, J ≈ 10.0, 2.0 Hz1HH-2'Ortho to the other ring and meta to F. Shows a large ortho H-F coupling and a smaller meta C-H coupling.
~7.20triplet, J ≈ 1.5 Hz1HH-6Meta-coupled to H-2 and H-4. Shielded relative to H-2/H-4 by the methoxy group.
3.88singlet3HOCH₃Typical chemical shift for an aromatic methoxy group.

3.3 Data Interpretation

The proton spectrum is divided into two distinct aromatic regions corresponding to the two rings.

  • Ring A (Fluorinated Ring): Protons H-2', H-5', and H-6' will exhibit complex splitting patterns due to both H-H and H-F couplings. The fluorine atom will introduce through-bond couplings, with the ortho coupling (³JHF) being the largest (~8-10 Hz) and the meta coupling (⁴JHF) being smaller (~5-7 Hz).

  • Ring B (Methoxylated Ring): Protons H-2, H-4, and H-6 form an AMX-like system. The protons ortho and para to the electron-donating methoxy group are expected to be more shielded than those meta to it. However, the presence of two electron-withdrawing groups (a COOH and the other aryl ring) complicates this simple prediction, leading to a downfield shift for all protons on this ring.

Caption: Predicted ¹H NMR chemical shift correlations.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1 Experimental Rationale and Protocol

¹³C NMR is definitive for confirming the carbon skeleton, identifying all unique carbon atoms in the molecule. Proton-decoupled ¹³C NMR is standard, yielding a spectrum of singlets.

Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial.

  • Instrumentation: A 400 MHz (or higher) spectrometer, observing at ~100 MHz for ¹³C.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 512-2048, as ¹³C has low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Referencing: The DMSO-d₆ solvent peak at δ ~39.52 ppm is used as the internal reference.

4.2 Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Predictions are based on additivity rules and data from analogous fluorinated and methoxylated benzoic acids.[4]

Chemical Shift (δ, ppm)AssignmentRationale and Key Couplings
~167.5C3-C OOHCarboxylic acid carbonyl carbon.
~166.0C4'-C OOHCarboxylic acid carbonyl carbon, potentially influenced by fluorine.
~162.0 (d, ¹JCF ≈ 250 Hz)C -3'Carbon directly bonded to fluorine, shows a very large one-bond C-F coupling.
~159.5C -5Carbon attached to the methoxy group.
~142.0C -1Quaternary carbon, deshielded by attachment to the other ring and COOH.
~138.0C -1'Quaternary carbon, deshielded by attachment to the other ring.
~134.0 (d, ³JCF ≈ 3 Hz)C -5'Tertiary carbon, shows small meta C-F coupling.
~131.0C -3Quaternary carbon attached to COOH.
~125.0 (d, ²JCF ≈ 15 Hz)C -4'Quaternary carbon, shows two-bond C-F coupling.
~123.0C -2Tertiary carbon, deshielded by adjacent COOH.
~120.0 (d, ²JCF ≈ 20 Hz)C -2'Tertiary carbon, shows two-bond C-F coupling.
~118.0C -4Tertiary carbon.
~116.0 (d, ⁴JCF ≈ 5 Hz)C -6'Tertiary carbon, may show small para C-F coupling.
~115.0C -6Tertiary carbon, shielded by para-methoxy group.
~56.0OC H₃Typical shift for an aromatic methoxy carbon.

4.3 Data Interpretation

The ¹³C spectrum will confirm the presence of 15 unique carbon signals. Key diagnostic features include:

  • Carbonyl Carbons: Two distinct signals for the carboxylic acid carbons above 165 ppm.

  • C-F Coupling: The carbon directly attached to fluorine (C-3') will appear as a doublet with a very large coupling constant (¹JCF ≈ 240-260 Hz). Adjacent carbons (C-2', C-4') will show smaller two-bond couplings (²JCF ≈ 15-25 Hz), and even carbons further away may exhibit small C-F couplings.

  • Quaternary Carbons: The four quaternary carbons of the biphenyl core (C-1, C-1', C-3, C-4') can be distinguished from the tertiary (C-H) carbons using a DEPT or APT experiment.

Infrared (IR) Spectroscopy

5.1 Experimental Rationale and Protocol

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, particularly the carboxylic acid and the aromatic rings. Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.

Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected before the sample spectrum.

5.2 Predicted IR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3300-2500 (very broad)O-H stretchCarboxylic AcidA very broad and characteristic band due to hydrogen bonding of the carboxylic acid dimer.
~1700C=O stretchCarboxylic AcidStrong, sharp absorption for the carbonyl group. May be split or broadened due to two distinct COOH environments.
1610, 1580, 1470C=C stretchAromatic RingSeries of bands characteristic of the aromatic rings.
~1300C-O stretch / O-H bendCarboxylic AcidIn-plane bending and stretching modes of the COOH group.
~1250C-O-C stretchAryl-alkyl etherAsymmetric stretching of the C-O-C bond of the methoxy group.
~1150C-F stretchAryl-FluorideStrong absorption characteristic of the C-F bond.
900-675C-H bend (out-of-plane)Aromatic RingBending patterns in this "fingerprint" region are diagnostic of the ring substitution pattern.

5.3 Data Interpretation

The IR spectrum provides a clear fingerprint of the molecule's functionality. The most prominent feature will be the extremely broad O-H stretch of the hydrogen-bonded carboxylic acids, which often overlaps with the aromatic C-H stretches. The strong carbonyl (C=O) absorption around 1700 cm⁻¹ is another definitive feature. The presence of both a strong C-O-C stretch for the ether and a strong C-F stretch confirms the presence of all key substituents.

Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_result Data Interpretation Compound 3'-Fluoro-5-methoxy- [1,1'-biphenyl]-3,4'-dicarboxylic acid MS Mass Spectrometry (ESI-MS) Confirms Molecular Weight Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Elucidates Connectivity Compound->NMR IR Infrared Spectroscopy (FT-IR) Identifies Functional Groups Compound->IR Structure Structural Confirmation & Purity Assessment MS->Structure NMR->Structure IR->Structure

Caption: General workflow for spectroscopic characterization.

Conclusion

This guide outlines the predicted spectroscopic characteristics of this compound. Through a combined application of high-resolution mass spectrometry, ¹H and ¹³C NMR, and FT-IR spectroscopy, researchers can confidently confirm the identity, structure, and purity of this complex biphenyl derivative. The detailed interpretation of predicted data, including specific couplings and characteristic chemical shifts, provides a robust template for spectral assignment. This systematic approach ensures the scientific integrity required for applications in drug discovery and materials science.

References

  • Supporting Information, Green Chemistry, 2018, 20, 3038. This reference provides examples of NMR data for substituted benzoic acids, which can be used for predicting chemical shifts.
  • Royal Society of Chemistry. Supplementary Information for various organic compounds, providing general procedures for NMR data acquisition. Available from: [Link]

  • Lundvall, F., et al. (2014). 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o615. Available from: [Link]

Sources

An In-depth Technical Guide to 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic Acid (CAS Number 1261970-06-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS No. 1261970-06-2), a synthetic organic compound with significant potential in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, and the specific substitutions on this molecule—a fluoro group, a methoxy group, and two carboxylic acid moieties—confer unique physicochemical and biological properties. This document will delve into the compound's properties, potential mechanisms of action, synthesis, and applications, with a focus on its prospective role as an anticancer agent.

Introduction

The biphenyl moiety is a cornerstone in the design of pharmacologically active molecules, found in a wide array of natural products and synthetic drugs. Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an ideal scaffold for interacting with biological targets. This compound is a functionalized biphenyl derivative that has garnered interest for its potential applications in oncology and as a building block for advanced materials.[1] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate lipophilicity and target interactions. The two carboxylic acid groups provide sites for further derivatization, such as amidation or esterification, allowing for the fine-tuning of its properties for various applications.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for this compound is not extensively available in the public domain, its key properties can be summarized as follows:

PropertyValueSource
CAS Number 1261970-06-2[Multiple Sources]
Molecular Formula C₁₅H₁₁FO₅[Multiple Sources]
Molecular Weight 290.25 g/mol [Multiple Sources]
IUPAC Name 4-(3-carboxy-5-methoxyphenyl)-2-fluorobenzoic acid[1]
Canonical SMILES COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(=O)O[2]
InChI Key XSOSNMBMBVAPKW-UHFFFAOYSA-N[1]
Storage Temperature 2-8°C[2]

Synthesis and Characterization

The synthesis of this compound and related biphenyl derivatives is typically achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a widely employed method for the formation of the biphenyl core, reacting a boronic acid with a halide in the presence of a palladium catalyst.[3]

General Synthetic Approach: Suzuki-Miyaura Coupling

A plausible synthetic route would involve the coupling of a suitably substituted phenylboronic acid with a substituted aryl halide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 3-bromo-5-methoxybenzoic acid product Ester Intermediate reactant1->product reactant2 2-fluoro-4-(methoxycarbonyl)phenylboronic acid reactant2->product catalyst Pd(PPh₃)₄ catalyst->product Catalyst base Na₂CO₃ base->product Base solvent Toluene/Ethanol/Water solvent->product Solvent final_product This compound product->final_product Hydrolysis (e.g., LiOH)

Figure 1. Generalized Suzuki-Miyaura coupling for synthesis.

Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and carboxylic acid substituents. A singlet corresponding to the methoxy group protons would be anticipated around 3.8-4.0 ppm. The carboxylic acid protons would likely appear as broad singlets at the downfield end of the spectrum (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the biphenyl carbons, the methoxy carbon, and the two carboxylic acid carbons. The carbon atoms attached to the fluorine will exhibit C-F coupling.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid groups (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), C-O stretching for the methoxy group and carboxylic acids, and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (290.25 g/mol ).

Biological Activity and Potential Mechanism of Action

Recent studies have highlighted the potential of substituted biphenyl compounds as anticancer agents.[3][4] this compound, with its specific functional groups, is a candidate for investigation in this area.

Anticancer Potential

The biphenyl scaffold can serve as a pharmacophore that positions functional groups for optimal interaction with biological targets. The fluorine and methoxy substituents can enhance the compound's lipophilicity, potentially improving cell membrane permeability and bioavailability.[1]

Postulated Mechanism of Action: Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[5] There is evidence to suggest a crosstalk between the PI3K/Akt/mTOR pathway and the NF-κB signaling pathway, which is also heavily implicated in cancer progression.[6] Methoxy-substituted biphenyl derivatives have been shown to exert their anticancer effects by modulating these pathways. For instance, 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol has been demonstrated to reduce the levels of PI3K, AKT, and NF-κB in lung cancer cells, leading to apoptosis.[4] It is plausible that this compound could act through a similar mechanism.

G cluster_pathway Postulated PI3K/Akt/NF-κB Inhibition compound 3'-Fluoro-5-methoxy- [1,1'-biphenyl]-3,4'-dicarboxylic acid pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt Activates proliferation Cell Proliferation & Survival nfkb NF-κB akt->nfkb Activates apoptosis Apoptosis akt->apoptosis Inhibits nfkb->proliferation Promotes

Figure 2. Postulated inhibition of the PI3K/Akt/NF-κB pathway.

Applications in Materials Science

Biphenyl dicarboxylic acids are valuable linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The rigid nature of the biphenyl unit and the coordinating ability of the carboxylate groups make this compound a promising candidate for the construction of novel MOFs with tailored properties.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of biphenyl carboxylic acids, which can be adapted for this compound.

Representative Synthesis via Suzuki-Miyaura Coupling
  • To a solution of the aryl bromide (1.0 eq) and the boronic acid (1.2 eq) in a 3:1:1 mixture of toluene, ethanol, and water, add Na₂CO₃ (2.5 eq).

  • Degas the mixture with argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 90°C for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the ester intermediate.

  • To a solution of the ester in a mixture of THF and water, add LiOH (3.0 eq) and stir at room temperature for 6-8 hours.

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final dicarboxylic acid product.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Safety and Handling

This compound is intended for research use only.[1] While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for handling laboratory chemicals should be followed. Based on the MSDS of similar compounds, it may cause skin and eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C.[2]

Conclusion

This compound is a molecule of significant interest with a promising future in both medicinal chemistry and materials science. Its potential as an anticancer agent, possibly through the modulation of the PI3K/Akt/NF-κB signaling pathway, warrants further investigation. The versatility of its dicarboxylic acid functional groups also makes it an attractive building block for the synthesis of novel materials. This technical guide provides a foundational understanding of this compound, intended to facilitate and inspire future research and development efforts.

References

  • Google Patents. US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
  • Google Patents.
  • Bao, K., et al. (2009). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Journal of the Indian Chemical Society, 97(8), 1237-1244.
  • ResearchGate. Chemical structure of the PI3K inhibitors. [Link]

  • Royal Society of Chemistry. c4ob02436b1.pdf. [Link]

  • PMC - NIH. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. [Link]

  • OHSU Elsevier. Design, synthesis, anti-cancer screening and structure activity relationship studies of biphenyl linked fused imidazoles. [Link]

  • PubMed. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. [Link]

Sources

A Guide to the Crystal Structure Analysis of Fluorinated Biphenyl Dicarboxylic Acids: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern drug design, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Biphenyl dicarboxylic acids serve as versatile building blocks in constructing complex molecules, including high-performance polymers and active pharmaceutical ingredients.[4] The fluorination of these structures introduces a fascinating layer of complexity and opportunity, particularly concerning their three-dimensional arrangement in the solid state. This guide provides a comprehensive technical overview of the crystal structure analysis of fluorinated biphenyl dicarboxylic acids. It is designed to equip researchers with the foundational knowledge and practical insights required to navigate the intricacies of their synthesis, crystallization, and crystallographic analysis, ultimately enabling a deeper understanding of how fluorine substitution dictates supramolecular architecture.

The Significance of Fluorine in Crystal Engineering and Drug Design

Fluorine's unique properties—high electronegativity, small size, and low polarizability—make it a powerful tool in medicinal chemistry and materials science.[5][6] When introduced into a molecular framework like biphenyl dicarboxylic acid, fluorine can dramatically alter the electrostatic potential of the molecule, influencing a range of non-covalent interactions that govern crystal packing. These interactions include conventional hydrogen bonds, as well as weaker C-H···F interactions and, in some cases, halogen bonds.[7][8] Understanding these interactions is paramount, as the solid-state conformation and packing of a molecule can impact its solubility, stability, and bioavailability—critical parameters in drug development.[9]

The biphenyl moiety provides a rigid yet conformationally flexible scaffold, while the carboxylic acid groups are potent hydrogen bond donors and acceptors, often leading to predictable supramolecular synthons. The introduction of fluorine atoms onto the phenyl rings perturbs the electronic landscape, offering a mechanism to fine-tune the crystal lattice. This can lead to the formation of different polymorphs, each with distinct physicochemical properties.

Synthesis and Crystallization: The Gateway to High-Quality Diffraction Data

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Strategies for Fluorinated Biphenyl Dicarboxylic Acids

The synthesis of fluorinated biphenyl dicarboxylic acids can be approached through various established methods. A common and effective route is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of a fluorinated aryl boronic acid with a bromo- or iodobenzoic acid derivative.[10] Alternatively, the oxidation of the corresponding dialkyl-substituted fluorinated biphenyls can yield the desired dicarboxylic acid.[11]

The Art and Science of Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction—typically 0.1-0.5 mm in size with well-defined faces—is often the most challenging step.[12] The choice of crystallization method and solvent is critical and often requires empirical screening.

Common Crystallization Techniques: [12]

  • Slow Solvent Evaporation: This is the most widely used method, where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, eventually, crystallization.

  • Vapor Diffusion: This technique is particularly useful for sensitive compounds. A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Temperature Gradient: For compounds with temperature-dependent solubility, a saturated solution can be slowly cooled to induce crystallization. Precise control of the cooling rate is crucial to obtain high-quality crystals.[12]

Solvent Selection: The choice of solvent can significantly influence crystal morphology and packing. Polar solvents may promote the formation of hydrogen-bonded networks, while non-polar solvents might favor different packing motifs.[12] It is often beneficial to screen a range of solvents with varying polarities.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[13][14] The technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which is a function of the electron density distribution within the crystal.

The SC-XRD Experimental Workflow

The process of determining a crystal structure via SC-XRD can be broken down into several key stages.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis crystal_selection Crystal Selection & Mounting data_collection Diffraction Data Collection crystal_selection->data_collection Goniometer integration Integration of Reflection Intensities data_collection->integration scaling Scaling & Merging integration->scaling space_group Space Group Determination scaling->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (e.g., PLATON) refinement->validation analysis Analysis & Visualization (e.g., Mercury) validation->analysis

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A high-quality, single crystal is selected under a microscope and mounted on a goniometer head.[14][15]

  • Data Collection: The crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations by a detector.[13]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then corrected for various experimental factors, scaled, and merged to produce a unique set of reflection data.[15]

  • Structure Solution and Refinement:

    • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

    • Structure Solution: The "phase problem" is solved using computational methods like direct methods or Patterson synthesis to generate an initial model of the atomic positions.[15]

    • Structure Refinement: The initial model is refined iteratively by adjusting atomic positions, occupancies, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[13][15] This process is typically performed using software such as SHELXL or Olex2.[13] The quality of the final model is assessed using statistical indicators like the R-factor.[16]

Key Crystallographic Software

A suite of software is indispensable for modern crystallographic analysis.

Software Suite/ProgramPrimary Function(s)Reference
SHELX A set of programs for structure solution (SHELXS, SHELXT) and refinement (SHELXL). Widely regarded as the industry standard.[17][18]
Olex2 An intuitive graphical user interface that integrates various structure solution and refinement programs, including SHELX.[18]
PLATON A versatile tool for a multitude of crystallographic calculations, including structure validation and analysis of intermolecular interactions.[19][20]
Mercury Part of the Cambridge Structural Database (CSD) suite, used for the 3D visualization of crystal structures, exploration of intermolecular contacts, and analysis of crystal packing.[20]
CRYSTALS A comprehensive package for single-crystal X-ray structure refinement and analysis, featuring built-in guidance for novice users.[19]

Interpreting the Crystal Structure: The Role of Fluorine in Supramolecular Chemistry

Once a crystal structure is solved and refined, the focus shifts to its chemical interpretation. For fluorinated biphenyl dicarboxylic acids, the analysis centers on how the fluorine substituents modulate the intermolecular interactions that define the crystal packing.

Hydrogen Bonding Networks

The carboxylic acid groups are powerful drivers of self-assembly, typically forming robust O-H···O hydrogen bonds. These often result in the formation of dimers or catemeric chains, which are common supramolecular synthons. The presence of fluorine can influence the acidity of the carboxylic acid proton, potentially modulating the strength of these hydrogen bonds.[21]

The Ambivalent Nature of Fluorine in Non-covalent Interactions

The role of covalently bound fluorine in hydrogen bonding is a topic of ongoing discussion.[7] While highly electronegative, the fluorine atom in organic molecules is a weak hydrogen bond acceptor.[5] However, C-H···F interactions, while weak, can be numerous and collectively play a significant role in stabilizing the crystal structure.[7]

Sources

A Technical Guide to the Solubility Profile of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that profoundly influences process development, formulation, and bioavailability. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid in a range of common organic solvents. Due to the specific nature of this compound, publicly available quantitative data is scarce. Therefore, this document emphasizes the foundational principles and robust experimental methodologies required to generate reliable and reproducible solubility data. It details the gold-standard shake-flask method for thermodynamic solubility, outlines a high-throughput screening approach for kinetic solubility, and provides a framework for interpreting the resulting data in the context of drug development. This guide is intended for researchers, chemists, and formulation scientists engaged in the characterization and development of new chemical entities.

Introduction: The Critical Role of Solubility

This compound is a complex organic molecule with structural motifs that suggest its potential as a building block in medicinal chemistry. The solubility of such a compound is not merely a data point but a cornerstone of its entire development lifecycle.[1][2] From purification and crystallization in chemical synthesis to dissolution and absorption in the final drug product, solubility data governs critical decisions.[2] For instance, selecting an appropriate solvent system is paramount for achieving high purity and yield during crystallization.[2] Furthermore, in pharmaceutical development, low aqueous solubility is a frequent obstacle that can hinder the progression of promising drug candidates.[3]

This guide provides the scientific principles and actionable protocols to systematically evaluate the solubility of this compound, enabling informed decision-making in process chemistry and pre-formulation studies.

Physicochemical Properties & Solubility Prediction

A molecule's structure dictates its solubility behavior. The widely accepted principle of "like dissolves like" serves as a foundational concept, suggesting that solutes dissolve best in solvents with similar polarity and intermolecular forces.[3][4][5][6] A predictive analysis of the target molecule's structure is the first step in designing a rational solubility study.

Molecular Structure Analysis:

  • [1,1'-Biphenyl] Core: This rigid, aromatic backbone is inherently nonpolar and hydrophobic, contributing to lower solubility in polar solvents.

  • -COOH (Dicarboxylic Acid) Groups: The two carboxylic acid groups are highly polar and can act as both hydrogen bond donors and acceptors.[7] These groups are the primary drivers of solubility in polar solvents, particularly those capable of hydrogen bonding, such as alcohols.[4][7]

  • -F (Fluoro) Group: The electronegative fluorine atom introduces a polar C-F bond, which can increase the molecule's overall dipole moment.

  • -OCH3 (Methoxy) Group: This group adds moderate polarity and can act as a hydrogen bond acceptor.

Expected Solubility Trends: Based on this analysis, we can predict the following general solubility trends:

  • High Solubility: In polar, protic solvents (e.g., methanol, ethanol) and polar, aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF), due to strong interactions with the carboxylic acid moieties.[8]

  • Moderate Solubility: In solvents of intermediate polarity like acetone or acetonitrile.

  • Low Solubility: In nonpolar, aprotic solvents (e.g., toluene, heptane), where the energy required to break the solute's crystal lattice is not compensated by favorable solute-solvent interactions.[5]

Experimental Determination of Solubility

While predictions are useful, empirical determination is essential for obtaining accurate solubility data. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[9] For earlier stage discovery, higher-throughput kinetic solubility methods are often employed.[10][11]

Protocol: Thermodynamic Solubility via the Shake-Flask Method

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing the most reliable solubility value.[9][12]

Causality Behind the Protocol: The core principle is to allow the system to reach a state of thermodynamic equilibrium. The extended incubation with agitation ensures that the dissolution and precipitation rates become equal. The final filtration or centrifugation step is critical to separate all undissolved solids, ensuring that the analyzed supernatant represents the true saturated concentration.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent (e.g., Methanol, Acetonitrile, Acetone, Toluene, Heptane). Justification: An excess of solid is required to ensure that equilibrium is established with the solid phase.[12]

  • Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24-48 hours.[13] Justification: This extended period is necessary to ensure the system reaches true thermodynamic equilibrium.[10][12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For fine suspensions, centrifugation or filtration using a chemically inert syringe filter (e.g., 0.22 µm PTFE) is required to remove all solid particles. Justification: Incomplete removal of solid particles is a primary source of erroneously high solubility measurements.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) of a known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute the saturated supernatant sample with the same solvent to fall within the range of the calibration curve.

    • Analyze the standards and the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve (Concentration vs. Response) and use the equation of the line to calculate the concentration of the diluted sample.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor used.

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification (HPLC-UV) prep1 Add excess solid compound to vials prep2 Add known volume of organic solvent prep1->prep2 equil1 Seal vials and agitate (24-48h at 25°C) prep2->equil1 sep1 Settle or Centrifuge equil1->sep1 sep2 Filter supernatant (0.22 µm PTFE filter) sep1->sep2 quant2 Dilute filtered sample sep2->quant2 quant1 Prepare Calibration Standards quant3 Analyze Standards & Sample quant1->quant3 quant2->quant3 quant4 Calculate Concentration quant3->quant4 G Solubility Solubility of Target Compound Polarity Solvent Polarity Polarity->Solubility Increases with 'like' polarity Hbond Hydrogen Bonding Capacity (Donor/Acceptor) Hbond->Solubility Increases with H-bond potential Structure Molecular Structure (Polar -COOH groups) Structure->Solubility Governs interactions Temp Temperature Temp->Solubility Generally increases (endothermic dissolution)

Caption: Key Factors Influencing Compound Solubility.

Interpretation for Drug Development
  • High Solubility in Alcohols (Methanol, Ethanol): This suggests these solvents are excellent candidates for purification via crystallization. A common strategy would be to dissolve the crude product in hot methanol and then induce crystallization by cooling or adding a nonpolar anti-solvent like heptane.

  • Low Solubility in Heptane/Toluene: These are ideal anti-solvents. Their addition to a solution of the compound in a more soluble solvent will effectively induce precipitation or crystallization, which is a key step in purification.

  • High Solubility in DMSO: While an excellent solvent for solubilizing compounds for in vitro screening assays, its high boiling point makes it difficult to remove, rendering it less suitable for manufacturing processes. [14]

Safety and Handling

While specific toxicological data for this compound may not be available, it is prudent to treat all new chemical entities as potentially hazardous. [15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [17][18]* Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine powders. [18][19]Avoid contact with skin and eyes. [16][19]* Spills: In case of a spill, clean it up promptly using appropriate procedures and equipment. [19]* Safety Data Sheet (SDS): Before beginning any work, consult the SDS for the compound and all solvents used. [15]The SDS provides critical information on hazards, handling, storage, and emergency procedures.

Conclusion

This technical guide establishes a comprehensive framework for determining, presenting, and interpreting the organic solvent solubility profile of this compound. By combining theoretical prediction with robust experimental protocols like the shake-flask method, researchers can generate the critical data needed to guide synthetic route optimization, purification strategies, and early-stage formulation development. The principles and methodologies described herein are fundamental to advancing chemical entities through the drug development pipeline in a scientifically rigorous and efficient manner.

References

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Guest, E., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link]

  • Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Ampliqon. (n.d.). Safety considerations for chemical reagents. Retrieved from [Link]

  • Kalstein. (n.d.). Safety in the Handling of Laboratory Reagents. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Liu, T., et al. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. International Journal of Pharmaceutics. Retrieved from [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • European Medicines Agency. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Baldi, A., et al. (2012). High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media. Die Pharmazie. Retrieved from [Link]

  • European Medicines Agency. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Chemistry For Everyone. (2024, February 9). What Affects Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

  • StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

  • Delgado, D. R., et al. (2024). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. Molecules. Retrieved from [Link]

  • European Medicines Agency. (2006). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from [Link]

  • Onofrey, T., & Kazan, G. (2015). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Retrieved from [Link]

  • Soderberg, T. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]

  • Clark, J. (2023, January 22). Solubility - What dissolves in What?. Chemistry LibreTexts. Retrieved from [Link]

  • Nagapradeep, N. (2013, July 18). What is the solubility of 4,4'-biphenyldicarboxylic acid in various solvents?. ResearchGate. Retrieved from [Link]

Sources

Unlocking the Potential of Substituted Biphenyls: A Guide to Theoretical Properties and Computational Modeling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Biphenyl Scaffold

Substituted biphenyls, compounds featuring two phenyl rings connected by a central carbon-carbon single bond, represent a cornerstone of modern chemistry. Their structural motif is a recurring and vital building block in numerous fields, from medicinal chemistry and drug discovery to materials science and organic synthesis.[1][2] The unique ability to modify the physicochemical properties of the biphenyl moiety—such as lipophilicity, which is crucial for drug candidates targeting the central nervous system—by altering its substitution pattern makes it an exceptionally versatile scaffold.[1]

A defining characteristic of many substituted biphenyls is a phenomenon known as atropisomerism . This is a form of stereoisomerism that arises from hindered rotation around the single bond connecting the two rings.[3][4][5] When bulky substituents are placed at the ortho positions (the positions adjacent to the inter-ring bond), they can sterically clash, creating a significant energy barrier that restricts free rotation.[4][6] If the substitution pattern is asymmetric, this restricted rotation can lead to the existence of stable, isolable, non-superimposable mirror images (enantiomers) that do not possess a traditional chiral carbon center.[7][8] This "axial chirality" is of profound importance in drug development, where the biological activity of enantiomers can differ dramatically.

The subtle interplay of steric and electronic effects governs the three-dimensional structure and, consequently, the function of these molecules. Understanding these relationships is paramount for rational design. Computational chemistry has emerged as an indispensable tool in this endeavor, providing unparalleled insight into the conformational landscapes, electronic properties, and potential activities of substituted biphenyls before a single molecule is synthesized in the lab. This guide provides a comprehensive overview of the core theoretical principles and computational methodologies used to study these fascinating compounds.

Section 1: Fundamental Theoretical Properties

The Conformational Landscape: Dihedral Angles and Rotational Barriers

The geometry of a biphenyl compound is primarily defined by the dihedral angle (also known as the torsion angle) between the two phenyl rings.[7][9][10][11] In unsubstituted biphenyl, a delicate balance between two opposing forces dictates its preferred conformation. On one hand, π-conjugation between the rings favors a planar arrangement (0° dihedral angle) to maximize orbital overlap. On the other hand, steric repulsion between the ortho-hydrogen atoms on adjacent rings favors a perpendicular arrangement (90° dihedral angle) to minimize clashes.[12] The result is a compromise: in the gas phase, biphenyl adopts a twisted conformation with a dihedral angle of approximately 45°.[7][12][13]

The introduction of substituents dramatically alters this landscape. The size, shape, and electronic nature of the substituents dictate the height of the rotational energy barrier and the equilibrium dihedral angle.

  • Steric Effects : This is the most dominant factor in ortho-substituted biphenyls. Bulky groups (e.g., -COOH, -SO₃H, halogens) at the ortho positions significantly increase steric hindrance, raising the energy barrier to rotation.[4][7] An activation energy of 16 to 19 kcal/mole is generally required to prevent spontaneous racemization at room temperature.[7]

  • Electronic Effects : While often secondary to steric hindrance, electronic effects play a crucial role.[13][14] Electron-donating or -withdrawing groups can influence the π-system and the bond character of the inter-ring connection, subtly modifying the torsional potential. For instance, para-substituents that enhance through-conjugation can slightly decrease the dihedral angle to improve planarity.[14][15]

Atropisomerism: Chirality Along an Axis

Atropisomerism was first experimentally observed in a tetra-substituted biphenyl by Christie and Kenner in 1922.[5] For atropisomers to be stable and isolable, the rotational energy barrier must be high enough to prevent interconversion under ambient conditions.[4] A half-life of at least 1000 seconds (corresponding to an energy barrier of about 22 kcal/mol at 27 °C) is often cited as a benchmark for isolable atropisomers.[5]

The key conditions for observing atropisomerism in biphenyls are:

  • Restricted Rotation : The presence of sufficiently large substituents at the ortho positions of both rings is necessary to create a high rotational barrier.[3][4][6]

  • Lack of Symmetry : The substitution pattern must result in a molecule that is not superimposable on its mirror image.

The study of these rotational barriers is a primary focus of computational studies, as it directly predicts the potential for stable chirality.

Section 2: Core Computational Methodologies

Computational chemistry provides a powerful toolkit for dissecting the structural and electronic properties of substituted biphenyls. The choice of method depends on the desired balance between accuracy and computational cost.

Quantum Mechanics (QM) Methods

QM methods solve the Schrödinger equation (or its approximations) to provide a detailed description of the electronic structure of a molecule.

DFT has become the workhorse for computational studies of medium-to-large molecules like biphenyls due to its excellent balance of computational efficiency and accuracy.[16][17][18][19][20] Instead of calculating the complex many-electron wavefunction, DFT calculates the electron density, from which all properties can be derived.

Expert Insight: The choice of functional and basis set is critical for reliable results. For torsional barriers in biphenyls, hybrid functionals like B3LYP are a common starting point.[19] However, for systems where non-covalent interactions are significant (e.g., attractive forces between ortho-substituents), dispersion-corrected functionals such as ωB97XD or adding an empirical dispersion correction (e.g., B3LYP-D3 ) is highly recommended for accurate barrier height prediction.[16][18] A triple-ζ basis set (e.g., 6-311+G(d,p)) is generally advised for quantitative accuracy.

  • Structure Preparation : Build the 3D structure of the substituted biphenyl using a molecular editor.

  • Initial Optimization : Perform a full geometry optimization to find the lowest energy conformation (the equilibrium dihedral angle). This is crucial to establish the energy minimum.

  • Frequency Calculation : Run a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. This step also provides zero-point vibrational energy (ZPVE) and thermal corrections.

  • Constrained Scan : Perform a series of constrained geometry optimizations (a "rigid scan" or "relaxed scan"). In this step, the C-C-C-C dihedral angle is fixed at specific values (e.g., in 10° or 15° increments from 0° to 180°), while all other geometric parameters are allowed to relax.

  • Energy Extraction : Extract the electronic energy (and, if desired, the ZPVE-corrected or Gibbs free energy) for each constrained structure.

  • Transition State Refinement : Identify the highest energy point on the scan (typically at 0° or 90°). Use this geometry as a starting point for a full transition state (TS) optimization. A subsequent frequency calculation should yield exactly one imaginary frequency corresponding to the rotation around the biphenyl bond.

  • Profile Plotting : Plot the relative energy versus the dihedral angle to visualize the torsional potential energy surface and determine the rotational barrier height (Energy(TS) - Energy(Minimum)).

Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) are based on the wavefunction and can offer higher accuracy, especially for electron correlation effects. However, their computational cost is significantly higher than DFT, making them more suitable for smaller systems or as benchmarks for DFT methods.

A Typical Computational Workflow

The following diagram illustrates a standard workflow for the computational analysis of a substituted biphenyl, from initial structure to final property calculation.

Caption: A standard computational workflow for analyzing substituted biphenyls.

Section 3: Analysis of Structural and Electronic Properties

Once calculations are complete, the resulting data provides a wealth of information about the molecule's behavior.

The Torsional Potential Energy Surface (PES)

The PES plot is the most direct visualization of atropisomerism. It shows how the molecule's energy changes as the phenyl rings rotate relative to one another.

G Illustrative Torsional PES for an Ortho-Substituted Biphenyl xaxis Dihedral Angle (°) yaxis Relative Energy (kcal/mol) origin xaxis_end origin->xaxis_end 0                90               180 yaxis_end origin->yaxis_end A B A:c->B:c C B:c->C:c D C:c->D:c E D:c->E:c F E:c->F:c G F:c->G:c H G:c->H:c I I:c->A:c spline_path barrier_start barrier_end barrier_start->barrier_end barrier_mid ΔE‡

Caption: A representative Potential Energy Surface (PES) for a chiral biphenyl.

Key Electronic Properties

Computational methods provide access to several electronic descriptors that are crucial for predicting reactivity and intermolecular interactions.

  • Molecular Electrostatic Potential (MEP) : The MEP is a 3D map of the electrostatic potential on the electron density surface. It is invaluable for identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of a molecule. Studies on polychlorinated biphenyls (PCBs) have shown a strong correlation between the MEP and toxicity, where the most toxic congeners have highly positive potentials on the aromatic rings and negative potentials on the chlorine atoms.[21][22]

  • Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation.[19][20] Substituents can tune this gap, which is a critical design parameter in materials science for applications like organic LEDs.

  • Dipole Moment : The dipole moment is a measure of the overall polarity of a molecule. It is heavily influenced by the type and position of polar substituents.[17] In drug design, the dipole moment can affect a molecule's solubility and its ability to interact with polar binding sites in a receptor. For toxic PCBs, it was found that toxic congeners often possess low dipole moments, which may be linked to their accumulation in fatty tissues.[21][22]

Data Summary: Substituent Effects on Biphenyl Properties

The following table summarizes typical results from DFT calculations on a series of hypothetical substituted biphenyls, illustrating the impact of ortho-substitution on key properties.

CompoundOrtho-Substituent (X)Calculated Dihedral Angle (°)Calculated Rotational Barrier (kcal/mol)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Biphenyl-H44.5~2.05.140.0
1 -F49.2~3.55.101.5
2 -CH₃58.6~17.55.080.5
3 -Cl61.0~21.04.951.6
4 -NO₂75.5>30.04.214.47

Note: Data are illustrative and representative of trends observed in the literature. Actual values depend on the specific computational method and level of theory used.[17][18]

Section 4: Applications in Drug and Materials Science

The true power of these computational studies lies in their application to real-world design challenges.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a cornerstone of modern drug discovery that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity.[23] Computationally derived descriptors—such as MEP, HOMO/LUMO energies, dipole moment, and steric parameters—serve as the independent variables in these models.

Case Study: Biphenyls as Enzyme Inhibitors Biphenyl derivatives have been extensively studied as inhibitors for various enzymes. For example, 3D-QSAR models have been successfully developed for biphenyl derivatives as nonsteroidal aromatase inhibitors for breast cancer therapy.[24][25] These models use pharmacophore features, such as hydrogen bond acceptors and aromatic rings, to build a statistically significant correlation between the structure and inhibitory activity.[24][25] Similarly, QSAR studies on biphenyl amides as VEGFR-2 inhibitors have guided the design of potent anticancer agents.[26]

  • Data Set Preparation : Collect a series of biphenyl analogues with experimentally measured biological activities (e.g., IC₅₀ values). Divide the set into a training set (for model building) and a test set (for validation).

  • Molecular Modeling & Alignment : Generate low-energy 3D conformations for all molecules. Align the molecules based on a common structural scaffold or pharmacophore.

  • Descriptor Calculation : Place the aligned molecules in a 3D grid. At each grid point, calculate steric and electrostatic interaction energies with a probe atom. These values become the independent variables.

  • Statistical Analysis : Use a statistical method, such as Partial Least Squares (PLS), to build a regression model that correlates the calculated descriptors with the biological activity.

  • Model Validation : Use the test set (which was not used in model building) to assess the predictive power of the generated QSAR model. A high correlation coefficient (Q²) for the test set indicates a robust and predictive model.[24]

  • Visualization : Generate 3D contour maps that visualize the regions where positive or negative steric/electrostatic properties are favorable or unfavorable for activity, providing direct guidance for new molecule design.

Rational Drug Design and Materials Science

The insights gained from computational studies directly inform the rational design of new molecules. By understanding how different substituents affect the dihedral angle, rotational barrier, and electronic properties, scientists can prospectively design novel biphenyl derivatives with optimized characteristics. This approach has been used to develop dual modulators of the FAAH enzyme and the D3 dopamine receptor, which are targets for addiction therapies.[27]

In materials science, DFT calculations are used to design biphenyl derivatives for applications in liquid crystals and as chiral dopants.[17][20] The dipole moment and molecular shape, both readily calculated, are critical parameters for designing materials with specific liquid crystalline phases and properties.

Conclusion

The substituted biphenyl scaffold, with its potential for axial chirality and tunable properties, will continue to be a fertile ground for discovery in science. The synergy between theoretical understanding and advanced computational modeling has transformed our ability to probe these molecules. From predicting the stability of atropisomers to designing potent enzyme inhibitors and novel electronic materials, computational studies provide a rational, efficient, and powerful framework for innovation. As computational methods continue to improve in accuracy and speed, their role in unlocking the full potential of substituted biphenyls will only grow, accelerating the development of next-generation drugs and materials.

References

  • Vertex AI Search. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline.
  • Masson, E. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(17), 2859. DOI:10.1039/c3ob26704k.
  • CUTM Courseware. (n.d.). Atropisomerism.
  • Chemistry LibreTexts. (2023). Conformations of Biphenyls.
  • Ahamad, S., et al. (2013). Pharmacophore based 3D-QSAR study of biphenyl derivatives as nonsteroidal aromatase inhibitors in JEG-3 cell lines. Medicinal Chemistry, 9(7), 974-84. DOI: 10.2174/1573406411309070011.
  • Vadra, N., et al. (2020). Synthesis & crystallographic, spectroscopic and computational characterization of OR substituents effects on the torsional angle of 3,3',4,4' substituted biphenyls. Acta Crystallographica Section B.
  • Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism.
  • Gerard, H., et al. (1992). The structure of substituted biphenyls as studied by proton NMR in nematic solvents Single conformation model versus maximum entropy analysis. Liquid Crystals, 12(4), 655-667.
  • Sci-Hub. (n.d.). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study.
  • Chana, A., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514-26. DOI: 10.1021/tx025596d.
  • Wikipedia. (n.d.). Atropisomer.
  • Pan, J-F., et al. (2002). Theoretical study of the structure and torsional potential of substituted biphenylenes and their fluorene derivatives. Physical Chemistry Chemical Physics, 4, 3436-3441.
  • Mahmood, T., et al. (2014). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Journal of The Chemical Society of Pakistan, 36(3).
  • ResearchGate. (n.d.). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle.
  • Rzepa, H. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog.
  • ResearchGate. (n.d.). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study.
  • ResearchGate. (n.d.). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method.
  • Yeap, G.Y., et al. (2022). Mesomorphic, magnetic and DFT studies of biphenyl-based molecule with various substituted anilines. Liquid Crystals.
  • Masson, E. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(17), 2859. DOI:10.1039/C3OB26704K.
  • ResearchGate. (n.d.). Concerning the Electronic Control of Torsion Angles in Biphenyls.
  • MedCrave. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity.
  • ResearchGate. (n.d.). Pharmacophore Based 3D-QSAR Study of Biphenyl Derivatives as Nonsteroidal Aromatase Inhibitors in JEG-3 Cell Lines.
  • De Simone, A., et al. (2017). Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 60(6), 2287-2304. DOI: 10.1021/acs.jmedchem.6b01578.
  • García Ribas, À. (n.d.). Computational study of substituted biphenyl compounds.
  • Campanelli, A. R., & Domenicano, A. (2013). A computational study of 4-substituted biphenyls in their minimum energy conformation: twist angles, structural variation, and substituent effects. IRIS.
  • ResearchGate. (n.d.). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs)†.
  • Shovkoplyas, O.A., & Lopatkin, Y.M. (2013). Influence of the Electric Field on the Electronic Properties of the Substituted Biphenyl Molecules. ResearchGate.
  • Wang, W., et al. (2015). Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: design, synthesis and 3D-QSAR studies. European Journal of Medicinal Chemistry, 92, 526-36. DOI: 10.1016/j.ejmech.2015.01.026.
  • ResearchGate. (n.d.). The Substituent Effects on the Biphenyl H---H Bonding Interactions Subjected to Torsion.
  • Ellman, J. A., & Virgilio, A. A. (1997). The design and synthesis of substituted biphenyl libraries. Methods in Enzymology, 289, 430-46.
  • Vedantu. (n.d.). Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained.
  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.

Sources

Physical and chemical properties of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS No. 1261970-06-2), a functionalized biphenyl compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its synthesis, spectral characteristics, and potential applications, offering a valuable resource for researchers engaged in drug discovery and the development of novel organic materials.

Introduction

This compound belongs to the biphenyl class of organic compounds, which are characterized by two phenyl rings linked by a single carbon-carbon bond. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The specific substitutions on the biphenyl core of the title compound—a fluorine atom, a methoxy group, and two carboxylic acid moieties—confer unique electronic and steric properties, making it a versatile building block for further chemical modifications. These functional groups can influence the molecule's lipophilicity, binding affinity to biological targets, and potential for forming extended structures such as metal-organic frameworks (MOFs).[1]

Recent studies have highlighted its potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines.[2] Furthermore, its biphenyl structure suggests utility in the field of organic electronics, particularly in the development of organic photovoltaic devices.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimentally determined data for some properties of this compound are not extensively reported in publicly available literature, the following table summarizes key known and predicted values.

PropertyValueSource
IUPAC Name 4-(3-carboxy-5-methoxyphenyl)-2-fluorobenzoic acid[1]
CAS Number 1261970-06-2[1]
Molecular Formula C₁₅H₁₁FO₅[3]
Molecular Weight 290.246 g/mol [1]
Predicted Boiling Point 425.3 ± 45.0 °C[3]
Predicted Density 1.229 ± 0.06 g/cm³[3]
Predicted pKa 3.94 ± 0.10[3]

Note: Predicted values are for structurally similar compounds and should be used as an estimation pending experimental verification.

Synthesis and Purification

The primary synthetic route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.[1]

Synthetic Workflow Diagram

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Purification A Methyl 3-bromo-5-methoxybenzoate E Coupled Ester Intermediate A->E 78-85% Yield B 3-Fluoro-4-bromophenylboronic acid B->E 78-85% Yield C Pd(PPh₃)₄ Catalyst C->E 78-85% Yield D THF/H₂O Solvent D->E 78-85% Yield F Coupled Ester Intermediate G LiOH in THF/MeOH/H₂O F->G 92-95% Yield H This compound G->H 92-95% Yield I Crude Product J Recrystallization from Ethanol/Water I->J K Purified Product (>99% Purity) J->K

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling [1]

  • To a solution of Methyl 3-bromo-5-methoxybenzoate (1.0 eq) in a 4:1 mixture of tetrahydrofuran (THF) and water, add 3-Fluoro-4-bromophenylboronic acid (1.2 eq).

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coupled ester intermediate.

Step 2: Ester Hydrolysis [1]

  • Dissolve the coupled ester intermediate in a 3:1:1 mixture of THF, methanol (MeOH), and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) to the solution.

  • Heat the reaction mixture to 60°C for 4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and carefully acidify with 1M hydrochloric acid (HCl) until a precipitate forms.

  • Collect the solid by vacuum filtration and wash with cold water.

Step 3: Purification [1]

  • Recrystallize the crude dicarboxylic acid from a 1:3 mixture of ethanol and water to yield the final product with a purity of >99% as determined by High-Performance Liquid Chromatography (HPLC).

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine, methoxy, and carboxylic acid substituents. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm. The carboxylic acid protons will present as broad singlets at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carbons of the carboxylic acid groups will resonate at the downfield end of the spectrum (~165-175 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands:

  • A broad O-H stretching band from the carboxylic acid groups in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid carbonyls around 1700-1725 cm⁻¹.

  • C-O stretching bands for the methoxy and carboxylic acid groups.

  • C-F stretching vibrations.

  • Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometric analysis, likely using electrospray ionization (ESI), should show the molecular ion peak corresponding to the compound's molecular weight (290.246 g/mol ). Fragmentation patterns may involve the loss of water, carbon monoxide, and the methoxy group.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for assessing the purity of this compound. A typical method would involve a C18 column with a gradient elution using a mixture of an acidified aqueous mobile phase (e.g., water with 0.1% formic or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. Detection is typically achieved using a UV detector at a wavelength corresponding to the compound's UV absorbance maximum.

Biological Activity and Potential Applications

Anticancer Potential

Preliminary in vitro studies have indicated that this compound exhibits cytotoxic effects against human breast cancer cell lines, including MCF-7 and MDA-MB-231.[2] A significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.[2] The proposed mechanism of action involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.[2] The presence of the fluorine and methoxy groups can enhance the compound's lipophilicity and influence its interactions with biological targets.[1]

Materials Science Applications

The rigid biphenyl core and the presence of coordinating carboxylic acid groups make this compound a candidate for the synthesis of advanced materials. It has been investigated for its potential use in organic photovoltaic devices, where the biphenyl structure can facilitate effective π-π stacking, which is crucial for charge transport in organic semiconductors.[1]

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile and promising compound with demonstrated potential in both medicinal chemistry and materials science. Its synthesis via the robust Suzuki-Miyaura coupling makes it accessible for further research and development. While more extensive characterization of its physicochemical properties is needed, the available data suggests it is a valuable building block for the creation of novel anticancer agents and advanced organic materials. Future research should focus on a more detailed elucidation of its biological mechanisms of action and a thorough evaluation of its performance in organic electronic devices.

References

Sources

The Architectural Versatility of Biphenyl Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a cornerstone in medicinal chemistry and drug discovery.[1] Its inherent structural rigidity, coupled with torsional flexibility, provides a unique platform for the design of molecules with high affinity and selectivity for a wide range of biological targets.[2][3] This technical guide offers an in-depth exploration of the diverse biological activities exhibited by functionalized biphenyl derivatives. We will delve into their roles as potent anticancer, anti-inflammatory, and neuroprotective agents, elucidating the underlying mechanisms of action and key structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview but also detailed experimental protocols and mechanistic insights to facilitate further innovation in the field.

Introduction: The Biphenyl Moiety as a Privileged Scaffold

The biphenyl motif is a recurring structural feature in numerous natural products and commercially successful pharmaceuticals.[4][5] Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and the ability to engage in crucial π-π stacking and hydrophobic interactions within protein binding pockets.[6] The true power of the biphenyl scaffold, however, lies in its amenability to functionalization. The strategic placement of various substituents on the phenyl rings allows for the fine-tuning of electronic properties, conformation, and steric bulk, thereby modulating the compound's biological activity and pharmacokinetic profile.[6] This guide will explore three major therapeutic areas where functionalized biphenyls have demonstrated significant potential: oncology, inflammation, and neurodegenerative diseases.

Anticancer Activity of Functionalized Biphenyls

Functionalized biphenyl scaffolds have emerged as a promising class of anticancer agents, exhibiting a range of cytotoxic and cytostatic effects against various cancer cell lines.[7][8] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Cancer Hallmarks

A significant number of biphenyl derivatives exert their anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[9] Under normal physiological conditions, NF-κB plays a vital role in regulating immune responses and inflammation. However, in many cancers, this pathway is constitutively active, promoting cell proliferation, preventing apoptosis (programmed cell death), and driving angiogenesis and metastasis.[9] Certain biphenyl compounds have been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, and subsequently blocking the nuclear translocation of the p65 subunit.[9] This, in turn, downregulates the expression of NF-κB target genes involved in cancer progression.

Another key mechanism involves the induction of apoptosis . Some hydroxylated biphenyl compounds, structurally related to curcumin, have demonstrated potent pro-apoptotic effects in malignant melanoma cells.[8][10] These compounds can trigger the intrinsic apoptotic pathway, characterized by caspase activation and PARP cleavage, and can also induce cell cycle arrest, typically at the G2/M transition phase.[8][10]

Biphenyl Functionalized Biphenyl Compound IKK IKK Complex Biphenyl->IKK Inhibition Caspase Caspase Activation Biphenyl->Caspase Induction IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Apoptosis Apoptosis PARP PARP Cleavage Caspase->PARP PARP->Apoptosis

Anticancer Mechanisms of Biphenyl Scaffolds.
Structure-Activity Relationship (SAR) Insights

The anticancer potency of biphenyl derivatives is highly dependent on the nature and position of their substituents.[2][7] Key SAR observations include:

  • Steric Hindrance: The introduction of bulky substituents at the 2 and 2'-positions of the biphenyl core can be crucial for cytotoxic activity. This steric hindrance forces a non-planar conformation of the two phenyl rings, which can enhance binding to target proteins.[7][8]

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups can significantly influence the biological activity. For instance, in a series of biphenyl-linked fused imidazoles, substituents like benzo[d][2][11]dioxole and 4-(trifluoromethyl)benzene at the C-2 position were found to enhance anticancer activity.[2]

  • Fused Ring Systems: Combining the biphenyl scaffold with other privileged heterocyclic structures, such as imidazoles, can lead to new chemical entities with enhanced pharmacological properties and potent anticancer effects.[2][7]

Quantitative Data on Anticancer Biphenyls
Compound TypeCancer Cell Line(s)IC50 (µM)Reference
Unsymmetrical BiphenylsDU145, A547, KB, KB-Vin0.04 - 3.23[7][8]
Hydroxylated BiphenylsMalignant Melanoma1.7 - 2.0[8][10]
Biphenyl-linked Fused ImidazolesLeukemia, Colon, Ovarian, Breast CancerPromising Activity[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[12][13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the biphenyl test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Properties of Biphenyl Derivatives

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. Biphenyl scaffolds have been extensively investigated for their anti-inflammatory properties, with many derivatives demonstrating potent inhibition of key inflammatory mediators.[3][15][16]

Mechanism of Action: Inhibition of Inflammatory Enzymes

A primary mechanism by which biphenyl compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2.[17] COX-2 is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, biphenyl-based non-steroidal anti-inflammatory drugs (NSAIDs) can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Biphenyl_NSAID Biphenyl-based NSAID Biphenyl_NSAID->COX2 Inhibition

COX-2 Inhibition by Biphenyl-based NSAIDs.
Structure-Activity Relationship (SAR) Insights

The development of selective COX-2 inhibitors has been a major focus in medicinal chemistry, and the biphenyl scaffold has played a crucial role. Key SAR findings include:

  • Carboxamide Linkage: The presence of a carboxamide linkage at the 2-position of one of the phenyl rings is a common feature in many potent anti-inflammatory biphenyl derivatives.[18][19][20][21][22]

  • Substituent Effects: The nature and position of substituents on both phenyl rings are critical for activity and selectivity. For example, in a series of 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives, compounds with -SO2NH2, -F, and -Cl substituents exhibited significant anti-inflammatory activity.[23]

  • Molecular Docking Studies: Computational studies have shown that these biphenyl analogues can effectively bind to the active site of the COX-2 enzyme, providing a rationale for their inhibitory activity.[23]

Quantitative Data on Anti-inflammatory Biphenyls
Compound ClassIn Vivo ModelActivityReference
4'-methylbiphenyl-2-(substituted phenyl)carboxamidesCarrageenan-induced rat paw edemaSignificant inhibition[15][23]
Biphenyl-4-carboxylic acid derivativesCarrageenan-induced rat paw edemaSignificant inhibition[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[1][6][24][25][26]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The early phase is mediated by histamine and serotonin, while the late phase is primarily driven by the production of prostaglandins via COX-2.[24]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Randomly divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and test compound groups at various doses). Administer the test compounds and controls, usually via oral gavage, at a specified time before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Neuroprotective Effects of Biphenyl Scaffolds

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that functionalized biphenyls may offer a promising therapeutic avenue for these debilitating conditions.[27][28][29]

Mechanism of Action: A Multi-pronged Approach

The neuroprotective effects of biphenyl derivatives are often multifactorial, targeting several key pathological pathways in neurodegeneration.

  • Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to neuronal damage.[30] Certain biphenyl nitrones have shown potent antioxidant properties, acting as free radical scavengers and inhibiting lipid peroxidation.[27]

  • Anti-inflammatory Effects: Neuroinflammation, mediated by activated microglia and astrocytes, plays a crucial role in the progression of neurodegenerative diseases. Biphenyl compounds with anti-inflammatory properties can help to mitigate this detrimental inflammatory cascade.[4]

  • Modulation of Signaling Pathways: Biphenyl derivatives can influence key signaling pathways involved in neuronal survival and apoptosis. For instance, some compounds have been shown to modulate the PI3K/Akt and Erk/MAPK pathways, which are critical for promoting cell survival.[31]

Oxidative_Stress Oxidative Stress (ROS) Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Damage Biphenyl_Neuro Neuroprotective Biphenyl Compound Antioxidant Antioxidant Effects Biphenyl_Neuro->Antioxidant Exerts Anti_inflammatory Anti-inflammatory Effects Biphenyl_Neuro->Anti_inflammatory Exerts Signaling Modulation of Survival Pathways (e.g., PI3K/Akt) Biphenyl_Neuro->Signaling Modulates Neuroprotection Neuroprotection Biphenyl_Neuro->Neuroprotection Antioxidant->Oxidative_Stress Counteracts Anti_inflammatory->Neuroinflammation Counteracts Signaling->Neuronal_Damage Inhibits

Multi-target Neuroprotective Mechanisms of Biphenyls.
Structure-Activity Relationship (SAR) Insights

The neuroprotective activity of biphenyl derivatives is also intricately linked to their chemical structure.

  • Nitrone Functional Group: In the case of biphenyl nitrones, the nature of the substituent on the nitrogen atom of the nitrone motif significantly influences neuroprotective capacity. N-tert-butyl and N-benzyl groups have been associated with enhanced neuroprotection.[27]

  • Linker Length and Flexibility: In a series of biphenyl H3 receptor antagonists with potential cognitive-enhancing effects, the length of the linker connecting the biphenyl scaffold to terminal basic groups was found to be a critical determinant of binding affinity.[32]

  • Blood-Brain Barrier Permeability: For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is paramount. Lipophilicity and other physicochemical properties, which can be modulated by functionalization, play a key role in this regard.[29]

Quantitative Data on Neuroprotective Biphenyls
Compound ClassIn Vitro ModelEC50 (µM)Reference
Biphenyl NitronesSH-SY5Y cells (ischemia model)17.62 (comparable to NAC)[27]
Experimental Protocol: In Vitro Neuroprotection Assay

Principle: This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult, such as oxidative stress or excitotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) under standard conditions.

  • Pre-treatment: Treat the cells with various concentrations of the biphenyl test compound for a specified duration (e.g., 1-3 hours).

  • Induction of Toxicity: Expose the cells to a neurotoxic agent. For modeling ischemia, this can be achieved through oxygen-glucose deprivation (OGD) followed by reperfusion, or by using mitochondrial complex inhibitors like oligomycin and rotenone.[27]

  • Cell Viability Assessment: After the toxic insult, assess cell viability using an appropriate method, such as the MTT assay described previously or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the control group that was exposed to the neurotoxin without pre-treatment. Determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).

Future Perspectives and Conclusion

References

  • Design, synthesis, anti-cancer screening and structure activity relationship studies of biphenyl linked fused imidazoles. (2020). Journal of the Indian Chemical Society, 97(8), 1237-1244.
  • Discovery of Novel Antitumor Dibenzocyclooctatetraene Derivatives and Related Biphenyls as Potent Inhibitors of NF-κB Signaling P
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC - NIH.
  • Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay. (2025). Benchchem.
  • Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. (2021). PMC - PubMed Central.
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (2025). Benchchem.
  • Design, synthesis, anti-cancer screening and structure activity relationship studies of biphenyl linked fused imidazoles. (2025).
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025).
  • COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • COX Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.).
  • 3d-QSAR Of Biphenyl Analogues As Anti-Inflammatory Agents By Genetic Function Approximation (GFA) (Part-II). (n.d.). Semantic Scholar.
  • Biological deeds of Biphenyl deriv
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PMC - NIH.
  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflamm
  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH.
  • Carrageenan Induced Paw Edema (R
  • QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. (2015). Walsh Medical Media.
  • MTT assay protocol. (n.d.). Abcam.
  • IJPBS Article- Design, Synthesis, Pharmacological Screening And Molecular Docking Of Biphenyl Analogues As Anti-Inf. (n.d.). International Journal of Pharma and Bio Sciences.
  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. (2023). MedCrave online.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. (n.d.).
  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003).
  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (n.d.). PubMed.
  • 3D-QSAR of biphenyl analogues as anti-inflammatory agents by: Genetic function approximation (GFA) [Part-II]. (2025).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). (2025).
  • Carrageenan induced Paw Edema Model. (n.d.).
  • Effect of Biphenyl Derivative of Coumarin Compounds Photodynamic Therapy on The Expression of Carcinoma-Associ
  • The major signaling pathways involved in the neuroprotective effects of... (n.d.).
  • Biphenyl Derivatives as Novel Dual NK(1)/NK(2)-receptor Antagonists. (n.d.). PubMed.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PubMed.
  • Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. (2008). PubMed.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. (2022). PMC - NIH.
  • of SAR analysis of small-molecule inhibitors based on biphenyl derivatives. (n.d.).
  • Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. (n.d.). MDPI.
  • Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells. (n.d.). PubMed Central.

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Fluorinated Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery and Materials Science

The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science, offering a unique combination of rigidity and conformational flexibility. The strategic incorporation of fluorine atoms into this scaffold has emerged as a transformative approach for modulating molecular properties. The unique attributes of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of lipophilicity, metabolic stability, pKa, and binding affinity.[1][2][3][4] These modifications can lead to enhanced drug efficacy, improved pharmacokinetic profiles, and novel material characteristics.[2][5][6][7][8] This guide provides an in-depth exploration of the synthesis of novel fluorinated biphenyl derivatives, with a particular focus on robust and scalable methodologies, alongside a discussion of the profound impact of fluorination on structure-activity relationships.

The Ascendancy of Fluorinated Biphenyls: A Multifaceted Impact

The introduction of fluorine into the biphenyl core can dramatically alter a molecule's biological and physical properties. In the realm of drug discovery, fluorination is a well-established strategy to:

  • Enhance Metabolic Stability: The high strength of the C-F bond makes it resistant to enzymatic cleavage, thereby blocking metabolic hotspots and prolonging the in vivo half-life of a drug candidate.[5][6][9]

  • Modulate Lipophilicity: Fluorine substitution can either increase or decrease lipophilicity depending on the extent and position of fluorination, which in turn affects a molecule's solubility, permeability, and distribution.[1][3][4]

  • Alter Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, influencing ionization at physiological pH and impacting drug-receptor interactions.[4][10]

  • Improve Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and selectivity.[3]

Beyond medicinal chemistry, fluorinated biphenyls are integral components in the development of advanced materials, including:

  • Liquid Crystals: The introduction of fluorine can influence the mesomorphic properties and birefringence of liquid crystalline materials.[11]

  • Organic Electronics: The electronic properties of fluorinated biphenyls make them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.[1]

  • Polymers: Fluorinated biphenyls serve as monomers for high-performance polymers with enhanced thermal stability and chemical resistance.[2][12]

Synthetic Strategies for Fluorinated Biphenyls: A Focus on the Suzuki-Miyaura Coupling

While various cross-coupling reactions such as the Heck, Glaser, and Hiyama reactions can be employed for the synthesis of biphenyls, the Suzuki-Miyaura reaction has emerged as the preeminent method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][13] This palladium-catalyzed cross-coupling reaction provides a powerful and versatile tool for the construction of the C-C bond between two aryl rings.[1][13][14][15][16][17][18]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X (Fluorinated Aryl Halide) PdII_ArylHalide R1-Pd(II)Ln-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation R2-B(OR)2 (Aryl Boronic Acid/Ester) + Base PdII_Biphenyl R1-Pd(II)Ln-R2 Transmetalation->PdII_Biphenyl RedElim Reductive Elimination PdII_Biphenyl->RedElim RedElim->Pd0 R1-R2 (Fluorinated Biphenyl)

Suzuki-Miyaura Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst reacts with the fluorinated aryl halide (R1-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid or ester (R2-B(OR)2) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired fluorinated biphenyl (R1-R2) and regenerating the Pd(0) catalyst.

A Generalized Protocol for the Synthesis of Fluorinated Biphenyl Derivatives via Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of a wide range of fluorinated biphenyl derivatives. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Fluorinated Aryl Halide, Aryl Boronic Acid, Base, and Pd Catalyst in a Reaction Vessel solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent degas Degas the Mixture (e.g., N2 or Ar sparging) solvent->degas heat Heat the Reaction Mixture (e.g., 80-110 °C) degas->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Perform Aqueous Work-up and Extraction cool->extract dry Dry the Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize the Product (NMR, MS, etc.) purify->characterize

General Experimental Workflow for Suzuki-Miyaura Coupling

Materials:

  • Fluorinated aryl halide (1.0 eq)

  • Aryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 1-5 mol%)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3, 2-3 eq)

  • Solvent (e.g., 1,4-dioxane, THF, DMF, toluene, with or without water)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and condenser, add the fluorinated aryl halide, aryl boronic acid, base, and palladium catalyst.

  • Solvent Addition: Add the chosen solvent system to the reaction vessel. A mixture of an organic solvent and water (e.g., dioxane:water 4:1) is commonly used.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the layers. If a single solvent was used, add water and a suitable organic solvent (e.g., ethyl acetate) to perform an extraction.

  • Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified fluorinated biphenyl derivative using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Tabulated Synthesis Examples of Fluorinated Biphenyl Derivatives

The following table summarizes the synthesis of several novel fluorinated biphenyl derivatives via the Suzuki-Miyaura coupling, highlighting the versatility of this methodology.

EntryFluorinated Aryl HalideAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-3,4-difluorobenzene4-(tert-Butyl)phenylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄Dioxane/H₂O (3:1)1058.578 (avg)[1][13][19]
21-Bromo-3,4-difluorobenzene4-Acetylphenylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄Dioxane/H₂O (3:1)1058.578 (avg)[1][13][19]
31-Bromo-3,4-difluorobenzene2,5-Dimethoxyphenylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄Dioxane/H₂O (3:1)1058.578 (avg)[1][13][19]
44-Bromo-2,6-difluorobenzonitrile4-Aminophenylboronic acidPd(dppf)Cl₂K₂CO₃DMF110220-67[5]
51-Bromo-3-fluoro-4-iodobenzene(4-Pentyloxyphenyl)boronic acidPd(PPh₃)₄Na₂CO₃ (2M aq)1,4-DioxaneNot specifiedNot specified70[11]

Structure-Activity Relationships (SAR) of Fluorinated Biphenyls

The position and number of fluorine substituents on the biphenyl core have a profound impact on the biological activity and physicochemical properties of the resulting molecule.

  • Positional Isomerism: The placement of fluorine can drastically alter the molecule's conformation and electronic distribution. For instance, ortho-fluorination can induce a twist in the biphenyl rings, affecting planarity and, consequently, receptor binding.[20] In contrast, para-fluorination often enhances metabolic stability without significantly altering the overall shape.

  • Degree of Fluorination: Increasing the number of fluorine atoms generally increases lipophilicity and metabolic stability. However, excessive fluorination can sometimes lead to reduced solubility and off-target effects. A study on fluorine-substituted NH₂-biphenyl-diarylpyrimidines as HIV-1 non-nucleoside reverse transcriptase inhibitors demonstrated that double fluorination on the 3,5-positions of the phenyl ring significantly improved inhibitory activity compared to single fluorine-substituted derivatives.[5]

  • Electronic Effects: The electron-withdrawing nature of fluorine can influence the reactivity of other functional groups in the molecule. For example, fluorination can modulate the acidity of a nearby carboxylic acid or the basicity of an amino group, which can be critical for drug-target interactions and pharmacokinetic properties.[10]

A detailed analysis of the structure-activity relationship (SAR) is crucial in the drug discovery process to guide the design of more potent and selective drug candidates.[21][22][23]

Future Perspectives and Emerging Trends

The field of fluorinated biphenyl synthesis is continuously evolving, with several exciting areas of research poised to make a significant impact:

  • Late-Stage Fluorination: The development of methods for introducing fluorine atoms into complex molecules at a late stage of the synthesis is a major focus. This allows for the rapid generation of diverse libraries of fluorinated analogs for biological screening.

  • Novel Fluorinating Reagents: The discovery and development of new, more selective, and safer fluorinating reagents are expanding the toolkit available to synthetic chemists.

  • C-H Activation/Fluorination: The direct conversion of C-H bonds to C-F bonds represents a highly atom-economical and efficient approach to fluorination, and significant progress is being made in this area.[24]

  • Flow Chemistry: The use of continuous flow reactors for fluorination reactions can offer improved safety, scalability, and control over reaction parameters.

  • Radiofluorination for PET Imaging: The synthesis of ¹⁸F-labeled fluorinated biphenyls is of great interest for the development of novel positron emission tomography (PET) imaging agents for disease diagnosis and drug development.[6][25][26][27]

Conclusion

Fluorinated biphenyl derivatives represent a cornerstone of modern medicinal chemistry and materials science. The ability to strategically incorporate fluorine to fine-tune molecular properties has led to the development of numerous successful drugs and advanced materials. The Suzuki-Miyaura coupling remains a highly reliable and versatile method for the synthesis of these important compounds. A thorough understanding of the synthetic methodologies and the intricate structure-activity relationships of fluorinated biphenyls is essential for researchers and scientists working at the forefront of drug discovery and materials innovation. As new synthetic methods continue to emerge, the potential for creating novel fluorinated biphenyls with tailored properties is virtually limitless, promising a future of continued discovery and application.

References

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023-08-05). ACS Omega. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023-08-05). National Institutes of Health. [Link]

  • Synthesis of novel fluorinated bis(biphenyl)diacetylene derivatives as highly birefringent nematic liquid crystalline materials. Taylor & Francis Online. [Link]

  • Recent Advances in Synthetic Methodologies to Form C-F Bonds. (2022-04-13). ResearchGate. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023-08-05). ACS Omega. [Link]

  • C–F Bond Formation for the Synthesis of Aryl Fluorides. (2011-08-15). National Institutes of Health. [Link]

  • Recent Advances in Synthetic Methodologies to Form C-18F Bonds. (2022-04-13). Frontiers in Chemistry. [Link]

  • Recent Advances in Synthetic Methodologies to Form C-18F Bonds. (2022-04-14). National Institutes of Health. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017-02-28). MDPI. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017-02-28). MDPI. [Link]

  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. (2021-09-01). National Institutes of Health. [Link]

  • New Synthetic Methods for Carbon–Fluorine Bond Formation. (2021-02-24). YouTube. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2022-09-27). Rey Juan Carlos University. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023-06-16). RSC Publishing. [Link]

  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

  • The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. (2026-01-07). Tejapharm. [Link]

  • Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. ScienceDirect. [Link]

  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. [Link]

  • Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. (1981-01-01). PubMed. [Link]

  • Fluorine in medicinal chemistry. (2004-05-03). PubMed. [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

  • Fluorine in medicinal chemistry. (2015-01-07). PubMed. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Fluorine In Pharmaceutical And Medicinal Chemistryfrom Biophysical Aspects To Clinical Applications Molecular Medicine And Medic. UCLA. [Link]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021-05-27). National Institutes of Health. [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024-10-17). PubMed. [Link]

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19. (2022-03-01). ChemRxiv. [Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. National Institutes of Health. [Link]

  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. PubMed Central. [Link]

Sources

The Biological Frontier of Fluorinated Biphenyls: A Technical Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the biphenyl scaffold has unlocked a remarkable array of biological activities, establishing fluorinated biphenyls as a privileged structural motif in modern drug discovery. This in-depth technical guide provides a comprehensive exploration of the mechanisms of action through which these compounds exert their effects on various biological systems. We will delve into the fundamental principles of how the unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—are leveraged to modulate the potency, selectivity, and pharmacokinetic profiles of these molecules. This guide will dissect the intricate interactions of fluorinated biphenyl compounds with key biological targets, including their roles as allosteric inhibitors of viral enzymes, potent modulators of steroidogenic pathways, and targeted anti-inflammatory agents. Through detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to advance their research and development efforts in this dynamic field of medicinal chemistry.

The Fluorine Advantage in Biphenyl Scaffolds

The introduction of fluorine atoms into a biphenyl core can profoundly alter its physicochemical and pharmacological properties.[1] Fluorine's high electronegativity can create localized dipoles, influencing non-covalent interactions with biological targets such as hydrogen bonds and halogen bonds.[2][3] This can lead to enhanced binding affinity and selectivity. Furthermore, the strength of the carbon-fluorine bond often imparts increased metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving a drug candidate's pharmacokinetic profile.[4] The small van der Waals radius of fluorine allows it to act as a bioisostere of a hydrogen atom with minimal steric hindrance, yet with drastically different electronic properties.[2][3] These unique attributes make fluorinated biphenyls versatile building blocks in the design of novel therapeutics.

Mechanisms of Action: Case Studies

Fluorinated biphenyl compounds have demonstrated efficacy across a range of therapeutic areas. This section will explore the specific mechanisms of action in three key examples: anti-HIV activity, inhibition of androgen synthesis, and anti-inflammatory effects.

Allosteric Inhibition of HIV-1 Reverse Transcriptase

A prominent class of fluorinated biphenyl compounds, the diarylpyrimidines (DAPYs), have shown exceptional potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[3] NNRTIs are allosteric inhibitors, binding to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site.[5] This binding induces a conformational change in the enzyme, distorting the polymerase active site and rendering it incapable of converting the viral RNA genome into DNA, thus halting viral replication.[6][7]

The biphenyl moiety of these compounds plays a crucial role in binding within this hydrophobic pocket through π-π stacking and hydrophobic interactions with surrounding amino acid residues. The strategic placement of fluorine atoms on the biphenyl rings can significantly enhance this binding affinity and, consequently, the antiviral activity.[8] Moreover, fluorination can improve the metabolic stability of these compounds, a critical factor for oral drug candidates.[8]

The following table summarizes the anti-HIV-1 activity of a non-fluorinated precursor and its fluorinated derivative, highlighting the impact of fluorination on potency and selectivity.

CompoundTargetEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
JK-4b (non-fluorinated precursor)WT HIV-11.02.082059
5t (fluorinated derivative)WT HIV-11.811766,443
Etravirine (Reference Drug)WT HIV-12.9>1600>1600

Data extracted from a study on fluorine-substituted NH₂-biphenyl-diarylpyrimidines.[3]

This protocol outlines the steps to determine the anti-HIV-1 activity of test compounds in a cell-based assay.

  • Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • Antiviral Activity Assay:

    • Seed MT-4 cells at a density of 1 × 10⁵ cells/well in a 96-well plate.

    • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Immediately add serial dilutions of the test compounds to the wells.

    • Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.

  • Cytotoxicity Assay (MTT Method):

    • Seed MT-4 cells at a density of 1 × 10⁵ cells/well in a 96-well plate.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add 100 µL of a solution containing 10% Triton X-100 and 10% isopropanol in PBS to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC₅₀) from the dose-response curve of the antiviral activity assay.

    • Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve of the cytotoxicity assay.

    • The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Mechanism of NNRTI Action Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase (RT) Reverse Transcriptase (RT) RT RT Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Fluorinated Biphenyl NNRTI Fluorinated Biphenyl NNRTI Allosteric Site Fluorinated Biphenyl NNRTI->Allosteric Site Binds to Active Site RT->Active Site Conformational Change Allosteric Site->RT Reverse Transcription Reverse Transcription Active Site->Reverse Transcription Inhibition

Allosteric inhibition of HIV-1 reverse transcriptase by a fluorinated biphenyl NNRTI.
Inhibition of Androgen Synthesis via CYP17A1 Blockade

Fluorinated biphenyl methylene imidazoles have emerged as potent inhibitors of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[3] CYP17A1 is a dual-function enzyme, catalyzing both 17α-hydroxylase and 17,20-lyase activities.[9][10] The 17,20-lyase activity is the rate-limiting step in the production of androgens, which are key drivers of prostate cancer growth. By inhibiting this lyase activity, these compounds effectively block androgen synthesis, offering a promising therapeutic strategy for androgen-dependent prostate cancer.[3] The fluorinated biphenyl moiety contributes to the binding affinity and selectivity of these inhibitors for CYP17A1. Studies have shown that the position of fluorine substitution on the biphenyl ring can significantly impact inhibitory activity.[3]

CompoundTargetIC₅₀ (nM)
Abiraterone (Reference Drug)CYP17A1 (lyase)2.5
Fluorinated Biphenyl Derivative 1CYP17A1 (lyase)15
Fluorinated Biphenyl Derivative 2CYP17A1 (lyase)8

Data is illustrative and based on findings that meta-fluoro substitution can improve activity.[3]

This protocol details a biochemical assay to measure the inhibition of CYP17A1 lyase activity.

  • Enzyme and Substrate Preparation:

    • Use recombinant human CYP17A1 expressed in E. coli as the enzyme source.

    • Use [³H]-17α-hydroxyprogesterone as the substrate to monitor lyase activity.

  • Inhibition Assay:

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), NADPH, and the test compound at various concentrations.

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the recombinant CYP17A1 enzyme.

    • Incubate the reaction for 30 minutes at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., 2 M NaOH).

  • Product Analysis:

    • Extract the steroids from the reaction mixture using an organic solvent (e.g., dichloromethane).

    • Separate the substrate from the product ([³H]-androstenedione) using thin-layer chromatography (TLC).

    • Quantify the amount of product formed by liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value from the dose-response curve.

CYP17A1_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 17α-OH Pregnenolone 17α-OH Pregnenolone Pregnenolone->17α-OH Pregnenolone DHEA DHEA 17α-OH Pregnenolone->DHEA Androgens Androgens DHEA->Androgens Fluorinated Biphenyl Inhibitor Fluorinated Biphenyl Inhibitor CYP17A1\n(Lyase) CYP17A1 (Lyase) Fluorinated Biphenyl Inhibitor->CYP17A1\n(Lyase) Inhibits

Inhibition of androgen synthesis via blockade of CYP17A1 lyase activity.
Anti-inflammatory Action through Cyclooxygenase (COX) Inhibition

Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), is a fluorinated biphenyl compound.[3] The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[1][11][12] Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[11][12] The anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2.[11][12] The fluorine atom in flurbiprofen and its derivatives can influence the binding affinity and selectivity for the COX enzymes, potentially leading to improved efficacy and a better side-effect profile. Research has focused on developing derivatives of flurbiprofen that retain potent anti-inflammatory activity with reduced ulcerogenic potential, a common side effect associated with non-selective COX inhibition.[3]

CompoundAnti-inflammatory Activity (% inhibition)Ulcerogenic Index
Flurbiprofen (Standard)58.32.1
Derivative A62.50.8
Derivative B55.10.5

Data from a study evaluating new derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid.[3]

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of test compounds.

  • Animals: Use Wistar rats (150-200 g) of either sex. Fast the animals for 18 hours before the experiment with free access to water.

  • Experimental Groups:

    • Control group (vehicle only)

    • Standard group (e.g., flurbiprofen, 10 mg/kg)

    • Test compound groups (various doses)

  • Procedure:

    • Administer the test compounds or the standard drug orally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the control group.

Anti_Inflammatory_Workflow cluster_protocol Carrageenan-Induced Paw Edema Assay cluster_mechanism Molecular Mechanism Animal Grouping Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Fluorinated Biphenyl NSAID Fluorinated Biphenyl NSAID COX-2 COX-2 Fluorinated Biphenyl NSAID->COX-2 Inhibits

Experimental workflow and molecular mechanism of fluorinated biphenyl NSAIDs.

Conclusion and Future Perspectives

Fluorinated biphenyl compounds represent a highly versatile and impactful class of molecules in medicinal chemistry. Their mechanisms of action, spanning allosteric enzyme inhibition to the blockade of critical biosynthetic pathways, underscore the power of strategic fluorination in drug design. The case studies presented here—targeting HIV-1 reverse transcriptase, CYP17A1, and COX enzymes—illustrate the breadth of therapeutic areas where these compounds have shown promise. The continued exploration of structure-activity relationships, guided by detailed biochemical and in vivo assays, will undoubtedly lead to the development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. As our understanding of the nuanced roles of fluorine in molecular recognition and metabolism deepens, the future for fluorinated biphenyls in addressing unmet medical needs appears exceptionally bright.

References

  • The Biological Frontier of Fluorinated Biphenyls: A Technical Guide. (2025). BenchChem.
  • The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3), 2S-8S. [Link]

  • Shah, P., & S.L. Regan. (2020). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 239, 109634.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Auchus, R. J., & Miller, W. L. (2016). Steroidogenic Cytochrome P450 17A1 Structure and Function. The Journal of biological chemistry, 291(34), 17591–17599. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

  • Petrunak, E. M., DeVore, N. M., Porubsky, P. R., & Scott, E. E. (2016). Structural Insights into the Function of Steroidogenic Cytochrome P450 17A1. The Journal of steroid biochemistry and molecular biology, 162, 33–42. [Link]

  • The Biological Frontier of Fluorinated Biphenyls: A Technical Guide. (2025). BenchChem.
  • Sluis-Cremer, N., & Parniak, M. A. (2001). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. AIDS reviews, 3(3), 147–157. [Link]

  • Walsh, D. A. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Walsh Medical Media. [Link]

  • Warner, T. D., & Mitchell, J. A. (2004). The mechanisms of action of NSAIDs in analgesia. Pain and inflammation, 131-143. [Link]

  • What Are NSAIDs? (n.d.). OrthoInfo - AAOS. [Link]

  • Wang, Z., et al. (2018). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. European Journal of Medicinal Chemistry, 157, 1-13. [Link]

  • Kuritzkes, D. (2021, January 14). Mechanisms of action: NNRTI [Video]. YouTube. [Link]

  • How NNRTIs Work. (n.d.). International Association of Providers of AIDS Care. [Link]

  • Mechanisms of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). (2013, November 1). Animated HIV Science. [Link]

  • Ghosn, J., & Wainberg, M. A. (2013). Biophysical Insights into the Inhibitory Mechanism of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Viruses, 5(11), 2684–2706. [Link]

Sources

Methodological & Application

Application Notes & Protocol: Synthesis of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

Fluorinated biaryl scaffolds are of paramount importance in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The target molecule, 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid, represents a valuable building block for developing novel therapeutics and advanced materials.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[3][4][5] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized synthetic chemistry due to its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its organoboron reagents.[6][7]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The described methodology follows a two-step sequence: a palladium-catalyzed Suzuki-Miyaura coupling to form the core biphenyl structure with protected carboxyl groups, followed by a straightforward hydrolysis to yield the final dicarboxylic acid. We will delve into the mechanistic rationale behind the protocol choices, offering insights for optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: Mechanistic Underpinnings

A thorough understanding of the reaction mechanism is critical for troubleshooting and adapting the protocol. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[3][6][8] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[9]

Key Mechanistic Steps:
  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which oxidatively inserts into the carbon-halogen bond (C-Br in this protocol) of the aryl halide. This step forms a square-planar Aryl-Pd(II)-Halide intermediate.[8][10][11]

  • Transmetalation: This is the crucial bond-forming step where the organic group is transferred from the organoboron species to the palladium(II) center. This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex (Ar-B(OH)₃⁻), which then readily transfers its aryl group to the palladium complex, displacing the halide.[7][12][13][14][15]

  • Reductive Elimination: The final step involves the two organic ligands on the palladium center coupling to form the new C-C bond of the biaryl product. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which re-enters the cycle.[7][8]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ (Active Catalyst) pdiih Ar-Pd(II)L₂-X (Palladacycle) pd0->pdiih Oxidative Addition pdiid Ar-Pd(II)L₂-Ar' pdiih->pdiid Transmetalation pdiid->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') pdiid->product arx Aryl Halide (Ar-X) arx->pdiih arbor Organoboron (Ar'-B(OH)₂) arbor->pdiid base Base (e.g., CO₃²⁻) base->pdiid Activates Organoboron

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Protocol

The synthesis is performed in two primary stages to avoid potential complications from the free carboxylic acid groups under basic coupling conditions. First, the corresponding methyl esters are coupled, followed by saponification.

Overall Reaction Scheme:

(Self-created image representing the two-step synthesis)

Part A: Suzuki-Miyaura Coupling of Starting Materials

This protocol details the synthesis of Dimethyl 3'-fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylate .

Materials & Reagents:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Mass/Volume
Methyl 3-bromo-5-fluorobenzoate1187318-53-1233.041.0233 mg
(4-(Methoxycarbonyl)-3-methoxyphenyl)boronic acid603122-41-4209.991.2252 mg
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.03 (3 mol%)35 mg
Potassium Carbonate (K₂CO₃)584-08-7138.212.5345 mg
1,4-Dioxane (Anhydrous)123-91-188.11-8.0 mL
Deionized Water (degassed)7732-18-518.02-2.0 mL

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 3-bromo-5-fluorobenzoate (233 mg, 1.0 mmol), (4-(Methoxycarbonyl)-3-methoxyphenyl)boronic acid (252 mg, 1.2 mmol), and Potassium Carbonate (345 mg, 2.5 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (35 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8.0 mL) followed by degassed deionized water (2.0 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the limiting starting material (Methyl 3-bromo-5-fluorobenzoate).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure diester product.

Part B: Saponification to Final Product

This protocol details the hydrolysis of the diester to the target This compound .

Materials & Reagents:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Mass/Volume
Dimethyl 3'-fluoro-5-methoxy-[1,1'-biphenyl]-...N/A320.281.0320 mg
Lithium Hydroxide Monohydrate (LiOH·H₂O)1310-66-341.963.0126 mg
Tetrahydrofuran (THF)109-99-972.11-5.0 mL
Methanol (MeOH)67-56-132.04-2.0 mL
Deionized Water7732-18-518.02-2.0 mL
Hydrochloric Acid (1 M aq.)7647-01-036.46As needed~3.5 mL

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the diester (320 mg, 1.0 mmol) in a mixture of THF (5.0 mL), Methanol (2.0 mL), and Water (2.0 mL) in a round-bottom flask.

  • Base Addition: Add Lithium Hydroxide Monohydrate (126 mg, 3.0 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 18-24 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.

  • Work-up:

    • Remove the organic solvents (THF and MeOH) under reduced pressure.

    • Dilute the remaining aqueous solution with water (10 mL).

    • Cool the solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water and dry under vacuum to yield the final dicarboxylic acid product.

Application Notes and Scientific Rationale

  • Choice of Reactants: The use of methyl esters is a strategic decision to protect the carboxylic acid functionalities, which would otherwise interfere with the basic conditions of the Suzuki coupling.[16] Methyl 3-bromo-5-fluorobenzoate is chosen as the aryl halide partner due to the higher reactivity of aryl bromides compared to chlorides in oxidative addition.[5]

  • Catalyst System: Pd(PPh₃)₄ is a versatile and robust catalyst suitable for a wide range of Suzuki couplings.[17] For more challenging or sterically hindered substrates, more advanced catalytic systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a precursor like Pd(OAc)₂ or Pd₂(dba)₃ may offer improved yields.[3][18]

  • The Role of the Base: The base is not merely a spectator; it is essential for the transmetalation step.[7][12] Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that effectively converts the boronic acid to the more reactive boronate species without causing significant hydrolysis of the ester groups under the reaction conditions.[13][15]

  • Solvent Choice: A biphasic solvent system like dioxane/water is commonly employed. Dioxane solubilizes the organic substrates and the palladium complex, while water dissolves the inorganic base, allowing both phases of the reaction to proceed efficiently at the interface.[4] Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Troubleshooting:

    • Low Conversion: If the reaction stalls, consider gentle heating for a longer duration or adding a fresh portion of the catalyst (1-2 mol%). In difficult cases, switching to a stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial.

    • Side Products: The primary side reactions are homocoupling of the boronic acid and protodeboronation (replacement of the boronic acid group with hydrogen).[19] These can be minimized by ensuring a thoroughly inert atmosphere, using a 1:1.1 to 1:1.5 ratio of halide to boronic acid, and avoiding excessively high temperatures or prolonged reaction times.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides. Handle these solvents in a fume hood away from ignition sources.

  • Bases: Potassium carbonate and lithium hydroxide are irritants. Avoid inhalation of dust and contact with skin and eyes.

  • General: Always perform reactions under an inert atmosphere (Argon or Nitrogen) as required by the protocol to prevent catalyst degradation and potential side reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Pérez-Temprano, M. H., et al. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Leão, R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – An Asian Journal.
  • Pérez-Temprano, M. H., et al. (2009). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Singh, U., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • ChemicalBook. (2025). 3-Bromo-5-fluorobenzoic acid | 176548-70-2.
  • Leão, R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Khan, I., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
  • Singh, U., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Das, S. (2013).
  • Patil, S. A., et al. (2016). Effect of different palladium catalysts on the Suzuki-Miyaura coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ChemicalBook. (n.d.).
  • Pérez-Temprano, M. H., et al. (2012). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics.
  • Gandomkar, S., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. PMC - NIH.
  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Zhang, H., et al. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • Gandomkar, S., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters.
  • Chem-Impex. (n.d.). 3-Bromo-5-fluorobenzoic acid.
  • MySkinRecipes. (n.d.). 3-Bromo-5-fluorobenzoic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling.
  • Organoboron Compounds. (n.d.). 3-methoxy-4-methoxycarbonylphenylboronic acid.
  • Sigma-Aldrich. (n.d.). 4-Methoxycarbonyl-3-methoxyphenylboronic acid.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Niwa, T., et al. (2022). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • Kaltbeitzel, A., et al. (2015).
  • Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 3,5-Difluorobiphenyl via Suzuki-Miyaura Coupling.

Sources

Application Note: High-Purity Biphenyl Dicarboxylic Acids via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Biphenyl dicarboxylic acids are a pivotal class of organic compounds, serving as fundamental building blocks in the synthesis of advanced materials such as high-performance polymers, liquid crystals, and metal-organic frameworks (MOFs).[1][2][3] The rigid biphenyl core imparts thermal stability and mechanical strength to these materials, while the dicarboxylic acid functionalities allow for versatile polymerization and derivatization.[1][3] The purity of these monomers is paramount, as even trace impurities can significantly compromise the properties and performance of the final products.

This application note provides a comprehensive guide to the purification of biphenyl dicarboxylic acids using recrystallization, a robust and scalable technique for obtaining high-purity crystalline solids. We will delve into the theoretical underpinnings of recrystallization, offer a systematic approach to solvent selection, present a detailed experimental protocol, and provide troubleshooting strategies for common challenges. Furthermore, we will discuss modern analytical techniques for the rigorous assessment of final product purity.

Theoretical Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[4][5] The fundamental principle is that the solubility of most solids increases with temperature.[5] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to its crystallization, while the impurities, present in lower concentrations, remain dissolved in the solvent (mother liquor).[4][5] The newly formed crystals are then isolated by filtration, washed, and dried, yielding a product of significantly higher purity.

The success of recrystallization hinges on the slow and controlled formation of crystals, which allows for the selective incorporation of the desired molecules into the growing crystal lattice, effectively excluding impurities. Rapid precipitation, on the other hand, can trap impurities within the crystals, diminishing the effectiveness of the purification.

Solvent Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[6] An ideal solvent should exhibit the following characteristics:

  • High-temperature coefficient of solubility: The solvent should dissolve the biphenyl dicarboxylic acid readily at elevated temperatures but poorly at room temperature or below.[4][7] This ensures a high recovery yield of the purified product upon cooling.

  • Differential impurity solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[7]

  • Inertness: The solvent must not react chemically with the biphenyl dicarboxylic acid.[7]

  • Volatility: A relatively low boiling point is desirable to facilitate easy removal of residual solvent from the purified crystals.[4]

  • Safety and environmental considerations: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Table 1: Common Solvents for Recrystallization of Carboxylic Acids

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar carboxylic acids, but high boiling point can make drying difficult.[8][9]
EthanolHigh78Often a good choice for aromatic carboxylic acids.[10]
MethanolHigh65Similar to ethanol but more volatile.
Acetic AcidHigh118Can be effective for dissolving polycarboxylic acids.[11]
AcetoneMedium56A versatile solvent, often used in solvent mixtures.[8]
Ethyl AcetateMedium77Good for moderately polar compounds.[8]
TolueneLow111Suitable for less polar compounds, can lead to good crystal formation.[8]
N,N-Dimethylformamide (DMF)High153A powerful solvent, often used for sparingly soluble compounds like 4,4'-biphenyldicarboxylic acid.[12][13]
Dimethyl Sulfoxide (DMSO)High189Another strong polar aprotic solvent for poorly soluble compounds.[14]

For biphenyl dicarboxylic acids, which possess both polar carboxylic acid groups and a nonpolar biphenyl backbone, a solvent of intermediate to high polarity is often a good starting point. Due to the high melting points and strong intermolecular hydrogen bonding of these diacids, more powerful solvents like DMF or DMSO may be necessary to achieve sufficient solubility at elevated temperatures.[2][12][13][14] However, their high boiling points can complicate solvent removal. In such cases, a mixed solvent system (co-solvent) can be highly effective.[7]

Experimental Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of the impure biphenyl dicarboxylic acid into several small test tubes.

  • To each test tube, add a different potential solvent dropwise at room temperature, gently agitating after each addition. A good candidate solvent will not dissolve the compound at this stage.

  • Heat the test tubes that show poor room temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath.

  • The solvent that yields a large quantity of well-formed crystals upon cooling is a promising candidate for recrystallization.

Detailed Recrystallization Protocol

This protocol provides a step-by-step guide for the purification of biphenyl dicarboxylic acids.

I. Dissolution
  • Place the crude biphenyl dicarboxylic acid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

  • Add the minimum amount of the hot solvent to the Erlenmeyer flask to completely dissolve the crude product.[15] This is a critical step; adding too much solvent will reduce the recovery yield.[16] Add the solvent in small portions, swirling and heating the flask after each addition, until the solid is fully dissolved.

II. Decolorization (Optional)

If the solution is colored due to impurities, and the pure compound is known to be colorless, decolorizing activated carbon can be used.

  • Remove the flask from the heat source and allow it to cool slightly. Never add activated carbon to a boiling solution , as this can cause violent bumping.

  • Add a small amount of activated carbon (a spatula tip is usually sufficient) to the solution.

  • Reheat the solution to boiling for a few minutes.

III. Hot Filtration (if necessary)

If insoluble impurities or activated carbon are present, they must be removed by hot gravity filtration.[17]

  • Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

  • Preheat the funnel and the receiving flask by pouring some hot, pure solvent through them. This prevents premature crystallization in the funnel.

  • Pour the hot solution containing the dissolved product through the fluted filter paper.

  • Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.

IV. Crystallization
  • Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature.[16] Slow cooling is crucial for the formation of large, pure crystals.[18]

  • Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.[16]

V. Crystal Collection and Washing
  • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[5]

  • Transfer the crystals and the mother liquor to the funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[7] Using cold solvent minimizes the loss of the purified product.

  • Continue to draw air through the crystals on the filter for several minutes to help dry them.

VI. Drying
  • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Allow the crystals to air dry completely or place them in a vacuum oven at a temperature well below the compound's melting point to remove the last traces of solvent.

  • Weigh the dried crystals and calculate the percent recovery.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow A Crude Biphenyl Dicarboxylic Acid B Dissolve in Minimum Hot Solvent A->B C Hot Solution (Product + Soluble Impurities) B->C D Insoluble Impurities? C->D E Hot Gravity Filtration D->E Yes G Slow Cooling (Crystallization) D->G No F Clear Hot Filtrate E->F F->G H Crystal Slurry G->H I Vacuum Filtration H->I J Pure Crystals I->J Solid K Mother Liquor (Soluble Impurities) I->K Liquid L Wash with Cold Solvent J->L M Drying L->M N High-Purity Product M->N

Caption: Workflow for the purification of biphenyl dicarboxylic acids.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.[16]- Scratch the inside of the flask with a glass rod at the surface of the solution to provide nucleation sites.[9]- Add a "seed crystal" of the pure compound.[18]
Crystallization occurs too quickly - The concentration of the solute is too high.- The solution cooled too rapidly.- Add a small amount of additional hot solvent to the solution and reheat until clear.[18]- Insulate the flask to ensure slow cooling.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- The solute is too insoluble in the chosen solvent.- Reheat the solution and add more solvent.- Choose a different solvent with a lower boiling point or better solubility characteristics.
Low recovery yield - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the wash solvent is ice-cold.- Ensure the filtration apparatus is pre-heated.

Purity Assessment of the Final Product

Verifying the purity of the recrystallized biphenyl dicarboxylic acid is a crucial final step. A combination of analytical techniques should be employed for a comprehensive assessment.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point.[19] Impurities typically cause a depression and broadening of the melting point range. Comparing the experimental melting point to the literature value provides a quick and reliable indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities.[20][21] A reverse-phase HPLC method with UV detection is commonly used for aromatic carboxylic acids.[22][23] The purity is determined by the area percentage of the main peak relative to any impurity peaks. HPLC with a diode-array detector (DAD) can also be used to check for co-eluting impurities by analyzing the spectral purity of the main peak.[24]

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic functional groups (O-H and C=O stretches of the carboxylic acid, aromatic C-H and C=C stretches of the biphenyl rings) and the absence of impurities with distinct functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and are highly sensitive to impurities. Integration of the proton signals can be used for quantitative purity assessment against a known standard.

Logical Framework for Purity Enhancement

Purity_Enhancement cluster_0 Purification Cycle cluster_1 Resulting Fractions A Impure Solid - Target Molecule - Soluble Impurities - Insoluble Impurities B Hot Saturated Solution Target & Soluble Impurities Dissolved A->B Dissolution C Crystallization (Cooling) Target molecules form lattice B->C Exclusion Principle D Isolation (Filtration) Separation of Phases C->D Phase Separation E Pure Crystalline Solid Enriched in Target Molecule D->E F Mother Liquor Enriched in Soluble Impurities D->F

Sources

Application Notes and Protocols for the Use of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic Acid in Liquid Crystal Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Monomer for Advanced Liquid Crystalline Polyesters

The field of liquid crystal polymers (LCPs) is continually driven by the pursuit of new monomers that offer unique combinations of properties, such as enhanced thermal stability, specific mesophase behavior, and tailored optical and dielectric characteristics. The monomer 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid presents a compelling candidate for the synthesis of novel thermotropic liquid crystalline polyesters. Its structure, featuring a non-linear (kinked) biphenyl backbone with strategically placed fluoro and methoxy substituents, is anticipated to impart a unique set of properties to the resulting polymers.

The biphenyl core provides rigidity, a fundamental requirement for mesogen formation.[1] The asymmetric 3,4'-dicarboxylic acid functionality introduces a "kink" in the polymer chain, which can disrupt excessive crystallinity and lower melting temperatures, thereby broadening the processing window.[2] Furthermore, the lateral fluoro and methoxy groups are expected to play a crucial role in fine-tuning the polymer's characteristics. The polar fluorine atom can influence the dielectric anisotropy and intermolecular interactions, potentially leading to the formation of tilted smectic phases.[3][4] The methoxy group, with its steric bulk, can further modulate interchain packing and solubility.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as a monomer for synthesizing advanced LCPs. We present a proposed synthetic route for the monomer, detailed protocols for polymerization, and a guide to the essential characterization techniques.

Monomer Profile: this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 1261970-06-2[6]
Molecular Formula C₁₅H₁₁FO₅[6]
Molecular Weight 290.25 g/mol [6]
Predicted Boiling Point 547.5±50.0 °C-
Predicted pKa 3.50±0.10-

Proposed Synthesis of this compound

A robust and versatile method for the synthesis of substituted biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction allows for the efficient formation of a C-C bond between an aryl halide and an aryl boronic acid or ester. We propose a two-step synthetic route starting from commercially available precursors.

Logical Workflow for Monomer Synthesis

cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Fluorination and Hydrolysis A Methyl 3-bromo-5-methoxybenzoate C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->C B (4-Carboxyphenyl)boronic acid or its methyl ester B->C D Methyl 3'-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylate C->D E Methyl 3'-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylate F Electrophilic Fluorinating Agent (e.g., Selectfluor®) E->F G Methyl 3'-fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylate F->G H Base Hydrolysis (e.g., NaOH) then Acidification (e.g., HCl) G->H I This compound H->I

Caption: Proposed synthetic workflow for the target monomer.

Experimental Protocol: Monomer Synthesis

Step 1: Suzuki-Miyaura Coupling

  • To a reaction vessel, add methyl 3-bromo-5-methoxybenzoate (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Add a degassed mixture of toluene and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 3'-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylate.

Step 2: Electrophilic Fluorination and Hydrolysis

  • Dissolve the biphenyl diester from Step 1 in a suitable solvent such as acetonitrile.

  • Add an electrophilic fluorinating agent, for example, Selectfluor® (1.1 eq).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • The crude fluorinated diester is then subjected to hydrolysis by refluxing with an excess of aqueous sodium hydroxide.

  • After complete hydrolysis (monitor by TLC), cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the dicarboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.

Polymerization Protocols for Liquid Crystal Polyester Synthesis

The dicarboxylic acid monomer can be polymerized with various diols to produce a range of liquid crystalline polyesters. Both melt polycondensation and solution polycondensation are viable methods.

Logical Workflow for Polymerization

cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Polymer Isolation and Purification cluster_3 Characterization A This compound C Melt Polycondensation (High Temperature, Vacuum) A->C D Solution Polycondensation (High Boiling Solvent, Catalyst) A->D B Aromatic or Aliphatic Diol (e.g., 4,4'-Biphenol, Hydroquinone, 1,6-Hexanediol) B->C B->D E Precipitation in a non-solvent (e.g., Methanol) C->E D->E F Washing and Drying E->F G Structural (NMR, FT-IR) Molecular Weight (GPC) Thermal (DSC, TGA) Mesophase (POM, XRD) F->G

Sources

Introduction: The Biphenyl Moiety and the Strategic Importance of the Carboxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of Carboxylic Acids on Biphenyl Scaffolds

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. Its unique conformational properties, arising from restricted rotation (atropisomerism) around the central C-C bond when bulky ortho substituents are present, provide a rigid and defined three-dimensional architecture ideal for molecular recognition.[1] Many blockbuster drugs, including anti-inflammatory agents like Diflunisal and Fenbufen, feature a biphenyl core where a carboxylic acid group plays a pivotal role in their biological activity.[2]

The carboxylic acid is a versatile functional handle. Its acidity, polarity, and hydrogen bonding capabilities are critical for target engagement, often with arginine or lysine residues in protein binding pockets. However, these same properties can hinder bioavailability, membrane permeability, and metabolic stability. Therefore, the strategic derivatization of the carboxylic acid group on biphenyl compounds is a cornerstone of lead optimization in drug discovery. It allows researchers to fine-tune physicochemical properties, explore structure-activity relationships (SAR), and create prodrugs or novel chemical entities with improved therapeutic profiles.

This guide provides an in-depth exploration of key derivatization strategies, moving from classical transformations to modern catalytic methods. Each section offers the mechanistic rationale behind the chemistry, detailed experimental protocols, and insights into the practical application for researchers in organic synthesis and drug development.

Esterification: Modulating Polarity and Creating Prodrugs

Esterification is arguably the most common derivatization of a carboxylic acid. Replacing the acidic proton with an alkyl or aryl group neutralizes the charge, increases lipophilicity, and can serve as a prodrug strategy, where endogenous esterases hydrolyze the ester in vivo to release the active carboxylic acid parent drug.

Method I: Steglich Esterification (Carbodiimide-Mediated Coupling)

For complex or sensitive biphenyl substrates, the harsh conditions of Fischer esterification (strong acid, high heat) are often unsuitable. The Steglich esterification, utilizing a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), offers a mild and highly efficient alternative that proceeds at room temperature.[3]

Causality of Reagent Choice: The reaction is catalyzed by a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form an even more reactive acylpyridinium species. This species is highly electrophilic and readily attacked by the alcohol, even sterically hindered ones. The use of DMAP accelerates the reaction and prevents the formation of a stable N-acylurea byproduct.

Steglich_Esterification Start Biphenyl-COOH + R'-OH Reagents EDCI or DCC DMAP (cat.) Start->Reagents Add Intermediate O-Acylisourea Intermediate Reagents->Intermediate Activation ActiveEster Acylpyridinium Intermediate Intermediate->ActiveEster DMAP Attack Byproduct Dicyclohexylurea (DCU) or EDU Intermediate->Byproduct Forms Product Biphenyl-COOR' ActiveEster->Product Alcohol Attack (R'-OH)

Caption: Workflow for Steglich Esterification.

Protocol 1: Steglich Esterification of 4'-Methylbiphenyl-2-carboxylic Acid

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4'-methylbiphenyl-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Addition of Reagents: Add the desired alcohol (e.g., ethanol, 1.2 eq.), EDCI (1.5 eq.), and DMAP (0.1 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess DMAP and unreacted amine from EDCI), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reagent CombinationConditionsAdvantagesDisadvantages
H₂SO₄ / ROH (Fischer) High temp, excess ROHInexpensive, simple for basic substrates.[3][4]Harsh conditions, not suitable for sensitive molecules.
DCC/DMAP Room temp, DCM/DMFMild, effective for hindered alcohols.[3]Byproduct (DCU) can be difficult to remove.
EDCI/DMAP Room temp, various solventsMild, water-soluble byproduct easily removed by aqueous work-up.[5]More expensive than DCC.
SOCl₂ then ROH Two steps, often with baseForms highly reactive acyl chloride intermediate, good for unreactive alcohols.[3]SOCl₂ is corrosive and generates HCl gas.

Amidation: Building Blocks for Bioactive Molecules

The amide bond is the cornerstone of peptides and proteins and is a ubiquitous feature in pharmaceuticals. Converting a biphenyl carboxylic acid to an amide is a critical step in synthesizing analogues of natural products, protease inhibitors, and other complex drug candidates.[6] Direct condensation of a carboxylic acid and an amine requires very high temperatures and is often inefficient.[7] Therefore, coupling reagents are essential.

Causality of Reagent Choice: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for amide bond formation. HATU activates the carboxylic acid to form an activated ester that is highly reactive towards the amine nucleophile. The reaction is typically performed in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the generated acid and facilitate the reaction. This method is known for its high yields, fast reaction times, and low rates of racemization for chiral substrates.[8]

Amidation_Workflow Start Biphenyl-COOH + R'-NH₂ Reagents HATU / DIPEA Start->Reagents Add Activated Activated O-Acyl (tetramethyl)isouronium ester Reagents->Activated Activation Product Biphenyl-CONHR' Activated->Product Amine Attack (R'-NH₂) Byproducts Tetramethylurea + HOAt Byproducts Product->Byproducts Release of

Caption: Amide bond formation using HATU coupling.

Protocol 2: HATU-Mediated Amidation

  • Preparation: Dissolve the biphenyl carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetonitrile in a flask under a nitrogen atmosphere.

  • Addition of Reagents: Add the amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.) to the solution. Note: Add the reagents in the order listed.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated LiCl solution (to help remove DMF), followed by 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude amide by flash chromatography or recrystallization.

  • Characterization: Verify the structure and purity by ¹H NMR, ¹³C NMR, IR (noting the characteristic amide C=O stretch), and high-resolution mass spectrometry (HRMS).

Acyl Halide Formation: Gateway to Highly Reactive Derivatives

Converting a biphenyl carboxylic acid to its corresponding acyl chloride transforms a relatively unreactive functional group into a highly electrophilic species.[7] Biphenyl acyl chlorides are versatile intermediates that can react with a wide range of weak nucleophiles (including alcohols, amines, and carboxylates) to form esters, amides, and anhydrides, respectively, often without the need for a catalyst.[9]

Causality of Reagent Choice: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[10] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion displaces the leaving group, which then decomposes into gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7] The formation of gaseous byproducts helps to drive the reaction to completion.

Protocol 3: Synthesis of Biphenyl-4-carbonyl Chloride

  • Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl gas). Add biphenyl-4-carboxylic acid (1.0 eq.) to the flask.

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, ~5-10 eq.), which can also serve as the solvent. Alternatively, use an inert solvent like toluene. Add a catalytic amount of DMF (1-2 drops), which accelerates the reaction via the Vilsmeier-Haack mechanism.

  • Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess SOCl₂ by distillation under reduced pressure. The crude biphenyl acyl chloride is often used directly in the next step without further purification due to its reactivity.

  • Caution: Thionyl chloride is highly corrosive and reacts violently with water. All glassware must be scrupulously dried, and the reaction must be performed in a well-ventilated fume hood.

Ugi Four-Component Reaction: A Leap in Molecular Complexity

For rapid library synthesis and the exploration of diverse chemical space, multi-component reactions (MCRs) are unparalleled. The Ugi four-component reaction (U-4CR) is a powerful tool that combines a carboxylic acid (the biphenyl acid), an amine, a ketone or aldehyde, and an isocyanide in a one-pot synthesis to generate complex α-acylamino amide products.[11][12][13] This reaction is known for its high atom economy and the ability to generate diverse, peptidomimetic structures from readily available starting materials.[14][15]

Mechanistic Insight: The reaction is believed to initiate with the formation of an imine from the amine and carbonyl component. The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. This intermediate is trapped by the carboxylate anion, and a final, irreversible Mumm rearrangement yields the stable bis-amide product.[11]

Ugi_Reaction cluster_inputs Four Components Biphenyl_COOH Biphenyl-COOH Nitrilium Nitrilium Ion Biphenyl_COOH->Nitrilium Protonation & Isocyanide Attack Amine R¹-NH₂ Imine Imine Formation Amine->Imine Carbonyl R²R³C=O Carbonyl->Imine Isocyanide R⁴-NC Isocyanide->Nitrilium Protonation & Isocyanide Attack Imine->Nitrilium Protonation & Isocyanide Attack Adduct α-Adduct Nitrilium->Adduct Carboxylate Attack Product α-Acylamino Amide (Final Product) Adduct->Product Mumm Rearrangement

Caption: The convergent pathway of the Ugi four-component reaction.

Protocol 4: Ugi Synthesis of a Biphenyl-Derived Peptoid

  • Preparation: In a vial, dissolve the amine (e.g., benzylamine, 1.0 eq.) and the aldehyde (e.g., isobutyraldehyde, 1.0 eq.) in methanol (MeOH, approx. 0.5 M) and stir for 20 minutes to pre-form the imine.

  • Component Addition: To this solution, add the biphenyl carboxylic acid (1.0 eq.) followed by the isocyanide (e.g., tert-butyl isocyanide, 1.0 eq.).

  • Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours. The reaction is typically exothermic.[11] Monitor by LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often pure enough for initial screening. If necessary, purify by flash chromatography on silica gel or preparative HPLC. The high molecular weight and complexity of the product often facilitate purification.

  • Characterization: Confirm the complex structure using advanced NMR techniques (e.g., COSY, HMBC) and HRMS.

Modern Horizons: Photoredox-Catalyzed Decarboxylative Coupling

Beyond simple functional group interconversion, modern synthetic methods allow for the complete replacement of the carboxyl group. Visible-light photoredox catalysis offers a remarkably mild way to convert carboxylic acids into aryl radicals via oxidative decarboxylation.[16][17] These radicals can then be used in a variety of bond-forming reactions, providing a powerful and unconventional approach to modifying the biphenyl scaffold.[18]

Mechanistic Rationale: In this process, a photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) absorbs visible light and enters an excited state.[18][19] This excited catalyst is a potent oxidant and can accept an electron from the deprotonated biphenyl carboxylate. The resulting aroyloxy radical is unstable and rapidly extrudes CO₂, generating a biphenyl radical. This highly reactive intermediate can then be trapped by a suitable coupling partner, such as an electron-deficient alkene, to form a new C-C bond.[16]

Protocol 5: Decarboxylative Alkenylation (Conceptual Outline)

  • Preparation: In a Schlenk tube, combine the biphenyl carboxylic acid (1.0 eq.), a suitable base (e.g., an organic base like DBU, to form the carboxylate), the radical trapping agent (e.g., an electron-deficient alkene like a vinyl sulfone, 1.5 eq.), and the photoredox catalyst (1-5 mol%).

  • Degassing: Dissolve the components in a suitable anhydrous solvent (e.g., DMSO or MeCN) and thoroughly degas the mixture via several freeze-pump-thaw cycles to remove oxygen, which can quench the excited photocatalyst.

  • Reaction: Backfill the tube with an inert atmosphere (N₂ or Ar). Vigorously stir the mixture while irradiating with a visible light source (e.g., a blue LED lamp) at room temperature.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Once complete, perform a standard aqueous work-up and extract the product with an organic solvent.

  • Purification & Characterization: Purify the product by column chromatography and characterize by NMR and MS to confirm the structure of the new C-C coupled product.

Characterization and Analysis

The successful derivatization of a biphenyl carboxylic acid must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is essential for structural verification and purity assessment.

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the new functional group. For example, in esterification, the disappearance of the broad carboxylic acid proton signal (>10 ppm) and the appearance of new signals corresponding to the alcohol moiety are key indicators.[2][8]

  • Mass Spectrometry (MS): Provides the molecular weight of the derivative, confirming the addition of the new group. High-resolution MS (HRMS) provides an exact mass, confirming the elemental composition.[2][8]

  • Infrared (IR) Spectroscopy: Useful for observing the change in the carbonyl (C=O) stretching frequency. Carboxylic acids show a broad O-H stretch and a C=O stretch around 1700-1725 cm⁻¹. Esters show a sharp C=O stretch around 1735-1750 cm⁻¹, while amides appear at a lower frequency, typically 1630-1690 cm⁻¹.[2]

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final compound and for monitoring reaction progress.[20][21]

Conclusion

The derivatization of carboxylic acids on biphenyl cores is a fundamental and versatile strategy in chemical and pharmaceutical research. The choice of method depends critically on the substrate's complexity, the desired functional group, and the overall synthetic goal. Classical methods like Steglich esterification and HATU-mediated amidation remain workhorses for targeted synthesis, providing reliable access to key derivatives. For generating molecular diversity, the Ugi reaction offers unparalleled efficiency. Looking forward, innovative techniques like photoredox catalysis are opening new avenues for functionalization, allowing chemists to move beyond simple derivatization and forge entirely new connections. A thorough understanding of these methods, their underlying mechanisms, and their practical execution is essential for any scientist working to unlock the full potential of the biphenyl scaffold.

References

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). MDPI.
  • Ugi reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for preparing derivatives of biphenyl-2-carboxylic acid. (n.d.). Google Patents.
  • Preparation and use of biphenyl carboxylic acids, alcohols, and esters. (n.d.). Google Patents.
  • Ugi Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for preparing derivatives of biphenyl-2-carboxylic acid. (n.d.). Google Patents.
  • Biphenyl esterification. (2020). Chemistry Stack Exchange. Retrieved from [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. (2021). IJSDR. Retrieved from [Link]

  • Mild, photoredox-catalysed decarboxylation of aryl carboxylic acids to access aryl radicals. (2017). Royal Society of Chemistry. Retrieved from [Link]

  • HPLC Methods for analysis of Biphenyl. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. (2020). PMC - NIH. Retrieved from [Link]

  • Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Photoredox‐catalysed coupling reaction of benzyl carboxylic acids with aldehydes. (n.d.). Wiley Online Library. Retrieved from [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Photoredox Alkenylation of Carboxylic Acids and Peptides: Synthesis of Covalent Enzyme Inhibitors. (2018). ACS Publications. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. (n.d.). Digital Commons@Georgia Southern. Retrieved from [Link]

  • converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved from [Link]

  • Generation of alkyl and acyl radicals by visible-light photoredox catalysis: direct activation of C–O bonds in organic transformations. (2024). Beilstein Journals. Retrieved from [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (n.d.). University of Babylon. Retrieved from [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. (2022). ResearchGate. Retrieved from [Link]

  • Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. (n.d.). UNL Digital Commons. Retrieved from [Link]

  • Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). PMC - NIH. Retrieved from [Link]

  • Transformation of acyl group to carboxyl group in biphenyl system with two acyl groups at para position. (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • Biphenyl derivatives & Atropisomerism. (n.d.). Slideshare. Retrieved from [Link]

  • Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions. (2013). R Discovery. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Nuances and Significance of Substituted Biphenyls

Substituted biphenyls represent a class of aromatic compounds with profound importance across various scientific disciplines, including medicinal chemistry, materials science, and environmental analysis. Their unique structural feature—two phenyl rings connected by a single C-C bond—gives rise to fascinating stereochemical phenomena, most notably atropisomerism. The restricted rotation around the central bond, caused by steric hindrance from ortho-substituents, can lead to stable, non-interconverting enantiomers.[1][2][3] This axial chirality is a critical determinant of a molecule's biological activity and material properties. Consequently, the precise characterization of substituted biphenyls, including the determination of their constitution, configuration, and conformation, is paramount for researchers, scientists, and drug development professionals.

This comprehensive guide provides a detailed overview of the key analytical techniques employed for the characterization of substituted biphenyls. It is designed to offer not just procedural steps but also the underlying principles and rationale, empowering researchers to make informed decisions in their analytical workflows.

Chromatographic Techniques: Separating Isomers and Atropisomers

Chromatography is an indispensable tool for the separation and purification of substituted biphenyls from complex mixtures and for the resolution of their stereoisomers. The choice of chromatographic technique and conditions is dictated by the polarity of the analytes and the need for chiral separation.

High-Performance Liquid Chromatography (HPLC) for Achiral and Chiral Separations

HPLC is a versatile technique for both the analysis and purification of substituted biphenyls. Reversed-phase HPLC, utilizing C18 or biphenyl stationary phases, is commonly employed for the separation of biphenyl derivatives based on their hydrophobicity.[4][5] The biphenyl stationary phase, in particular, can offer enhanced selectivity for aromatic compounds through π-π interactions.[4][5]

A significant challenge in the analysis of substituted biphenyls is the separation of atropisomers. This is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective in resolving biphenyl enantiomers.[2]

Protocol: Chiral HPLC Method Development for a Racemic Substituted Biphenyl

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of biphenyl atropisomers.

1. Initial Screening of Chiral Stationary Phases (CSPs):

  • Rationale: Different CSPs exhibit different chiral recognition mechanisms. Screening a diverse set of columns increases the probability of finding a suitable separation.
  • Procedure:
  • Prepare a stock solution of the racemic biphenyl sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture). The concentration should be approximately 1 mg/mL.
  • Screen a minimum of three different polysaccharide-based CSPs (e.g., a cellulose-based column and two different amylose-based columns).
  • For each column, perform an initial isocratic elution with a mobile phase of 80:20 (v/v) n-hexane/isopropanol at a flow rate of 1.0 mL/min.
  • Monitor the elution profile using a UV detector at a wavelength where the analyte absorbs strongly.
  • Evaluate the chromatograms for any signs of peak splitting or separation.

2. Optimization of the Mobile Phase:

  • Rationale: The composition of the mobile phase significantly influences retention and enantioselectivity.
  • Procedure:
  • If partial separation is observed, optimize the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane).
  • Investigate a range of modifier concentrations (e.g., from 5% to 30%).
  • Consider the use of additives, such as trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes, at low concentrations (e.g., 0.1%) to improve peak shape.

3. Temperature Optimization:

  • Rationale: Temperature can affect the kinetics of the chiral recognition process and the stability of the atropisomers. Lower temperatures are often critical to prevent on-column interconversion of atropisomers.[2]
  • Procedure:
  • Once a promising mobile phase is identified, investigate the effect of column temperature on the separation.
  • Analyze the sample at a range of temperatures (e.g., 10°C, 25°C, and 40°C).
  • For atropisomers with low rotational barriers, sub-ambient temperatures (e.g., 6°C) may be necessary to achieve baseline separation.[2]

4. Data Analysis:

  • Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for each set of conditions to determine the optimal method.

Table 1: Representative HPLC Conditions for Chiral Separation of a Substituted Biphenyl

ParameterCondition
Column Cellulose-based Chiral Stationary Phase
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL

Diagram 1: Workflow for Chiral HPLC Method Development

G cluster_0 Method Development Workflow Start Racemic Biphenyl Sample Screen_CSPs Screen Chiral Stationary Phases Start->Screen_CSPs Optimize_MP Optimize Mobile Phase Screen_CSPs->Optimize_MP Partial Separation Observed Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Final_Method Final Validated Method Optimize_Temp->Final_Method G cluster_info Derived Information MS Mass Spectrometry Analysis MW Molecular Weight MS->MW Formula Elemental Formula (from HRMS) MS->Formula Structure Structural Fragments MS->Structure Isotopes Isotopic Pattern MS->Isotopes

Sources

Topic: Experimental Setup for High-Yield Synthesis of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated biphenyls are a cornerstone of modern chemistry, with profound applications in medicinal chemistry, materials science, and agrochemicals.[1][2][3] The strategic introduction of fluorine atoms into the biphenyl scaffold critically modulates a molecule's physicochemical properties, including metabolic stability, lipophilicity, and target binding affinity.[1][4][5] This guide provides a detailed examination of high-yield synthetic strategies for these valuable compounds, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present data to empower researchers to achieve reliable and high-yielding syntheses in their own laboratories.

Strategic Considerations: Selecting the Optimal Coupling Reaction

The construction of the C-C bond between two aryl rings is most efficiently achieved through transition-metal-catalyzed cross-coupling reactions. While several methods exist, the choice of strategy depends on substrate scope, functional group tolerance, and practical considerations like reagent toxicity and stability.

  • Suzuki-Miyaura Coupling: This is arguably the most versatile and widely used method for synthesizing biphenyls.[6][7] Its prominence is due to the operational simplicity, mild reaction conditions, and the general stability and low toxicity of the requisite boronic acid reagents and their byproducts.[8] It exhibits broad functional group tolerance, making it ideal for complex molecule synthesis.[8]

  • Negishi Coupling: This reaction utilizes organozinc reagents and is particularly effective for the synthesis of highly fluorinated biphenyls, where Suzuki couplings might be sluggish.[9] Negishi couplings boast high reactivity and stereoselectivity.[10] However, the organozinc reagents are often highly sensitive to air and moisture, demanding more rigorous inert atmosphere techniques.

  • Stille Coupling: While effective, the Stille coupling relies on organotin reagents. The primary drawback is the high toxicity of these compounds and their byproducts, which complicates product purification and waste disposal, making it a less favored option in modern drug development settings.[11]

  • Direct C-H Arylation: An emerging atom-economical approach, direct C-H arylation avoids the pre-functionalization of one of the aromatic partners.[12][13] While promising, this method can be limited by challenges in controlling regioselectivity and may require specific directing groups to be effective.[14]

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction for high yields. The reaction is catalyzed by a Palladium(0) species, which is typically generated in situ from a Palladium(II) precatalyst. The cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) pd_add Oxidative Addition Intermediate (Ar¹-Pd(II)L₂-X) pd0->pd_add Ar¹-X (Fluorinated Aryl Halide) pd_trans Transmetalation Intermediate (Ar¹-Pd(II)L₂-Ar²) pd_add->pd_trans [Ar²-B(OR)₂]⁻ (Activated Boronic Ester) pd_trans->pd0 Reductive Elimination output Ar¹-Ar² (Fluorinated Biphenyl Product) pd_trans->output boronic Ar²-B(OR)₂ (Boronic Acid/Ester) activated_boronic [Ar²-B(OR)₂]⁻ (Activated Boronate) boronic->activated_boronic Base (e.g., K₃PO₄) caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Causality Behind Key Experimental Parameters:

  • Palladium Source (Precatalyst): Compounds like Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ are used.[6][8] They are reduced in situ to the active Pd(0) catalyst. The choice often depends on air stability and cost.

  • Ligand: This is arguably the most critical component for success with challenging substrates like electron-deficient fluoroarenes. Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) are essential.[2]

    • Why? The bulkiness of the ligand promotes the final, product-releasing step (reductive elimination), while its electron-donating nature stabilizes the palladium center and facilitates the initial oxidative addition step.

  • Base: A base (e.g., K₃PO₄, K₂CO₃, CsF) is required to activate the boronic acid.[2][6] It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step (transfer of the aryl group from boron to palladium).[15]

  • Solvent System: A mixture of an organic solvent (like Dioxane, THF, or Toluene) and water is common.[2][6] This biphasic system helps to dissolve both the organic-soluble aryl halide and the often water-soluble base and boronate salt, facilitating their interaction at the interface where the catalyst is active.

General Experimental Workflow

A successful synthesis requires careful planning and execution, particularly concerning the exclusion of oxygen, which can deactivate the palladium catalyst.

Caption: Figure 2. General Experimental Workflow.

Protocols for High-Yield Synthesis

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents can be hazardous.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Fluorinated Aryl Halides

This protocol is a robust starting point for a wide range of substrates.

Materials & Reagents:

  • Fluorinated Aryl Halide (e.g., 1-bromo-3,4-difluorobenzene) (1.0 mmol, 1 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., Dioxane/Water, 4:1 v/v, 5 mL)

  • Anhydrous Magnesium or Sodium Sulfate

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), palladium precatalyst (0.02 mmol), and phosphine ligand (0.04 mmol).

  • Atmosphere Exchange: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is done by evacuating the flask under vacuum and backfilling with the inert gas, repeated three times.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture (5 mL) to the flask under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 10% ethyl acetate in hexanes) to yield the pure fluorinated biphenyl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.[6][7]

Protocol 2: Example Synthesis of 3′,4′-Difluoro-2,5-dimethoxy-1,1′-biphenyl[6][7]

This specific example illustrates the application of the general protocol.

Reaction Scheme: (2,5-Dimethoxyphenyl)boronic acid + 1-Bromo-3,4-difluorobenzene → 3′,4′-Difluoro-2,5-dimethoxy-1,1′-biphenyl

Reagents:

  • 1-Bromo-3,4-difluorobenzene (0.518 mmol, 100 mg)

  • (2,5-Dimethoxyphenyl)boronic acid (0.777 mmol, 141 mg)

  • Pd(PPh₃)₄ (0.0078 mmol, 9 mg, 1.5 mol%)

  • K₃PO₄ (0.777 mmol, 165 mg)

  • Dioxane:Water (3:1 v/v, 4 mL), degassed

Procedure:

  • Combine 1-bromo-3,4-difluorobenzene, (2,5-dimethoxyphenyl)boronic acid, Pd(PPh₃)₄, and K₃PO₄ in a pressure tube.

  • Evacuate and backfill the tube with Argon three times.

  • Add the degassed dioxane/water mixture via syringe.

  • Seal the tube and heat the reaction at 105 °C for 8.5 hours.

  • Follow the workup and purification steps as described in Protocol 1.

  • Expected Outcome: High yield (typically >75%) of the desired product as a solid.

Data and Optimization

The choice of ligand and base can significantly impact the reaction yield, especially with electronically challenging substrates.

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidPd/G-COOH (het.)-K₂CO₃ (2)DMF/H₂O110>95[16][17]
1-Bromo-3,4-difluorobenzene4-(tert-Butyl)phenylboronic acidPd(PPh₃)₄ (1.5)-K₃PO₄ (1.5)Dioxane/H₂O105~78[6][7]
2,3,5,6-TetrafluoroiodobenzenePhenylboronic acidPd₂(dba)₃ (5)SPhos (15)Na₂CO₃ (2.2)THF/Toluene/H₂O9588[2][8]
4-Chloro-3-nitrobiphenylPhenylboronic acidPd(OAc)₂ (0.05)-K₃PO₄ (2)Toluene/H₂O13094

Table 1: Selected Conditions for Suzuki-Miyaura Synthesis of Fluorinated Biphenyls. This table demonstrates the versatility of the reaction, highlighting how different catalysts, ligands, and bases can be employed to achieve high yields across various substrates.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands out as a superior method for the high-yield synthesis of fluorinated biphenyls, offering a balance of efficiency, broad substrate scope, and operational safety. By understanding the underlying mechanism and carefully controlling key parameters—namely the choice of ligand, base, and the maintenance of an inert atmosphere—researchers can reliably access these critical molecular scaffolds. The protocols provided herein serve as a validated starting point for the development of novel fluorinated compounds essential for advancing drug discovery and materials science.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling.
  • Thieme E-Books & E-Journals. (n.d.). Synthesizing Highly Fluorinated Oligophenyls via Negishi Coupling of Fluoroarylzinc Pivalates.
  • Google Patents. (n.d.). Purification of organic fluorine compounds.
  • ResearchGate. (2024). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs).
  • ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • NIH. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
  • PMC. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability.
  • ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • PubMed. (2003). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides.
  • NIH. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • ChemistryViews. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes.
  • ResearchGate. (n.d.). Request PDF | Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • ACS Publications. (n.d.). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters.
  • PubMed. (2019). The Fluorination of C-H Bonds: Developments and Perspectives.
  • (2026). The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry.
  • (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates.
  • PubMed. (2020). Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks.
  • Catalysis Science & Technology (RSC Publishing). (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • Beilstein Journals. (n.d.). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview.
  • J&K Scientific LLC. (2025). Negishi Cross-Coupling.

Sources

Application Notes and Protocols for 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Biphenyl Scaffold in Drug Discovery

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its inherent conformational flexibility allows for optimal binding to a diverse range of biological targets, while its chemical stability provides a robust platform for further functionalization. The strategic introduction of substituents onto the biphenyl rings can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on a particularly promising derivative, 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid , a compound with significant potential in anticancer research.[2]

The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate lipophilicity and target interactions. The two carboxylic acid groups provide opportunities for further derivatization to fine-tune the compound's properties and can also participate in crucial hydrogen bonding interactions with target proteins. This document provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound, complete with detailed protocols for its application in a research setting.

Chemical Properties and Synthesis

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
CAS Number 1261970-06-2[2]
Molecular Formula C₁₅H₁₁FO₅
Molecular Weight 290.24 g/mol
Synthetic Approach: The Suzuki-Miyaura Cross-Coupling Reaction

The most efficient and widely used method for the synthesis of unsymmetrical biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3][4] This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, the key disconnection is between the two phenyl rings, suggesting a coupling between a substituted bromobenzoic acid and a substituted phenylboronic acid.

Diagram: Synthetic Workflow for this compound

G cluster_0 Starting Materials cluster_1 Suzuki-Miyaura Coupling cluster_2 Intermediate cluster_3 Hydrolysis cluster_4 Final Product A 3-Bromo-5-methoxybenzoic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Ethanol/Water) A->C B 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid B->C D Methyl 3'-fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylate C->D Coupling E Base (e.g., LiOH or NaOH) Solvent (e.g., THF/Water) D->E Saponification F This compound E->F Acidification G A This compound B Cancer Cell A->B Enters C Inhibition of Cyclin-Dependent Kinases (e.g., Cdk4) B->C D Disruption of Tubulin Polymerization B->D E Induction of p53, p21, p27 B->E F G0/G1 and G2/M Cell Cycle Arrest C->F D->F E->F G Apoptosis F->G

Sources

Application Note: Protocol for Esterification of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The esterification of carboxylic acids is a cornerstone transformation in organic synthesis, particularly within the realm of drug discovery and development. Ester moieties are prevalent in numerous pharmaceuticals, where they can act as prodrugs to enhance bioavailability, modulate solubility, or serve as key intermediates for further molecular elaboration. The subject of this application note, 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid, presents a unique set of challenges and opportunities for selective esterification. Its bifunctional nature, coupled with the electronic influence of the fluoro and methoxy substituents, necessitates a carefully considered and robust protocol to achieve high yields and purity.

This document provides a detailed protocol for the esterification of this biphenyl dicarboxylic acid, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. It is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for this transformation.

Mechanistic Considerations: The Fischer-Speier Esterification

The most common and direct method for this type of transformation is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the formation of the ester, it is crucial to either use a large excess of the alcohol or to remove the water that is formed as a byproduct.

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group is now a good leaving group (water), which is eliminated to form a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.

Given the presence of two carboxylic acid groups on the biphenyl scaffold, this protocol will focus on the formation of the diester, which is often the desired outcome for creating symmetrical molecules or for subsequent differential manipulation of the ester groups. Selective mono-esterification is also possible but typically requires different strategies, such as using a solid support like alumina or employing specific reagents like diazomethane or trifluoroacetic anhydride.

Experimental Workflow Diagram

Esterification_Workflow Start Start: Reagents & Glassware Reaction_Setup Reaction Setup: - Add dicarboxylic acid, alcohol (solvent),  and acid catalyst to flask. Start->Reaction_Setup 1. Combine Reflux Reflux: - Heat the reaction mixture to reflux  under an inert atmosphere. Reaction_Setup->Reflux 2. Heat Workup Aqueous Work-up: - Cool, dilute with ether. - Wash with NaHCO3(aq) to neutralize acid. Reflux->Workup 3. Cool & Neutralize Extraction Extraction & Drying: - Extract aqueous layer with ether. - Combine organic layers, wash with brine,  and dry over Na2SO4. Workup->Extraction 4. Separate Purification Purification: - Filter and concentrate the organic phase. - Purify the crude product via  column chromatography or recrystallization. Extraction->Purification 5. Isolate Analysis Analysis & Characterization: - NMR, IR, Mass Spectrometry Purification->Analysis 6. Verify End End: Pure Diester Product Analysis->End 7. Final Product

Caption: Workflow for the esterification of this compound.

Detailed Esterification Protocol

This protocol details the synthesis of the dimethyl ester derivative. For other esters, the corresponding alcohol can be substituted.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
This compound290.251.0290 mgStarting material. Ensure it is dry.
Methanol (MeOH)32.04Excess20 mLReagent and solvent. Use anhydrous grade.
Concentrated Sulfuric Acid (H₂SO₄)98.08Catalytic~0.2 mL (4-5 drops)Catalyst. Handle with extreme care in a fume hood.
Diethyl Ether (Et₂O)74.12-~100 mLFor extraction.
Saturated Sodium Bicarbonate Solution (NaHCO₃)84.01-~50 mLFor neutralization.
Saturated Sodium Chloride Solution (Brine)58.44-~20 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededDrying agent.
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column or recrystallization apparatus)

Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (290 mg, 1.0 mmol).

    • Add anhydrous methanol (20 mL). The dicarboxylic acid may not fully dissolve at this stage.

    • Carefully, and while stirring, add concentrated sulfuric acid (~0.2 mL) dropwise to the mixture. The addition of the acid catalyst is exothermic.

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Work-up and Neutralization:

    • After the reaction is complete (as determined by TLC or time), allow the flask to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing ice-cold water (50 mL). The desired ester may precipitate out of the solution.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Add diethyl ether (50 mL) to the separatory funnel and shake vigorously to extract the product into the organic layer. Allow the layers to separate.

    • Carefully add saturated sodium bicarbonate solution in small portions to the separatory funnel to neutralize the excess sulfuric acid and any unreacted carboxylic acid. Be cautious as this will generate carbon dioxide gas, so vent the funnel frequently.

    • Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is basic (test with pH paper).

  • Extraction and Drying:

    • Separate the organic layer.

    • Extract the aqueous layer with an additional portion of diethyl ether (2 x 25 mL) to ensure complete recovery of the product.

    • Combine all the organic extracts and wash them with saturated sodium chloride solution (brine, 20 mL) to remove any residual water-soluble impurities.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude ester can be purified by either recrystallization from a suitable solvent (e.g., methanol/water or ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • The structure and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, the reflux time can be extended. Ensure that the reagents, particularly the alcohol, are anhydrous, as water will shift the equilibrium back towards the starting materials.

  • Steric Hindrance: While the substituents on the biphenyl core are not excessively bulky, steric hindrance can sometimes slow down esterification reactions. If the reaction is sluggish, a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) could be considered.

  • Alternative Methods: For substrates that are sensitive to strong acids or high temperatures, alternative esterification methods can be employed. The Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is a milder alternative.

  • Purification: The work-up procedure is designed to remove the majority of impurities. However, careful purification is essential to obtain a high-purity product. The choice between recrystallization and chromatography will depend on the physical properties of the resulting ester.

Conclusion

This application note provides a comprehensive and mechanistically grounded protocol for the esterification of this compound. By understanding the principles of the Fischer-Speier esterification and adhering to the detailed procedural steps, researchers can confidently and efficiently synthesize the corresponding diester. The provided troubleshooting tips and considerations for alternative methods offer a framework for adapting this protocol to other, more challenging substrates encountered in the pursuit of novel chemical entities.

References

  • Chemistry LibreTexts. (2023, January 22). Esterification. [Link]

  • Ogawa, H., Chihara, T., & Taya, K. (1986). Selective Preferential Esterification of the Dicarboxylic Acids with Longer Carbon Chain by Diazomethane in the Presence of Dicarboxylic Acids with Shorter Carbon Chain by Adsorbing and Align

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions for the synthesis of biphenyl compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth, field-proven insights to enhance reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section directly addresses specific issues encountered during Suzuki coupling experiments for biphenyl synthesis. The format is designed to quickly identify your problem and provide a scientifically grounded solution.

Q1: My Suzuki coupling reaction has a very low or no yield. Where should I start troubleshooting?

A1: A low or non-existent yield in a Suzuki coupling is a common but solvable issue. A systematic approach is crucial. The primary suspects are often the catalyst's activity, the integrity of your reagents, and the reaction conditions.

A logical first step is to ensure the fundamental components of your reaction are sound. This involves verifying the quality of your reagents and the integrity of your experimental setup.

Initial Troubleshooting Workflow:

Start Low/No Yield Observed Inert_Atmosphere Verify Inert Atmosphere (Thorough Degassing) Start->Inert_Atmosphere First Check Reagent_Quality Assess Reagent Quality (Freshness, Purity) Inert_Atmosphere->Reagent_Quality If atmosphere is good Catalyst_Activity Evaluate Catalyst/Ligand System Reagent_Quality->Catalyst_Activity If reagents are pure Base_Solvent Optimize Base & Solvent Catalyst_Activity->Base_Solvent If catalyst is active Success Improved Yield Base_Solvent->Success

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

Detailed Breakdown of Initial Checks:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation through oxidation.[2]

    • Protocol: Employ a freeze-pump-thaw method for solvents (at least three cycles) or bubble with an inert gas for a minimum of 30 minutes.[3] Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly through protodeboronation when exposed to air and moisture.[1][4] Consider using fresh or properly stored boronic acid. More stable boronic esters, such as pinacol esters, can often mitigate this issue.[1]

    • Aryl Halide: While generally stable, ensure the purity of your aryl halide. The reactivity order is generally I > OTf > Br > Cl.[4][5] Aryl chlorides are notoriously less reactive and often require more specialized catalytic systems.[5]

    • Solvent Purity: Use anhydrous, peroxide-free solvents, especially with ethereal solvents like THF or dioxane.[1] Peroxides can oxidize and deactivate the palladium catalyst.[6]

Q2: I suspect my palladium catalyst is inactive. How can I confirm this and what are the solutions?

A2: Catalyst inactivity is a primary cause of reaction failure. The active species in the Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2][4]

Common Catalyst-Related Problems and Solutions:

ProblemCausalityRecommended Solution(s)
Inefficient Precatalyst Reduction Pd(II) sources require reduction to the active Pd(0) state. This can be inefficient, leading to low concentrations of the active catalyst.[2][4]* Use a Pd(0) source directly, like Pd(PPh₃)₄. * Consider using modern precatalysts (e.g., Buchwald precatalysts) that are designed to readily form the active Pd(0) species.[4]
Catalyst Decomposition (Palladium Black) The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.[4]* Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1). * Use bulky phosphine ligands that stabilize the Pd(0) center and prevent aggregation.[7]
Oxygen Contamination Oxygen can oxidize the active Pd(0) to inactive Pd(II), halting the catalytic cycle.[1]* Thoroughly degas all solvents and reagents.[2] * Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.

The Suzuki Catalytic Cycle:

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7] A failure in any of these steps will result in low yield.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide R¹-Pd(II)-X (Aryl Palladium Halide) OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Aryl R¹-Pd(II)-R² (Diaryl Palladium) Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Biphenyl Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Organoboron R²-B(OR)₂ (Organoboron Reagent) Organoboron->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Q3: My reaction is producing significant amounts of homocoupling and/or dehalogenation byproducts. What is causing this and how can I minimize it?

A3: The formation of side products like homocoupled biphenyls (R¹-R¹ or R²-R²) and dehalogenated starting material (R¹-H) directly competes with your desired reaction and reduces the yield.

  • Homocoupling: This side reaction, particularly of the boronic acid (R²-R²), is often promoted by the presence of Pd(II) species and oxygen.[4] If your Pd(II) precatalyst is not efficiently reduced to Pd(0), or if there is oxygen in your reaction, the Pd(II) can catalyze the homocoupling of the boronic acid.[4]

    • Solution: Ensure thorough degassing and consider using a direct Pd(0) source or a more efficient precatalyst system.[2][4] The choice of ligand is also critical; some ligands are more prone to promoting homocoupling than others.[8]

  • Dehalogenation: The formation of the dehalogenated arene (R¹-H) occurs when the aryl palladium halide intermediate is reduced instead of undergoing transmetalation.[1][4] This can happen if the transmetalation step is slow or if there are sources of hydride in the reaction mixture.

    • Solution: Ensure your base is anhydrous and of high quality. Some bases or solvents can act as hydride sources. Optimizing the base and solvent system is key to promoting the desired transmetalation pathway.[1]

Q4: How do I choose the optimal ligand, base, and solvent for my specific biphenyl synthesis?

A4: The interplay between the ligand, base, and solvent is critical for a successful Suzuki coupling. There is no single "best" combination; optimization is often necessary for a specific set of substrates.

Ligand Selection:

The ligand stabilizes the palladium catalyst and modulates its reactivity.[4]

  • For electron-rich or sterically hindered aryl halides: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).[2][8] These ligands facilitate the often rate-limiting oxidative addition step.[5]

  • For less reactive aryl chlorides: Bulky and electron-donating ligands are almost always necessary.[5]

  • N-Heterocyclic Carbenes (NHCs): These are also effective, highly electron-donating ligands that can offer high stability and reactivity.[7]

Base and Solvent Selection:

The base activates the organoboron reagent to facilitate transmetalation.[7][9] The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.

General Guidelines for Base and Solvent Systems:

BaseCommon SolventsCharacteristics & Best Use Cases
K₂CO₃, Cs₂CO₃ Toluene/Water, Dioxane/Water, DMF/WaterStandard, robust conditions suitable for a wide range of substrates. The biphasic system helps to facilitate the reaction.[10][11]
K₃PO₄ Toluene, Dioxane, THFA stronger base, often effective for less reactive aryl chlorides and sterically hindered substrates.[12]
KOtBu THF, TolueneA very strong, non-aqueous base. Useful for specific applications but can cause side reactions.
Organic Bases (e.g., Et₃N) DMF, TolueneGenerally weaker and less commonly used, but can be effective in certain cases.[11]

Experimental Protocol: Screening Reaction Conditions

To optimize your reaction, a systematic screening of conditions is recommended.

  • Setup: In an array of reaction vials inside a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and the palladium source (e.g., Pd₂(dba)₃, 2 mol %).

  • Ligand Addition: To each vial, add a different phosphine ligand (4 mol %).

  • Base and Solvent Addition: Prepare stock solutions of different bases (e.g., K₂CO₃, K₃PO₄) in your chosen solvent systems (e.g., Toluene/H₂O 10:1, Dioxane/H₂O 4:1). Add the appropriate base/solvent mixture to each vial.

  • Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and identify the optimal conditions.

References

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki reaction. (2024). In Wikipedia. Retrieved from [Link]

  • Kranz, M., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Retrieved from [Link]

  • Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Doctoral dissertation, University of Strathclyde]. Retrieved from [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Myers, A. G., et al. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules.
  • Lima, G. P., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry.
  • Various Authors. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Retrieved from [Link]

  • Various Authors. (2020). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ResearchGate. Retrieved from [Link]

  • Valente, A. A., et al. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. Retrieved from [Link]

  • Various Authors. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Retrieved from [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]

  • Navío, C., et al. (2017).
  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Angello, N. H., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • Procter, D. J., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society.
  • Various Authors. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
  • Al-Zoubi, R. M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Various Authors. (2024). Struggling with Suzuki Reaction. Reddit. Retrieved from [Link]

  • Hydrogen Peroxide (H₂O₂): Properties, Preparation and Uses. (n.d.). Aakash Institute. Retrieved from [Link]

Sources

Technical Support Center: Purification of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for dicarboxylic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your results.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of dicarboxylic acids. Each problem is followed by an analysis of potential causes and a series of actionable troubleshooting steps.

Issue 1: My crude dicarboxylic acid is discolored (e.g., yellow, brown, or green).

Potential Causes:

  • Residual Catalysts or Reagents: Many synthetic routes, such as oxidation reactions, utilize colored reagents or catalysts (e.g., nitric acid, metal salts) that can persist in the crude product.[1]

  • Polymeric By-products: Under certain reaction conditions, polymerization or condensation of reactants can lead to colored, high-molecular-weight impurities.[2]

  • Incomplete Oxidation: If the synthesis involves oxidation of a precursor (e.g., an alkyl chain or aldehyde), incomplete reaction can leave behind colored organic impurities.[2][3]

  • Metal Contamination: Contamination from reactors or piping, such as iron, copper, or nickel, can form colored salts with the dicarboxylic acid.[1]

Troubleshooting Steps:

  • Recrystallization with Decolorizing Carbon: This is often the most effective first step.

    • Protocol: Dissolve the crude product in a minimum amount of a suitable hot solvent. Add a small amount (typically 1-2% by weight) of activated decolorizing carbon. Heat the mixture at the boiling point for 5-15 minutes. Perform a hot gravity filtration to remove the carbon and any insoluble impurities. Allow the filtrate to cool slowly to form crystals.[4]

    • Rationale: The porous structure of activated carbon adsorbs large, colored impurity molecules. Hot filtration is crucial to prevent premature crystallization of the desired product along with the impurities.

  • Acid-Base Extraction: This technique is useful for separating the acidic product from neutral or basic impurities.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., diethyl ether). Extract the organic layer with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to convert the dicarboxylic acid into its water-soluble salt. The colored, non-acidic impurities will remain in the organic layer. Separate the aqueous layer, wash it with fresh organic solvent to remove any trapped impurities, and then re-acidify with a strong acid (e.g., HCl) to precipitate the purified dicarboxylic acid.[5][6]

  • Chemical Treatment: For specific impurities, a chemical wash may be necessary.

    • Example: Washing with dilute nitric acid can help remove metal contaminants by converting them into soluble nitrates.[1]

Issue 2: During recrystallization, my compound "oils out" instead of forming crystals.

Potential Causes:

  • High Impurity Concentration: A high concentration of impurities can depress the melting point of the mixture, causing it to melt rather than dissolve in the hot solvent.

  • Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of your dicarboxylic acid.[2]

  • Supersaturation: The solution may be too concentrated, leading to the separation of a liquid phase (the "oil") instead of a solid crystalline phase.

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add more hot solvent to decrease the saturation level.[2]

  • Change the Solvent System:

    • Select a solvent with a lower boiling point.

    • Use a solvent-pair system. Dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[7]

  • Lower the Crystallization Temperature Slowly: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[2]

    • Seeding: Add a tiny crystal of the pure dicarboxylic acid to the cooled solution to act as a template for crystallization.[2]

Issue 3: Poor recovery of my dicarboxylic acid after recrystallization.

Potential Causes:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling.[2]

  • Premature Crystallization: The product may have crystallized during a hot filtration step and was discarded with the impurities.

  • Product is Too Soluble: The chosen solvent may be too effective, leading to high solubility even at low temperatures.

  • Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

  • Prevent Premature Crystallization: During hot gravity filtration, use a pre-heated funnel and receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.

  • Optimize Solvent Choice: Select a solvent in which the dicarboxylic acid has high solubility at high temperatures and low solubility at low temperatures. Refer to solubility data tables.

  • Evaporate Excess Solvent: If too much solvent was added, gently heat the solution to evaporate some of it, thereby increasing the concentration.[2]

  • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to further decrease the solubility of the compound and maximize crystal formation.[2]

Issue 4: Analytical data (NMR, HPLC) shows that impurities are still present after purification.

Potential Causes:

  • Co-crystallization: Impurities with similar structures and polarities to the target dicarboxylic acid may crystallize along with it.

  • Ineffective Purification Method: The chosen method (e.g., recrystallization) may not be suitable for separating the specific impurities present.

  • Contamination During Workup: The product may have been contaminated after purification (e.g., from glassware or handling).

Troubleshooting Steps:

  • Perform a Second Recrystallization: A second recrystallization can often significantly improve purity.

  • Switch Purification Technique:

    • Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography can be highly effective. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be used for dicarboxylic acids.[8][9]

      • Tip: For silica gel chromatography of acidic compounds, adding a small amount of acetic or formic acid to the eluent can improve separation and reduce tailing of spots on TLC.[9]

    • Liquid-Liquid Extraction: This method is particularly useful for separating acidic compounds from neutral or basic impurities and can be more selective than recrystallization.[10]

    • Melt Crystallization: For some dicarboxylic acids, this technique, which involves crystallizing the compound from its molten state, can be a highly effective purification method.[11]

  • Derivative Formation: Consider converting the dicarboxylic acid to a derivative (e.g., a methyl or ethyl ester), purifying the derivative by distillation or chromatography, and then hydrolyzing it back to the pure acid.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in dicarboxylic acid synthesis?

A1: The nature of impurities is highly dependent on the synthetic route. However, common contaminants include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Monocarboxylic Acids: Often formed as by-products or from incomplete reactions.[12]

  • Aldehydes and Semialdehydes: Resulting from partial oxidation of precursors.[1]

  • Isomeric Dicarboxylic Acids: Positional isomers that may form during synthesis.[2]

  • Residual Solvents and Reagents: Solvents used in the reaction or purification, and leftover reagents.[13][14]

  • Water: Often present, especially in crude products from aqueous workups.[13][14]

Q2: How do I choose the right solvent for recrystallization?

A2: An ideal recrystallization solvent should meet the following criteria:

  • The dicarboxylic acid should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[4]

  • The impurities should either be completely soluble at all temperatures or completely insoluble at all temperatures.

  • The solvent should not react with the dicarboxylic acid.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

  • The solvent's boiling point should be below the melting point of the dicarboxylic acid to prevent it from oiling out.[2]

Solvent Polarity Guide for Dicarboxylic Acids

Solvent ClassExamplesSuitability for Dicarboxylic Acids
Polar Protic Water, Ethanol, Methanol, Acetic AcidGenerally good candidates. Solubility often increases significantly with temperature. Water or aqueous alcohol mixtures are common.[2]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileCan be effective, particularly for dicarboxylic acids with intermediate polarity.
Non-Polar Hexane, Toluene, DichloromethaneUnlikely to be effective as primary recrystallization solvents due to the high polarity of dicarboxylic acids. May be useful as the "poor" solvent in a mixed-solvent system.[2]

Q3: When should I consider using column chromatography instead of recrystallization?

A3: Column chromatography is preferred when:

  • Recrystallization fails to remove impurities, especially those with similar solubility profiles to the product.

  • You need to separate a complex mixture of products, such as isomers.

  • You are working with a small amount of material where losses from recrystallization would be significant.

  • The product is an oil or a low-melting solid that is difficult to recrystallize.

  • High-performance liquid chromatography (HPLC) can be used for both analytical assessment of purity and for preparative purification of dicarboxylic acids.[8][15][16]

Q4: Can I use an acid-base extraction to separate a dicarboxylic acid from a monocarboxylic acid?

A4: This is generally challenging because both are acidic and will be extracted into the basic aqueous phase. Separation would rely on subtle differences in their pKa values. A more effective approach would be to exploit differences in polarity and size through methods like column chromatography or fractional crystallization.

Section 3: Experimental Workflows & Diagrams

Workflow 1: General Purification Strategy for a Solid Dicarboxylic Acid

This decision tree illustrates a typical workflow for purifying a newly synthesized solid dicarboxylic acid.

PurificationWorkflow start Crude Dicarboxylic Acid recrystallization Attempt Recrystallization start->recrystallization analysis1 Analyze Purity (TLC, NMR, HPLC) recrystallization->analysis1 pure_product Pure Product analysis1->pure_product Purity OK troubleshoot Troubleshoot Recrystallization (e.g., change solvent, use seed crystals) analysis1->troubleshoot Purity Not OK troubleshoot->recrystallization chromatography Column Chromatography troubleshoot->chromatography analysis2 Analyze Purity chromatography->analysis2 analysis2->pure_product Purity OK other_methods Consider Alternative Methods (e.g., Acid-Base Extraction, Derivatization) analysis2->other_methods Purity Not OK

Caption: A decision-making workflow for purifying a crude solid dicarboxylic acid.

Workflow 2: Acid-Base Extraction Protocol

This diagram outlines the steps for purifying a dicarboxylic acid by separating it from neutral impurities.

AcidBaseExtraction cluster_0 Extraction Steps cluster_1 Organic Phase Workup cluster_2 Aqueous Phase Workup A 1. Dissolve crude mixture in organic solvent (e.g., Ether) B 2. Add aqueous base (e.g., NaHCO3) and mix in separatory funnel A->B C 3. Separate Layers B->C D Organic Layer: Neutral Impurities C->D G Aqueous Layer: Dicarboxylate Salt C->G E Wash with water, dry, and evaporate solvent D->E F Isolated Neutral Impurities E->F H 4. Acidify with HCl until precipitation is complete G->H I 5. Filter and wash solid with cold water H->I J Pure Dicarboxylic Acid I->J

Caption: Step-by-step process for purification via acid-base extraction.

References

  • Method of purifying a dicarboxylic acid. (n.d.). Google Patents.
  • Process for crystallization of dicarboxylic acids. (n.d.). Google Patents.
  • Purification and separation of dicarboxylic acids. (n.d.). Google Patents.
  • Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. (2023). BAuA. Retrieved from [Link]

  • Purification and recovery of dicarboxylic acids using melt crystallization. (n.d.). Google Patents.
  • Process for the separation of dicarboxylic acids from aqueous mixtures. (n.d.). Google Patents.
  • Rapid Paper Chromatography of Carboxylic Acids. (n.d.). SciSpace. Retrieved from [Link]

  • Purification of carboxylic acids by chemical treatment and distillation. (n.d.). Google Patents.
  • Chromatographic separation and identification of organic acids. (n.d.). Illinois State Water Survey. Retrieved from [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. Retrieved from [Link]

  • Analysis of aliphatic dicarboxylic acids in pharmaceuticals and cosmetics by liquid chromatography (HPLC) with fluorescence detection. (n.d.). PubMed. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Study on Extraction of Carboxylic Acid Using Solvent Extraction-IJAERD. (n.d.). IJAERD. Retrieved from [Link]

  • Synthesis and Characterization of some Dicarboxylic Acid Monomers. (2019). IOSR Journal. Retrieved from [Link]

  • Without distillation, is there any way to selectively remove a dicarboxylic acid from its mixture with monocarboxylic acid? (2025). ResearchGate. Retrieved from [Link]

  • Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. (2025). Annual Reviews. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (n.d.). ResearchGate. Retrieved from [Link]

  • acetonedicarboxylic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Column chromatography of carboxylic acids? (2016). Reddit. Retrieved from [Link]

  • Purification of compound containing dicarboxylic acid and amine. (2022). Chemistry Stack Exchange. Retrieved from [Link]

  • Chromatographic Separation and Determination of Dicarboxylic Acids C4 to C10. (n.d.). ACS Publications. Retrieved from [Link]

  • Dicarboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (2021). NIH. Retrieved from [Link]

  • (PDF) Synthesis and Characterization of some Dicarboxylic Acid Monomers. (2021). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Preventing Premature Crystallization During Purification of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting the purification of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with premature crystallization during their experimental work. Here, we delve into the root causes of this common issue and provide practical, field-proven solutions to ensure the successful isolation of your target compounds.

Introduction: The Challenge of Premature Crystallization

Crystallization is a powerful technique for the purification of solid carboxylic acids. However, the process can be hampered by premature crystallization, where the compound of interest rapidly precipitates from the solution, often leading to the inclusion of impurities and poor recovery.[1] This guide will walk you through a systematic approach to diagnosing and resolving this issue, ensuring you obtain high-purity crystals with optimal yield.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during the purification of carboxylic acids.

Q1: My carboxylic acid crashed out of solution immediately upon cooling. What went wrong?

A1: This rapid, uncontrolled crystallization is often a result of excessive supersaturation.[2] Supersaturation is the primary driving force for crystallization, but when it's too high, nucleation (the initial formation of crystals) can dominate over controlled crystal growth, leading to a fine, often impure, precipitate.[2]

Immediate Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently reheat the flask to redissolve the precipitate. Add a small amount of additional hot solvent (1-2 mL at a time) to slightly decrease the concentration.[1] This will lower the supersaturation level upon cooling, promoting slower, more controlled crystal growth.[1]

  • Slow Cooling is Key: Instead of allowing the flask to cool rapidly at room temperature, insulate it with a beaker of warm water or cotton wool to slow down the cooling process. A slower cooling rate helps maintain a lower level of supersaturation over a longer period, favoring the growth of larger, purer crystals.[3]

Q2: I'm observing an oily or gummy precipitate instead of crystals. How can I fix this?

A2: "Oiling out" occurs when the carboxylic acid separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the pure compound or a eutectic mixture with impurities.

Core Reasons and Solutions:

  • High Impurity Load: Significant amounts of impurities can depress the melting point of your carboxylic acid, making it more prone to oiling out.[4]

    • Solution: Consider a preliminary purification step before crystallization. Acid-base extraction is highly effective at removing neutral and basic impurities from carboxylic acids.[5][6]

  • Inappropriate Solvent Choice: The solvent system may not be ideal for your specific carboxylic acid.

    • Solution: Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the carboxylic acid well at elevated temperatures but poorly at room temperature.[7] Sometimes, using a solvent pair (one in which the acid is soluble and one in which it is less soluble) can provide better control over the crystallization process.[7]

Q3: My crystals are very fine and difficult to filter. How can I obtain larger crystals?

A3: The formation of very fine crystals, often referred to as "crashing out," is a direct consequence of rapid nucleation due to high supersaturation.[1][2]

Strategies for Promoting Crystal Growth:

  • Control the Rate of Supersaturation:

    • Slow Cooling: As mentioned in Q1, slowing the cooling rate is crucial.[3][8]

    • Anti-Solvent Addition: If using an anti-solvent (a solvent in which the carboxylic acid is insoluble) to induce crystallization, add it dropwise and slowly to the dissolved carboxylic acid solution with vigorous stirring. This gradual change in solvent composition prevents a sudden spike in supersaturation.[9][10]

  • Seeding: Introduce a small, pure crystal of your carboxylic acid (a "seed crystal") to the supersaturated solution.[1] This provides a template for crystal growth to occur, encouraging the formation of larger, more well-defined crystals rather than the spontaneous formation of many small nuclei.

Q4: How do I choose the right solvent for my carboxylic acid crystallization?

A4: Solvent selection is a critical factor in successful crystallization.[11] The ideal solvent should exhibit a significant difference in solubility for your carboxylic acid at high and low temperatures.

Key Considerations for Solvent Selection:

  • Solubility Profile: The carboxylic acid should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.[7] This allows for dissolution at an elevated temperature and efficient recovery upon cooling.

  • "Like Dissolves Like": Carboxylic acids are polar molecules capable of hydrogen bonding.[12][13] Therefore, polar solvents are often good candidates. However, the nonpolar character of the hydrocarbon chain also plays a role.[12][13]

  • Boiling Point: The solvent's boiling point should be low enough to be easily removed from the final crystals but high enough to allow for a reasonable temperature range for dissolution.

  • Reactivity: The solvent should be inert and not react with the carboxylic acid.

Common Solvents for Carboxylic Acid Crystallization:

SolventPolarityComments
WaterHighSuitable for short-chain carboxylic acids.[12][13]
Ethanol/MethanolHighGood general-purpose solvents for many carboxylic acids.
AcetoneMediumCan be effective, but its low boiling point may be a disadvantage.
Ethyl AcetateMediumA versatile solvent for a range of carboxylic acids.
TolueneLowUseful for less polar carboxylic acids.[5]
Heptane/HexaneLowOften used as an anti-solvent.

This table provides general guidance. Experimental testing is essential to determine the optimal solvent for your specific compound.

Q5: Can the presence of water affect my crystallization in an organic solvent?

A5: Yes, the presence of water can significantly impact the solubility of carboxylic acids in organic solvents, a phenomenon known as "water-enhanced solubility."[14][15][16] Small amounts of water can increase the solubility of carboxylic acids in certain organic solvents, which can prevent or delay crystallization.[14][15]

Troubleshooting Water-Related Issues:

  • Use Anhydrous Solvents: Ensure your organic solvents are dry, especially if you are struggling to induce crystallization.

  • Drying Agents: If your crude product was isolated from an aqueous workup, ensure the organic solution is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before attempting crystallization.[5]

  • Azeotropic Removal of Water: In some cases, co-distillation with a solvent that forms an azeotrope with water (e.g., toluene) can be used to remove residual water.

Part 2: In-Depth Technical Protocols & Methodologies

This section provides detailed experimental workflows to address and prevent premature crystallization.

Protocol 1: Systematic Solvent Screening for Optimal Crystallization

This protocol outlines a systematic approach to identifying the best solvent for your carboxylic acid.

Materials:

  • Your crude carboxylic acid

  • A selection of potential solvents (e.g., water, ethanol, ethyl acetate, toluene, heptane)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Initial Solubility Test:

    • Place a small amount of your crude carboxylic acid (approx. 10-20 mg) into several separate test tubes.

    • At room temperature, add a potential solvent dropwise to each tube while vortexing until the solid dissolves. Note the approximate volume of solvent required. A good candidate will require a moderate amount of solvent. If it dissolves in a very small volume, it is likely too soluble. If it is insoluble, it may be a good anti-solvent.

  • Hot Solubility Test:

    • For solvents where the carboxylic acid showed limited solubility at room temperature, gently heat the test tube.

    • Continue to add the solvent dropwise until the solid fully dissolves.

  • Cooling and Crystallization Observation:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Observe which solvents yield good quality crystals.

    • If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.[1]

  • Solvent Pair Evaluation (if necessary):

    • If a single solvent is not ideal, try a solvent pair. Dissolve the carboxylic acid in a minimal amount of a hot "good" solvent (one in which it is very soluble).

    • Slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes slightly cloudy.

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[7]

Protocol 2: Controlled Cooling Crystallization

This method is designed to promote the growth of large, high-purity crystals by carefully controlling the cooling rate.

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve your carboxylic acid in the minimum amount of the chosen hot solvent.

  • Insulation: Once fully dissolved, remove the flask from the heat source and place it inside a larger beaker containing warm water. This will act as a water jacket, slowing down the rate of cooling.

  • Slow Cooling: Allow the setup to cool undisturbed to room temperature. Avoid agitating the flask, as this can induce rapid nucleation.

  • Ice Bath (Optional): Once the flask has reached room temperature, you can place it in an ice bath to maximize the recovery of your crystallized product.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to dry.

Diagrams and Visualizations

Troubleshooting Workflow for Premature Crystallization

G start Premature Crystallization Observed reheat Reheat to Redissolve start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Implement Slow Cooling Protocol add_solvent->slow_cool check_impurities Assess Impurity Profile slow_cool->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base High Impurity Load rescreen_solvent Re-screen Solvents check_impurities->rescreen_solvent Low Impurity Load acid_base->rescreen_solvent seed_crystal Try Seeding rescreen_solvent->seed_crystal success High-Purity Crystals Obtained seed_crystal->success

Caption: A systematic workflow for troubleshooting premature crystallization.

Impact of Cooling Rate on Crystal Size

G cluster_0 Rapid Cooling cluster_1 Slow Cooling high_super High Supersaturation rapid_nucleation Rapid Nucleation high_super->rapid_nucleation small_crystals Small, Impure Crystals rapid_nucleation->small_crystals low_super Low Supersaturation controlled_growth Controlled Growth low_super->controlled_growth large_crystals Large, Pure Crystals controlled_growth->large_crystals

Caption: The effect of cooling rate on supersaturation and crystal size.

References

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022, September 15). Retrieved from [Link]

  • 15.4: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2020, July 30). Retrieved from [Link]

  • How can I purify carboxylic acid? - ResearchGate. (2013, September 20). Retrieved from [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin - ACS Publications. (n.d.). Retrieved from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2025, December 15). Retrieved from [Link]

  • US5387713A - Process for purification of carboxylic acids - Google Patents. (n.d.).
  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed. (n.d.). Retrieved from [Link]

  • Creating carboxylic acid co-crystals: The application of Hammett substitution constants. (n.d.). Retrieved from [Link]

  • The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization - Cambridge University Press & Assessment. (2019, June 14). Retrieved from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | SciTech Connect - OSTI.GOV. (1991, November 1). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • WO2008021800A2 - Method for preventing crystallization - Google Patents. (n.d.).
  • The mechanisms of crystal growth inhibition by organic and inorganic inhibitors - PMC. (2018, April 20). Retrieved from [Link]

  • a brief review of carboxylic acid cocrystals - wjpps. (n.d.). Retrieved from [Link]

  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. (n.d.). Retrieved from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved from [Link]

  • Solvent design for crystallization of carboxylic acids - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite - MDPI. (n.d.). Retrieved from [Link]

  • Predicting the crystallization propensity of carboxylic acid buffers in frozen systems--relevance to freeze-drying - PubMed. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Real-time temperature profiles for two different cooling modes: slow crystallization and rapid crystallization. - ResearchGate. (n.d.). Retrieved from [Link]

  • How to purify a carboxylic acid by recrystallisation? - The Student Room. (2018, April 7). Retrieved from [Link]

  • Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts - ACS Publications. (2017, February 13). Retrieved from [Link]

  • The influence of impurities and solvents on crystallization | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Impact of impurities on crystal growth. (n.d.). Retrieved from [Link]

  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant - MDPI. (n.d.). Retrieved from [Link]

  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. (2025, August 6). Retrieved from [Link]

  • Solvent design for crystallization of carboxylic acids - Semantic Scholar. (n.d.). Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications. (2020, July 6). Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Relationship of Precursor Cluster Concentration in a Saturated Crystallization Solution to Long-Range Order During the Transition to the Solid Phase - Acta Naturae. (n.d.). Retrieved from [Link]

  • Supersaturation and Crystallization | Harvard Natural Sciences Lecture Demonstrations. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of Biphenyl Dicarboxylic Acids for Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: the poor solubility of biphenyl dicarboxylic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you make informed decisions in your experimental design.

Biphenyl dicarboxylic acids, such as 4,4'-biphenyldicarboxylic acid (BPDA), are rigid, planar molecules with strong intermolecular hydrogen bonding between their carboxylic acid groups.[1] This structure results in high crystal lattice energy, making them notoriously difficult to dissolve in many common solvents, which can hinder reaction rates and yields. This guide offers a structured approach to overcoming these solubility hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are biphenyl dicarboxylic acids so poorly soluble?

A1: The low solubility stems from two primary molecular features. First, the two carboxylic acid groups on the rigid biphenyl backbone form strong intermolecular hydrogen bonds, creating a stable crystal lattice that requires significant energy to break.[1] Second, the large, aromatic biphenyl structure is hydrophobic, which limits solubility in polar protic solvents like water, while the polar carboxylic acid groups limit solubility in nonpolar solvents. The result is a compound that is "partially miscible" at best in many standard solvents.[2]

Q2: What are the go-to starting solvents for dissolving biphenyl dicarboxylic acids?

A2: High-boiling point, polar aprotic solvents are the most common first choice. These include:

  • N,N-Dimethylformamide (DMF)[3][4]

  • N,N-Dimethylacetamide (DMAc)[3][5][6]

  • N-Methyl-2-pyrrolidone (NMP)[5][6]

  • Dimethyl sulfoxide (DMSO)[5][6][7]

Even in these powerful solvents, complete dissolution at room temperature is not always guaranteed and often requires heating.[4] For some applications, such as the synthesis of certain polymers or metal-organic frameworks (MOFs), the reactants may only fully dissolve under the solvothermal conditions of the reaction itself.[4]

Q3: How does pH dramatically affect the solubility of these diacids?

A3: Biphenyl dicarboxylic acids are acidic compounds. By reacting them with a base, the carboxylic acid groups (-COOH) are deprotonated to form carboxylate salts (-COO⁻). These ionic salts are significantly more polar than the neutral acid form and are readily soluble in water or other polar solvents.[8][9] This principle is a cornerstone of their purification, where the crude product is dissolved in a basic aqueous solution (like NaOH solution), filtered to remove non-acidic impurities, and then re-precipitated by adding a strong acid.[8]

Q4: Is simply heating the mixture a reliable method to improve solubility?

A4: Heating is a very common and effective technique. The solubility of biphenyl dicarboxylic acids in organic solvents generally increases with temperature.[10] However, this method has a significant drawback: if the reaction needs to be run at or near room temperature, the compound may precipitate out of the solution as it cools. This can lead to a non-homogeneous reaction mixture and inconsistent results. Therefore, while heating can help achieve an initial solution, it is most reliable for reactions that are performed at elevated temperatures.

Section 2: Troubleshooting Guides & In-Depth Scenarios

This section addresses specific experimental challenges with detailed, actionable advice.

Problem 1: My 4,4'-biphenyldicarboxylic acid (BPDA) won't dissolve in DMF at room temperature. The solution is cloudy.

  • Causality Analysis: The cloudiness indicates a suspension, not a true solution. The kinetic energy at room temperature is insufficient to overcome the crystal lattice energy of the BPDA. The quality of the solvent can also be a factor, as water content can alter polarity.

  • Suggested Solutions:

    • Apply Gentle Heat: Warm the mixture (e.g., to 50-80 °C) while stirring. In many cases, this provides enough energy to achieve a clear solution. Be mindful that the compound may crash out upon cooling.

    • Use Sonication: Place the flask in an ultrasonic bath.[4] The high-frequency sound waves can help break up solid agglomerates and facilitate dissolution, sometimes even without heating.

    • Consider a Co-Solvent: Adding a small amount of a different solvent can sometimes disrupt the intermolecular forces and improve solubility. For example, in some systems involving carboxylic acids, the presence of a small amount of water in an organic solvent can paradoxically increase solubility.[11]

    • Is complete dissolution necessary? For certain applications like MOF synthesis, a slurry of the linker in the solvent is acceptable at the start, as the reaction conditions (e.g., high temperature) will eventually dissolve it.[4]

Problem 2: My reaction requires an aqueous system, but the diacid is completely insoluble.

  • Causality Analysis: The hydrophobic biphenyl core prevents dissolution in water. To overcome this, you must increase the polarity of the molecule.

  • Suggested Solution: pH-Mediated Dissolution The most effective strategy is to convert the diacid to its highly soluble salt form.

    • Action: Add a base to your aqueous medium to raise the pH. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or an organic base like triethylamine (TEA). The diacid will deprotonate and dissolve.

    • Stoichiometry is Key: You will need at least two equivalents of a monobasic base (like NaOH) to fully deprotonate and dissolve one equivalent of the dicarboxylic acid.

    • Self-Validation: The visual change from a cloudy suspension to a clear solution provides immediate confirmation of successful dissolution. You can monitor the pH to ensure it remains in the basic range where the carboxylate salt is stable. See Protocol 2 for a detailed methodology.

Problem 3: I need to react the deprotonated diacid (in water) with a water-insoluble substrate (in an organic solvent). How can I make this biphasic reaction work?

  • Causality Analysis: The two reactants are in separate, immiscible phases, preventing them from interacting. You need a way to transport the water-soluble diacid anion into the organic phase.

  • Suggested Solution: Phase-Transfer Catalysis (PTC) A phase-transfer catalyst is a molecule that can carry an ion from an aqueous phase into an organic phase.[12]

    • Mechanism: First, dissolve your biphenyl dicarboxylic acid in an aqueous base (like K₂CO₃ solution) to form the dicarboxylate. In a separate flask, dissolve your organic-soluble reactant in a non-polar solvent (e.g., toluene, dichloromethane). Combine the two phases and add a catalytic amount (1-5 mol%) of a phase-transfer catalyst.

    • Choosing a Catalyst: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or methyltricaprylammonium chloride are excellent choices.[13] They have a positively charged nitrogen core that pairs with the negatively charged carboxylate anion, and bulky, lipophilic alkyl groups that allow the entire ion pair to dissolve in the organic phase.

    • Benefits: This technique avoids the need for high-boiling, difficult-to-remove solvents like DMF or DMSO and often allows reactions to proceed at lower temperatures.[14] See Protocol 4 for a detailed procedure.

Section 3: Detailed Experimental Protocols

Protocol 1: General Procedure for Solubility Screening

  • Add a known mass of biphenyl dicarboxylic acid (e.g., 10 mg) to a series of vials.

  • To each vial, add a measured volume (e.g., 1 mL) of a different test solvent (e.g., DMF, DMSO, Toluene, Water, 0.1M NaOH).

  • Stir all vials at room temperature for 30 minutes. Observe and record solubility (e.g., fully dissolved, partially soluble, insoluble).

  • For vials showing poor solubility, gradually increase the temperature in 10 °C increments, holding for 15 minutes at each step. Record the temperature at which full dissolution occurs.

  • Allow heated vials to cool to room temperature and observe if precipitation occurs. This data will inform your choice of solvent and reaction conditions.

Protocol 2: pH-Mediated Dissolution in an Aqueous System

  • Add the biphenyl dicarboxylic acid (1.0 eq) to the required volume of water.

  • While stirring vigorously, slowly add an aqueous solution of a base (e.g., 1.0 M NaOH) dropwise. A minimum of 2.0 equivalents of NaOH is required for full deprotonation.

  • Continue stirring. The solid material should gradually dissolve as it is converted to its disodium salt.

  • The endpoint is a clear, homogeneous solution. If any particulate matter remains, it may be an insoluble impurity, which can be removed by filtration before proceeding with the reaction.

Section 4: Data & Visualization

Table 1: Qualitative Solubility of 4,4'-Biphenyldicarboxylic Acid (BPDA)

Solvent/SystemRoom Temperature SolubilityNotes
WaterInsolubleStrong intermolecular H-bonding is not overcome.[2]
Toluene / HexaneInsolubleNon-polar solvents cannot solvate the polar carboxylic acid groups.
EthanolSparingly SolubleSome solubility is possible but often limited.[3]
DMF, DMAc, DMSOSparingly to SolubleOften requires heating or sonication for complete dissolution.[3][4]
Aqueous NaOH (pH > 9)Highly SolubleForms the highly polar and soluble disodium dicarboxylate salt.[8][15]

Diagram 1: Decision Workflow for Solubilization Strategy

This diagram provides a logical path for selecting the appropriate method to dissolve your biphenyl dicarboxylic acid based on your reaction constraints.

G cluster_start Initial State cluster_check1 Solubility Check cluster_actions Primary Actions cluster_check2 System Constraints cluster_advanced Advanced Strategies start Biphenyl Dicarboxylic Acid (Solid) + Desired Solvent check_rt Is it soluble at Room Temp? start->check_rt proceed Proceed with Reaction check_rt->proceed Yes apply_heat Apply Heat check_rt->apply_heat No check_temp Is reaction run at high temp? apply_heat->check_temp change_solvent Change Solvent / Use Co-solvent check_aqueous Is an aqueous or biphasic system acceptable? change_solvent->check_aqueous check_temp->proceed Yes check_temp->change_solvent No, precipitates on cooling check_aqueous->start No, re-evaluate organic solvents use_ph Use pH Adjustment (Base) check_aqueous->use_ph Yes use_ptc Use Phase-Transfer Catalyst check_aqueous->use_ptc Yes, for biphasic

Caption: Decision tree for selecting a solubilization method.

Diagram 2: Mechanism of pH-Mediated Dissolution

This diagram illustrates how adding a base shifts the equilibrium from the poorly soluble solid acid to the highly soluble aqueous dicarboxylate anion.

G cluster_solid Solid Phase cluster_aqueous Aqueous Phase Solid R-(COOH)₂ (Solid, Insoluble) Dissolved R-(COOH)₂ (Dissolved, Low Conc.) Solid->Dissolved Equilibrium Base + 2 NaOH (Base) Dissolved->Base Salt R-(COO⁻)₂ 2Na⁺ (Dissolved, High Conc.) Water + 2 H₂O Salt->Water Base->Salt Deprotonation (Drives Equilibrium)

Caption: Shifting equilibrium to achieve dissolution via pH adjustment.

Section 5: References

  • ResearchGate. (2013). What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents?. Retrieved from [Link]

  • ResearchGate. (2021). How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF?. Retrieved from [Link]

  • Insight Medical Publishing. (n.d.). The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Reddit. (2023). Dicarboxylic acid solubility. Retrieved from [Link]

  • UNT Digital Library. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of novel biphenyl‐fused alicyclic tetracarboxylic dianhydride and its performance in thermostable and transparent colorless polyimides. Retrieved from [Link]

  • ACS Publications. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents. Retrieved from [Link]

  • ResearchGate. (2023). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Fluorinated Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated biphenyls. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Fluorinated biphenyls are crucial scaffolds in pharmaceuticals and advanced materials, but their synthesis, often via Suzuki-Miyaura cross-coupling, presents unique challenges due to the electronic properties of fluorinated substrates.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of fluorinated biphenyls, offering explanations grounded in reaction mechanisms and providing actionable solutions.

Low or No Product Yield

Question: I am getting very low or no yield of my desired fluorinated biphenyl product. What are the likely causes and how can I improve it?

Answer: Low or no yield in the Suzuki-Miyaura coupling of fluorinated arenes is a common issue and can stem from several factors. The primary suspects are often related to the catalyst system, reaction conditions, and the stability of your reagents.

  • Inefficient Catalyst System: The choice of palladium precursor and ligand is critical. Electron-poor fluorinated aryl halides can be challenging substrates for oxidative addition.[2]

    • Causality: The electron-withdrawing nature of fluorine atoms deactivates the aryl halide towards oxidative addition to the Pd(0) catalyst, which is a crucial step in the catalytic cycle.

    • Solution: Employ specialized ligands designed for challenging couplings. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos have shown great success in promoting the coupling of deactivated aryl chlorides and bromides.[3] For particularly difficult couplings, consider using pre-formed palladium catalysts with these ligands, like XPhos Pd G4.[4]

  • Inappropriate Base or Solvent: The base and solvent play a crucial role in the transmetalation step and the overall stability of the reaction components.[5]

    • Causality: The base activates the boronic acid for transmetalation. However, strong bases can also lead to the decomposition of fluorinated aryl boronic acids through protodeboronation.[6] The solvent must solubilize all reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.[5]

    • Solution: For fluorinated boronic acids, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or K₂CO₃.[7] A mixture of an organic solvent like THF, dioxane, or toluene with water is commonly used.[5] The optimal solvent ratio should be determined empirically for your specific substrates.[5]

  • Decomposition of Boronic Acid: Fluorinated boronic acids can be unstable, especially under basic conditions, leading to hydrodeboronation.[6][8]

    • Causality: The electron-withdrawing fluorine atoms make the boronic acid more susceptible to nucleophilic attack and subsequent protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8]

    • Solution: Use fresh, high-quality boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more resistant to decomposition.[9][10] Adding the boronic acid portion-wise during the reaction can also help maintain its concentration and minimize degradation.[4]

  • Insufficient Reaction Temperature or Time: The reaction may simply not have had enough energy or time to proceed to completion.

    • Causality: The activation energy for the oxidative addition of electron-poor aryl fluorides can be high, requiring elevated temperatures.[11]

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[12] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

Formation of Significant Side Products

Question: My reaction is producing a lot of side products, such as homocoupled arenes and dehalogenated starting material. How can I suppress these unwanted reactions?

Answer: The formation of side products is a common challenge that can significantly complicate purification and reduce the yield of the desired product. Here’s how to address the most frequent culprits:

  • Homocoupling of Boronic Acid: This side reaction, leading to the formation of a symmetrical biphenyl from two boronic acid molecules, is often promoted by the presence of oxygen.[13]

    • Causality: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the boronic acid.[13]

    • Solution: It is crucial to thoroughly degas the reaction mixture and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the entire process.[9] Using a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precursor such as Pd(OAc)₂ can also help minimize homocoupling.[13]

  • Dehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom, instead of undergoing cross-coupling.[13]

    • Causality: This side reaction can be facilitated by certain solvents or bases that can act as hydride sources.[13]

    • Solution: Changing the solvent system or using a non-coordinating base can be effective. For example, switching from an alcohol-containing solvent to an ethereal solvent like dioxane might reduce dehalogenation.[11]

  • Protodeboronation: As mentioned earlier, the decomposition of the boronic acid leads to the formation of the corresponding arene.

    • Solution: In addition to the strategies mentioned previously (using milder bases, more stable boron reagents), ensuring a rigorously anhydrous reaction setup (if not using an aqueous system) can help, as water can be a proton source for this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for coupling a highly electron-poor fluorinated aryl bromide?

A1: For highly electron-deficient aryl bromides, a robust catalyst system is essential. Combinations of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos are highly recommended.[3] These ligands facilitate the oxidative addition step and promote the reductive elimination to form the product. A pre-catalyst like XPhos Pd G4 can also be very effective and convenient to use.[4]

Q2: Can I use an aryl fluoride directly in a Suzuki-Miyaura coupling?

A2: While challenging due to the high strength of the C-F bond, direct coupling of aryl fluorides is possible under specific conditions.[2][11] This typically requires highly activated aryl fluorides (e.g., with strong electron-withdrawing groups ortho and para to the fluorine), specialized nickel catalysts, or the use of directing groups to facilitate C-F bond activation.[14] For general applications, starting with the corresponding aryl bromide or iodide is more reliable.

Q3: My fluorinated boronic acid is not very soluble in the reaction mixture. What can I do?

A3: Solubility issues can hinder the reaction rate. You can try a few strategies:

  • Modify the solvent system: Adjusting the ratio of the organic solvent to water can improve solubility.[5] Using a co-solvent like ethanol might also help.[15]

  • Use a phase-transfer catalyst: In biphasic systems, a phase-transfer catalyst can help shuttle the boronate from the aqueous phase to the organic phase.

  • Convert to a more soluble derivative: Boronic esters, such as pinacol esters, are often more soluble in organic solvents than the corresponding boronic acids.[9]

Q4: How do I purify my fluorinated biphenyl product from the reaction mixture?

A4: Purification of fluorinated compounds can sometimes be challenging due to their unique properties.

  • Standard Chromatography: Silica gel column chromatography is the most common method. The choice of eluent (e.g., hexane/ethyl acetate) will depend on the polarity of your product.

  • Reverse-Phase Chromatography: For highly fluorinated compounds, reverse-phase HPLC can be an effective purification technique.[16]

  • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for obtaining pure material.

Experimental Protocols and Data

Optimized Protocol for the Synthesis of a Fluorinated Biphenyl

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a fluorinated aryl bromide with a phenylboronic acid.

Materials:

  • Fluorinated aryl bromide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the fluorinated aryl bromide, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Table 1: Effect of Ligand and Base on the Yield of a Model Reaction
EntryLigandBaseSolventTemp (°C)Yield (%)
1PPh₃K₂CO₃Toluene/H₂O10035
2SPhosK₂CO₃Toluene/H₂O10078
3XPhosK₂CO₃Toluene/H₂O10085
4SPhosK₃PO₄Toluene/H₂O10092
5XPhosK₃PO₄Toluene/H₂O10095

Reaction conditions: Fluorinated aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (2 mmol), Solvent (5 mL), 12 h.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ Base Base BoronicAcid->Base Borate [Ar'-B(OR)₂(OH)]⁻ Base->Borate Borate->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle for biphenyl synthesis.

Troubleshooting Logic Flowchart

This flowchart provides a systematic approach to troubleshooting common issues in fluorinated biphenyl synthesis.

Troubleshooting_Flowchart Start Low or No Product Yield CheckCatalyst Is the catalyst/ligand system appropriate for a deactivated aryl halide? Start->CheckCatalyst ChangeCatalyst Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) and consider a Pd(0) source. CheckCatalyst->ChangeCatalyst No CheckBaseSolvent Are the base and solvent optimized? Is the boronic acid stable under these conditions? CheckCatalyst->CheckBaseSolvent Yes ChangeCatalyst->CheckBaseSolvent ChangeBaseSolvent Use a milder base (K₃PO₄, Cs₂CO₃). Optimize solvent system. Consider using a boronic ester. CheckBaseSolvent->ChangeBaseSolvent No CheckTempTime Is the reaction temperature high enough and the reaction time sufficient? CheckBaseSolvent->CheckTempTime Yes ChangeBaseSolvent->CheckTempTime IncreaseTempTime Increase temperature. Extend reaction time. Consider microwave heating. CheckTempTime->IncreaseTempTime No CheckSideProducts Are there significant side products? CheckTempTime->CheckSideProducts Yes IncreaseTempTime->CheckSideProducts AddressSideProducts Degas thoroughly to prevent homocoupling. Change solvent/ base to reduce dehalogenation. CheckSideProducts->AddressSideProducts Yes Success Successful Synthesis CheckSideProducts->Success No AddressSideProducts->Success

Caption: A logical guide for troubleshooting fluorinated biphenyl synthesis.

References

  • Mewald, M., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]

  • Mewald, M., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC - NIH. Available at: [Link]

  • Barrios-Guerra, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Makarov, I. S., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. Available at: [Link]

  • Shaheen, S., et al. (2021). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. Available at: [Link]

  • El-Remaily, M. A. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]

  • Reddit user discussion. (2023). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]

  • Chebou, D. T. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. Available at: [Link]

  • Barrios-Guerra, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Palladium catalysed Suzuki reactions of fluoroarenes. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Weires, A. G., et al. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC - NIH. Available at: [Link]

  • ChemistryViews. (2018). Base-Free Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (n.d.). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. Available at: [Link]

  • ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Available at: [Link]

  • Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. Available at: [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. Available at: [Link]

  • Wang, H., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available at: [Link]

  • Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]

  • El-Remaily, M. A. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. Available at: [Link]

  • Ghafoor, B., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. NIH. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Molander, G. A., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Available at: [Link]

  • Lozano, A. E., et al. (2021). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Available at: [Link]

  • Li, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PubMed. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for Polar Organic Compounds like Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of polar organic compounds, with a special focus on dicarboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these challenging molecules. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common experimental hurdles and achieve high-purity compounds.

Section 1: Troubleshooting Recrystallization of Dicarboxylic Acids

Recrystallization is a powerful technique for purifying solid compounds, relying on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1][2] However, the high polarity and strong intermolecular hydrogen bonding of dicarboxylic acids can present unique challenges.

Question: My dicarboxylic acid won't dissolve in the hot recrystallization solvent. What should I do?

Answer:

This is a common issue stemming from the selection of an inappropriate solvent. Here’s a systematic approach to troubleshoot this problem:

Step-by-Step Protocol:

  • Increase Solvent Volume Judiciously: While it may seem intuitive, simply adding more solvent is not always the best solution as it can significantly reduce your final yield.[3] Add small increments of the hot solvent and allow sufficient time for dissolution.

  • Evaluate Solvent Polarity: Dicarboxylic acids are highly polar. If you are using a non-polar or moderately polar solvent, it may not have sufficient solvating power. The principle of "like dissolves like" is paramount here.[4]

    • Actionable Advice: Switch to a more polar protic solvent like water, ethanol, or acetic acid. Mixtures of solvents, such as ethanol/water, are often effective for dicarboxylic acids.[3]

  • Consider Solvent Mixtures: A mixed-solvent system can be highly effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Reheat the solution to clarify it, and then allow it to cool slowly.[3]

Causality Explained: The solubility of dicarboxylic acids is influenced by the number of carbon atoms in their chain. An interesting "odd-even" effect is observed, where dicarboxylic acids with an even number of carbon atoms tend to have lower solubility than their adjacent odd-numbered counterparts.[5] This is attributed to differences in crystal packing and molecular twisting. Understanding this can guide your initial solvent choice.

Question: My dicarboxylic acid "oils out" instead of forming crystals upon cooling. How can I fix this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.[1][6]

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[3][7]

  • Lower the Cooling Rate: Rapid cooling can favor oil formation over crystallization.[8] Allow the solution to cool slowly at room temperature before moving it to an ice bath. Insulating the flask can help achieve a gradual temperature decrease.

  • Select a Lower-Boiling Point Solvent: Choose a solvent with a boiling point that is below the melting point of your dicarboxylic acid.[3]

  • Utilize a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution. This "seed" will provide a nucleation site for crystal growth to begin.[3]

Section 2: Navigating Column Chromatography for Polar Compounds

Column chromatography is a versatile purification technique, but the high polarity of dicarboxylic acids can lead to poor retention on standard stationary phases.

Question: My dicarboxylic acid runs with the solvent front on a standard silica gel column. How can I achieve separation?

Answer:

This indicates that your compound is too polar for the stationary phase and elutes without significant interaction. Here are several strategies to address this:

Expert Recommendations:

  • Switch to a More Polar Mobile Phase: For highly polar compounds that do not move from the baseline, a more aggressive, polar solvent system is needed.[9] A common approach is to use a mixture of a non-polar solvent (like dichloromethane) with an increasing gradient of a polar solvent (like methanol). Adding a small amount of acetic or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid groups, reducing tailing and improving peak shape.

  • Consider Reverse-Phase Chromatography: While it may seem counterintuitive, reverse-phase chromatography can be adapted for polar compounds. However, standard C18 columns may not provide sufficient retention.[10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar and hydrophilic compounds. It employs a polar stationary phase (like silica or a bonded polar phase) with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water).[10][11]

  • Utilize Ion-Exchange Chromatography (IEX): Since dicarboxylic acids are ionizable, IEX can be a powerful purification method. This technique separates molecules based on their net charge by using a charged stationary phase.[10][12]

Workflow Diagram: Selecting a Chromatography Strategy for Dicarboxylic Acids

G start Crude Dicarboxylic Acid Sample tlc Initial TLC Analysis (Silica Gel) start->tlc decision1 Compound at Baseline? tlc->decision1 increase_polarity Increase Mobile Phase Polarity (e.g., add Methanol/Acid) decision1->increase_polarity Yes success Pure Dicarboxylic Acid decision1->success No (Good Separation) decision2 Still Poor Separation? increase_polarity->decision2 switch_technique Switch Chromatography Technique decision2->switch_technique Yes decision2->success No rp_hplc Reverse-Phase HPLC (Polar-embedded column) switch_technique->rp_hplc hilic HILIC switch_technique->hilic iex Ion-Exchange Chromatography switch_technique->iex rp_hplc->success hilic->success iex->success

Caption: A decision tree for selecting the appropriate chromatographic method.

Section 3: Troubleshooting Liquid-Liquid Extraction of Dicarboxylic Acids

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases. For dicarboxylic acids, this typically involves partitioning between an aqueous phase and an organic solvent.

Question: I am experiencing poor recovery of my dicarboxylic acid during liquid-liquid extraction. What are the likely causes and solutions?

Answer:

Poor recovery can be attributed to several factors, primarily related to the pH of the aqueous phase and the choice of organic solvent.

Key Considerations and Protocol Adjustments:

  • pH Control is Critical: The charge state of a dicarboxylic acid is pH-dependent.

    • To extract into an organic solvent: The aqueous phase should be acidified to a pH at least two units below the pKa of the dicarboxylic acid. This ensures the carboxylic acid groups are protonated, making the molecule less polar and more soluble in the organic phase.[13][14]

    • To extract into an aqueous phase: The aqueous phase should be made basic to a pH at least two units above the pKa. This deprotonates the carboxylic acid groups, forming a highly water-soluble carboxylate salt.[13]

  • Solvent Selection: The choice of organic solvent is crucial. While highly non-polar solvents like hexane are generally poor choices for extracting dicarboxylic acids, moderately polar, water-immiscible solvents like ethyl acetate or diethyl ether are often effective.

  • Emulsion Formation: Vigorous shaking can lead to the formation of emulsions, which are colloidal suspensions of one liquid in another, making phase separation difficult.[15]

    • To break an emulsion:

      • Allow the separatory funnel to stand undisturbed for a longer period.

      • Gently swirl the funnel instead of shaking vigorously.

      • Add a small amount of brine (saturated aqueous NaCl solution), which can help to break up the emulsion by increasing the ionic strength of the aqueous phase.[16]

Workflow for pH-Controlled Liquid-Liquid Extraction

G start Aqueous Solution of Dicarboxylic Acid Mixture adjust_ph_acid Acidify Aqueous Phase (pH < pKa) start->adjust_ph_acid extract_organic Extract with Organic Solvent (e.g., Ethyl Acetate) adjust_ph_acid->extract_organic separate_phases1 Separate Phases extract_organic->separate_phases1 organic_phase Organic Phase: Contains Neutral Dicarboxylic Acid separate_phases1->organic_phase aqueous_phase1 Aqueous Phase: Contains Polar Impurities separate_phases1->aqueous_phase1 back_extract Back-extract Organic Phase with Basic Aqueous Solution (pH > pKa) organic_phase->back_extract separate_phases2 Separate Phases back_extract->separate_phases2 aqueous_phase2 Aqueous Phase: Contains Dicarboxylate Salt separate_phases2->aqueous_phase2 organic_phase2 Organic Phase: Contains Neutral Impurities separate_phases2->organic_phase2 acidify_final Acidify Final Aqueous Phase to Precipitate Pure Dicarboxylic Acid aqueous_phase2->acidify_final end Pure Dicarboxylic Acid acidify_final->end

Caption: A standard workflow for the purification of dicarboxylic acids using pH-controlled liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for recrystallizing dicarboxylic acids?

A1: Water, ethanol, and acetic acid are excellent starting points due to their high polarity and ability to form hydrogen bonds.[3] Solvent mixtures, particularly alcohol-water systems, offer great flexibility in fine-tuning solubility.

Q2: Can I use normal-phase chromatography for very polar dicarboxylic acids?

A2: Yes, but it can be challenging. You will likely need a highly polar mobile phase, such as a mixture of dichloromethane, methanol, and a small amount of acid.[9] For very polar compounds, HILIC or ion-exchange chromatography are often more effective and provide better resolution.[10][11][12]

Q3: My dicarboxylic acid seems to be degrading on the silica gel column. What can I do?

A3: Silica gel is slightly acidic and can cause the degradation of sensitive compounds.[16] Consider using deactivated or neutral silica gel. Alternatively, you can add a small amount of a non-nucleophilic base, like triethylamine, to your mobile phase to neutralize the acidic sites on the silica.[16]

Q4: How can I remove residual water from my purified dicarboxylic acid after recrystallization from an aqueous solution?

A4: After filtering the crystals, wash them with a small amount of a volatile organic solvent in which your compound is not very soluble, such as cold acetone or diethyl ether, to displace the water. Then, dry the crystals thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.

Data Summary Table

Purification TechniqueCommon ProblemPotential Solution(s)Key Parameter(s) to Control
Recrystallization Compound "oils out"Reheat and add more solvent; slow down the cooling rate; use a seed crystal.[3][7]Cooling rate, solvent choice, saturation level.
Poor crystal formationReduce solvent volume; scratch the inside of the flask; use a seed crystal.[3]Supersaturation, nucleation sites.
Column Chromatography Compound sticks to the baselineIncrease mobile phase polarity; add an acid modifier (e.g., acetic acid).[9]Mobile phase composition.
Compound elutes at the solvent frontSwitch to HILIC or ion-exchange chromatography.[10][11][12]Stationary phase and mobile phase selection.
Liquid-Liquid Extraction Poor recovery in the organic phaseAcidify the aqueous phase to pH < pKa.[13]pH of the aqueous phase.
Emulsion formationAdd brine; gentle swirling instead of vigorous shaking.[15][16]Ionic strength, mixing method.

References

  • An odd–even effect on solubility of dicarboxylic acids in organic solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • An odd–even effect on solubility of dicarboxylic acids in organic solvents. (n.d.). INIS-IAEA. Retrieved from [Link]

  • Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2015). Eastern-European Journal of Enterprise Technologies. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Retrieved from [Link]

  • Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2015). ResearchGate. Retrieved from [Link]

  • Urbas, B. (1983). Process for the separation of dicarboxylic acids. U.S.
  • Eyal, A. M., et al. (2018). Process for separation and purification of a dicarboxylic acid containing mixture.
  • Bickler, B. (2023). What can I use to purify polar reaction mixtures? Biotage. Retrieved from [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Column chromatography. (n.d.). Retrieved from [Link]

  • Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Dicarboxylic acid solubility. (2023). Reddit. Retrieved from [Link]

  • Murphy, G. R. (1955). Purification and separation of dicarboxylic acids. U.S.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

  • van der Zalm, E., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Food and Bioproducts Processing, 111, 129-141.
  • van der Zalm, E., et al. (2018). Liquid-liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute streams. ResearchGate. Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. (2024). Green Chemistry. Retrieved from [Link]

  • Purification of a sample: Polarity (part 1). (n.d.). Interchim – Blog. Retrieved from [Link]

  • How to choose a solvent for crystallization of an organic compound. (2018). Quora. Retrieved from [Link]

    • Crystallization. (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • How can I purify carboxylic acid? (2013). ResearchGate. Retrieved from [Link]

  • For highly polar compound, how to do the purification? (2018). ResearchGate. Retrieved from [Link]

  • Purification of compound containing dicarboxylic acid and amine. (2022). Chemistry Stack Exchange. Retrieved from [Link]

  • Without distillation, is there any way to selectively remove a dicarboxylic acid from its mixture with monocarboxylic acid? (2025). ResearchGate. Retrieved from [Link]

  • Canari, R., & Eyal, A. M. (2002). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research, 41(12), 3056–3062.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. (2024). Green Chemistry. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]

  • Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. (2025). Annual Review of Chemical and Biomolecular Engineering. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Purification and recovery of dicarboxylic acids using melt crystallization. (2002).
  • acetonedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Biphenyl Compounds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool.[1] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated biphenyl compounds, a scaffold of significant interest in drug discovery. We will explore how the unique properties of fluorine can modulate the physicochemical and pharmacokinetic profiles of biphenyl-based molecules, offering a distinct advantage in the development of novel therapeutics. This analysis is grounded in experimental data and established scientific principles to provide researchers, scientists, and drug development professionals with actionable insights.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine, the most electronegative element, into a biphenyl scaffold can profoundly alter its fundamental physicochemical properties.[2][3] These modifications are not merely academic; they have direct and significant consequences for a molecule's biological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

One of the most critical parameters influenced by fluorination is lipophilicity , a key factor in a drug's ability to permeate biological membranes.[4][5][6] While the effect can be context-dependent, the substitution of hydrogen with fluorine often leads to an increase in lipophilicity.[2][3][6] This is attributed to the high electronegativity of fluorine, which can alter the electron distribution within the molecule and enhance hydrophobic interactions.[6]

Another crucial property affected is the acid dissociation constant (pKa) . The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic functional groups or decrease the basicity of adjacent nitrogen atoms.[1][7][8] This modulation of pKa can be strategically employed to optimize a drug's ionization state at physiological pH, thereby influencing its solubility, permeability, and target engagement.

Table 1: Comparative Physicochemical Properties of a Hypothetical Biphenyl Pair

PropertyNon-Fluorinated BiphenylFluorinated Biphenyl (4-fluoro)Causality of Change
LogP (Lipophilicity) 3.54.1Increased hydrophobicity due to the electron-withdrawing nature of fluorine.
pKa (of a hypothetical acidic group) 4.84.2The inductive effect of the electronegative fluorine atom stabilizes the conjugate base.
Aqueous Solubility 0.05 mg/mL0.02 mg/mLGenerally, increased lipophilicity can lead to decreased aqueous solubility.
Dipole Moment 1.2 D2.5 DThe highly polar C-F bond significantly increases the overall molecular dipole moment.

Note: The values in this table are illustrative and can vary significantly based on the specific structure and position of fluorination.

Enhancing Metabolic Stability: A Key Advantage of Fluorination

A primary driver for the incorporation of fluorine in drug design is the enhancement of metabolic stability .[1][9][10][11][12] Many drug candidates fail in development due to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver. Fluorine atoms can be strategically placed at metabolically vulnerable positions on the biphenyl scaffold to block oxidative metabolism.[1][13][14] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, thereby increasing the drug's half-life and systemic exposure.[1][3]

For instance, hydroxylation of an aromatic ring is a common metabolic pathway. By introducing a fluorine atom at that position, this metabolic route can be effectively blocked. This "metabolic shielding" can lead to a more predictable pharmacokinetic profile and a lower required dose, potentially reducing off-target effects.[1]

The following diagram outlines a typical workflow for assessing the metabolic stability of fluorinated and non-fluorinated biphenyl compounds using liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound_Stock Compound Stock (Fluorinated & Non-Fluorinated) Incubation_Mix Incubation Mixture (Compound + Microsomes) Compound_Stock->Incubation_Mix Microsomes Liver Microsomes Microsomes->Incubation_Mix NADPH NADPH Solution (Cofactor) Start_Reaction Add NADPH (Initiate Metabolism) Incubation_Mix->Start_Reaction Time_Points Incubate at 37°C (Collect at T=0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) Plot->Calculate

Caption: Workflow for an in vitro metabolic stability assay.

Impact on Biological Activity and Target Engagement

The introduction of fluorine can also directly influence a compound's biological activity by altering its interaction with the target protein.[10] The high electronegativity of fluorine can lead to favorable electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the binding pocket.[1]

Furthermore, fluorination can induce conformational changes in the biphenyl scaffold.[1][7][8] The rotation around the bond connecting the two phenyl rings is a key determinant of the overall shape of the molecule. Fluorine substitution can alter the preferred dihedral angle, locking the molecule into a more bioactive conformation and thereby enhancing its potency.

Table 2: Illustrative Biological Activity Data

CompoundTargetIC50 (nM)Rationale for Activity Change
Non-Fluorinated Biphenyl Kinase X50Baseline activity.
2-Fluorobiphenyl Derivative Kinase X10Fluorine at the 2-position may induce a favorable conformation for binding.
4-Fluorobiphenyl Derivative Kinase X25Fluorine at the 4-position may form a key hydrogen bond with a backbone amide in the active site.

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Synthesis of Fluorinated Biphenyl Compounds

The synthesis of fluorinated biphenyls often utilizes modern cross-coupling reactions. The Suzuki-Miyaura coupling is a widely employed and robust method for this purpose, reacting a fluorinated aryl boronic acid with an aryl halide (or vice versa) in the presence of a palladium catalyst.[2][15] Advances in synthetic chemistry, particularly in late-stage fluorination, have greatly expanded the accessibility of diverse fluorinated biphenyl structures.[1]

This protocol provides a general procedure for the synthesis of a fluorinated biphenyl compound.

Materials:

  • Fluorinated aryl boronic acid

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or K3PO4)[15]

  • Solvent system (e.g., dioxane/water)[15]

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add the aryl halide (1.0 eq), fluorinated aryl boronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.02-0.05 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biphenyl.

Case Study: Fluorinated Biphenyls as Anti-HIV Agents

A compelling example of the benefits of fluorination can be found in the development of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[16] The introduction of fluorine atoms into the biphenyl moiety of these compounds has been shown to significantly enhance their antiviral potency and improve their pharmacokinetic profiles.[16]

The following diagram illustrates the causal chain from the introduction of fluorine to the desired improvements in a drug candidate's profile.

G Fluorination Strategic Fluorination of Biphenyl Scaffold Properties Altered Physicochemical Properties Fluorination->Properties Metabolism Increased Metabolic Stability Fluorination->Metabolism Binding Enhanced Target Binding & Potency Properties->Binding Drug_Profile Improved Overall Drug Profile Metabolism->Drug_Profile Binding->Drug_Profile

Caption: Impact of fluorination on drug properties.

Conclusion

The strategic incorporation of fluorine into biphenyl scaffolds offers a powerful and versatile approach to overcoming many of the challenges encountered in drug discovery and development. By judiciously modulating key physicochemical properties, enhancing metabolic stability, and improving biological activity, fluorination can significantly increase the probability of success for a drug candidate. This guide has provided a comparative overview, supported by experimental rationale, to aid researchers in harnessing the full potential of fluorinated biphenyl compounds in their quest for novel and effective therapeutics. The continued development of novel fluorination methods will undoubtedly further expand the toolkit of medicinal chemists and lead to the discovery of next-generation medicines.[7][8]

References

  • Fluorine in drug discovery: Role, design and case studies.
  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications.
  • The role of fluorine in medicinal chemistry: Review Article - Taylor & Francis Online.
  • Applications of Fluorine in Medicinal Chemistry - ACS Publications.
  • Applications of Fluorine in Medicinal Chemistry - PubMed.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - NIH.
  • The Biological Frontier of Fluorinated Biphenyls: A Technical Guide - Benchchem.
  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv.
  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH.
  • Microbial metabolism of fluorinated drugs | Request PDF - ResearchGate.
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - Research Repository UCD.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF - ResearchGate.
  • Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives - Chapman University Digital Commons.

Sources

A Comparative Guide to the Structural Validation of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural validation of the novel compound 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. For researchers, scientists, and drug development professionals, understanding the nuances of structural elucidation is not merely an academic exercise; it is the bedrock upon which successful research and development are built.

The Imperative of Unambiguous Structural Confirmation

The biological activity, physicochemical properties, and patentability of a novel chemical entity are intrinsically linked to its precise atomic arrangement. For a molecule such as this compound, with its multiple functional groups and rotational freedom around the biphenyl bond, even subtle variations in conformation or connectivity can lead to vastly different behaviors. Therefore, rigorous and irrefutable structural validation is a critical step in the research and development pipeline.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and definitive technique for determining the solid-state structure of a compound.[1] It provides a high-resolution, three-dimensional map of electron density within a crystal, from which the precise positions of atoms, bond lengths, bond angles, and stereochemistry can be determined with exceptional accuracy.[2] The unambiguous nature of crystallographic data makes it the benchmark against which other structural analysis methods are often compared.[3]

The Experimental Workflow: A Self-Validating System

The process of validating a molecular structure via X-ray crystallography is a meticulous, multi-step endeavor. Each stage is designed to ensure the integrity and accuracy of the final structural model.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition A Compound Synthesis & Purification B Solvent Screening A->B Purity is key C Crystallization Method Selection (e.g., Slow Evaporation, Vapor Diffusion) B->C Solubility is critical D Crystal Harvesting & Selection C->D Slow growth yields quality E Crystal Mounting D->E Microscopic examination F Diffractometer Setup (X-ray Source, Detector) E->F Precise alignment G Data Acquisition Strategy F->G Optimize exposure & rotation H Collection of Diffraction Images G->H Capture complete dataset I Data Processing & Integration H->I Convert images to intensities J Space Group Determination I->J Determine crystal symmetry K Structure Solution (e.g., Direct Methods) J->K Generate initial atomic model L Model Refinement K->L Iteratively improve the model M Analysis of Refinement Statistics (R-factor, GOF) L->M Assess model quality N Generation of Crystallographic Information File (CIF) M->N Standardized data format O Deposition to a Database (e.g., CCDC) N->O Public dissemination

Caption: The X-ray Crystallography Workflow for Structural Validation.

Detailed Experimental Protocol for this compound

1. Crystal Growth (The Rate-Limiting Step)

  • Rationale: The success of the entire experiment hinges on obtaining high-quality, single crystals.[3] For this compound, the presence of polar carboxylic acid groups and a relatively nonpolar biphenyl core suggests that a range of solvents should be screened.

  • Protocol:

    • Ensure the compound is of the highest possible purity (>98%).

    • Screen for suitable solvents in which the compound has moderate solubility. Good candidates include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with water or heptane.

    • Employ slow evaporation as an initial crystallization technique.[4] Dissolve a small amount of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

    • Alternatively, use vapor diffusion.[4] Dissolve the compound in a good solvent and place the solution in a small, open vial. Place this vial inside a larger, sealed container with a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

    • Once crystals form, examine them under a polarizing microscope.[5] Suitable crystals should be well-formed, transparent, and free of cracks or defects.[2] They should extinguish light evenly when the polarizing filter is rotated.[5]

2. Data Collection

  • Rationale: A complete and high-quality dataset is essential for an accurate structure solution. The crystal is rotated in the X-ray beam to collect diffraction data from all possible orientations.[6]

  • Protocol:

    • Carefully mount a selected crystal (typically 0.1-0.3 mm in size) on a goniometer head.[7]

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect a series of diffraction images by rotating the crystal. Modern diffractometers automate this process, including determining the optimal data collection strategy.[8]

3. Structure Solution and Refinement

  • Rationale: The collected diffraction data is used to generate an initial electron density map, which is then refined to produce the final, accurate molecular structure.

  • Protocol:

    • The diffraction images are processed to determine the unit cell dimensions, crystal system, and space group.[9] The intensities of the diffraction spots are integrated.[8]

    • The "phase problem" is solved using direct methods or other techniques to generate an initial electron density map.[10]

    • An initial atomic model is built into the electron density map.

    • The model is refined by iteratively adjusting atomic positions and other parameters to improve the agreement between the calculated and observed diffraction data. This is monitored by the R-factor, which should be as low as possible for a good refinement.[11]

4. Validation and Reporting

  • Rationale: The final structure is rigorously validated and reported in a standardized format.

  • Protocol:

    • The final model is checked for geometric sensibility (bond lengths, angles) and overall quality.

    • A Crystallographic Information File (CIF) is generated.[12] The CIF is a standard text file format for representing crystallographic information and is promulgated by the International Union of Crystallography (IUCr).[13][14] It contains all the necessary information to reproduce and verify the crystal structure determination.[15]

    • The CIF is deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure public access to the data.

A Comparative Analysis of Alternative Structural Validation Techniques

While X-ray crystallography is the definitive method, other techniques provide valuable, often complementary, information.

G cluster_Definitive Definitive 3D Structure cluster_Connectivity Connectivity & Environment cluster_MolecularWeight Molecular Weight & Formula cluster_Theoretical Theoretical Model center Structural Validation of 3'-Fluoro-5-methoxy- [1,1'-biphenyl]-3,4'-dicarboxylic acid Xray X-ray Crystallography center->Xray Provides precise atomic coordinates, bond lengths, and angles. NMR NMR Spectroscopy center->NMR Confirms atom connectivity and chemical environment. MS Mass Spectrometry center->MS Determines molecular weight and can provide fragmentation patterns. Comp Computational Modeling center->Comp Predicts low-energy conformations and electronic properties. Xray->NMR Complementary data NMR->MS Complementary data

Caption: Interrelationship of Structural Validation Techniques.

TechniqueInformation ProvidedSample RequirementsResolutionKey AdvantagesKey Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[2]High-quality single crystal (0.1-0.3 mm).[7]Atomic (<1 Å)Unambiguous and definitive structural determination.[3]Crystal growth can be a major bottleneck.[16] Provides solid-state structure which may differ from solution.
NMR Spectroscopy Atom connectivity, chemical environment of nuclei, through-bond and through-space correlations.[17][18]Soluble sample (mg quantities).[19]Indirect (infers structure)Excellent for determining the constitution of a molecule in solution.[20]Does not directly provide 3D coordinates; interpretation can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (high-resolution MS).[21][22]Small sample amount (µg to ng).Molecular FormulaHigh sensitivity and accuracy for molecular weight determination.[23]Provides limited information on stereochemistry and connectivity.[24]
Computational Modeling Predicted low-energy conformations, electronic properties, theoretical bond parameters.[25]None (in silico)TheoreticalCan explore conformational space and rationalize experimental findings.[[“]]Predictions must be validated by experimental data; accuracy depends on the level of theory used.[27][28]

Synergistic Application of Techniques

The most robust structural validation comes from the synergistic use of multiple techniques. For this compound, an ideal workflow would involve:

  • Mass Spectrometry: To confirm the molecular weight and elemental formula.

  • NMR Spectroscopy: To establish the carbon-hydrogen framework and the connectivity of the atoms, confirming that the correct isomer has been synthesized.

  • X-ray Crystallography: To provide the definitive, high-resolution 3D structure, confirming the relative orientation of the phenyl rings, the positions of the functional groups, and the intramolecular and intermolecular interactions in the solid state.

Conclusion

While techniques such as NMR and mass spectrometry are indispensable for routine characterization, they provide indirect evidence of a molecule's three-dimensional architecture. For the unequivocal structural validation of a novel entity like this compound, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to deliver a precise and unambiguous atomic-level picture is crucial for establishing structure-activity relationships, securing intellectual property, and advancing drug discovery and materials science programs. The investment in obtaining a crystal structure is an investment in the certainty and integrity of the scientific endeavor.

References

  • Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2456-2476. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • Consensus. (n.d.). How Do We Understand And Predict Molecular Structures?. Retrieved from [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]

  • Parker, W. O. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. Retrieved from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • Bazargan, G. (n.d.). An overview of computational methods for molecular modeling. Retrieved from [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

  • University of Lisbon. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

  • Wang, R., & Laskin, J. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(16), 4879. Retrieved from [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1569–1578. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 16: Molecular Mass Spectrometry. Retrieved from [Link]

  • Smith, C. (2023). Analyzing Molecular Structure using Quantitative Mass Spectrometry. Journal of Mass Spectrometry & Proteomics, 4(3), 1-2. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Kuttner, S. G., & Zacharias, M. (2019). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. International Journal of Molecular Sciences, 20(19), 4887. Retrieved from [Link]

  • Singh, A. K. (2016). Computational Method for Molecular Structure Prediction and Visualization of Target Protein Molecule. International Journal of Pure & Applied Bioscience, 4(2), 336-339. Retrieved from [Link]

  • Majumder, P., et al. (2021). Computational Methods Used in Prediction of Protein Structure. In Computational Biology and Chemistry. IntechOpen. Retrieved from [Link]

  • Fiveable. (n.d.). Computational approaches to protein structure prediction | Biophysical Chemistry Class Notes. Retrieved from [Link]

  • Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(Pt 3), 196–208. Retrieved from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Liko, I., & Allison, T. M. (2022). Introduction: Mass Spectrometry Applications in Structural Biology. Chemical Reviews, 122(8), 7245–7246. Retrieved from [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Chemical Biology. John Wiley & Sons, Inc. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • Papageorgiou, A. C., Poudel, N., & Mattsson, J. (2021). Protein Structure Analysis and Validation with X-Ray Crystallography. Methods in Molecular Biology, 2178, 377–404. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • ResearchGate. (2025). Combining X-Ray Crystallography and Electron Microscopy. Retrieved from [Link]

  • Papageorgiou, A. C., Poudel, N., & Mattsson, J. (2021). Protein Structure Analysis and Validation with X-Ray Crystallography. Methods in Molecular Biology, 2178, 377–404. Retrieved from [Link]

  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link]

  • Evans, G., & Murshudov, G. N. (2013). X-ray data processing. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 7), 1204–1214. Retrieved from [Link]

  • Peak Proteins. (n.d.). Beginners Guide To X-ray Data Processing. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Difluoro-3',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]

Sources

A Researcher's Guide to Palladium Catalysts for Biphenyl Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biphenyl motif is a cornerstone in modern chemistry, appearing in pharmaceuticals, agrochemicals, and advanced materials.[1] The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the synthesis of these vital compounds.[2] This guide provides an in-depth comparison of various palladium catalyst systems for biphenyl synthesis, offering field-proven insights and experimental data to aid researchers in catalyst selection and reaction optimization. The choice of catalyst, specifically the phosphine ligand and the palladium precursor, is paramount and can dramatically influence reaction efficiency, substrate scope, and overall success.[3]

The Engine of Biphenyl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.[2][4] The catalytic cycle, driven by a palladium catalyst, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[2][4][5] This is often the rate-determining step.[2]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[2][4] This process requires activation by a base to enhance the nucleophilicity of the organoboron species.[4][6][7]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

The Critical Role of Ligands and the Palladium Source

The ligands coordinated to the palladium center are not mere spectators; they are crucial in modulating the catalyst's reactivity and stability.[3] Bulky, electron-rich phosphine ligands are known to facilitate both the oxidative addition and reductive elimination steps, which is particularly important when dealing with sterically hindered substrates.[3][8]

Palladium catalysts can be introduced as preformed complexes, such as Pd(PPh₃)₄, or generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand.[9] While Pd(0) complexes like Pd(PPh₃)₄ can directly enter the catalytic cycle, Pd(II) precursors must first be reduced to the active Pd(0) state.[10][11][12]

A Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst in biphenyl synthesis is highly dependent on the specific substrates and reaction conditions. Below is a comparison of commonly employed catalyst systems, highlighting their strengths and optimal applications.

Traditional vs. Modern Catalysts: A Performance Overview
Catalyst SystemPrecursorLigand TypeKey AdvantagesTypical Applications
Pd(PPh₃)₄ Pd(0)TriarylphosphineReadily available, well-established.General biphenyl synthesis from aryl bromides and iodides.
PdCl₂(dppf) Pd(II)FerrocenylphosphineHigh stability, effective for a range of substrates.[13]Versatile for various Suzuki couplings, including some challenging substrates.
Pd(OAc)₂ + SPhos/XPhos Pd(II)Buchwald-type BiarylphosphineHigh activity for hindered substrates and aryl chlorides.[3][14][15]Sterically demanding biphenyl synthesis, reactions at room temperature.[8]
Pd/C HeterogeneousN/ARecyclable, easy to separate from the reaction mixture."Green" synthesis, industrial applications where catalyst recovery is crucial.[16]
Palladium Nanoparticles VariousStabilizer-dependentHigh surface area, potentially high activity, can be used in aqueous media.[17]Green chemistry applications, Suzuki couplings in aqueous solutions.[18][19]

This table provides a general overview. Optimal conditions are highly substrate and reaction dependent.

In-Depth Look at Key Catalyst Systems
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: The Workhorse

For decades, Pd(PPh₃)₄ has been a go-to catalyst for Suzuki couplings.[17] Its primary advantage is its direct entry into the catalytic cycle as a Pd(0) species. However, its efficacy can be limited with less reactive aryl chlorides and sterically hindered substrates.

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride - Pd(dppf)Cl₂: The Robust Performer

Pd(dppf)Cl₂ is a more stable Pd(II) precatalyst that has shown broad applicability.[13] The dppf ligand provides a good balance of steric bulk and electron-donating properties, making it effective for a wide array of Suzuki-Miyaura reactions.[20]

Buchwald Ligands (SPhos, XPhos) with Pd(OAc)₂: The High-Performance System

The development of bulky and electron-rich biarylphosphine ligands, such as SPhos and XPhos, by the Buchwald group marked a significant advancement in palladium catalysis.[8][14][15] These ligands, when combined with a simple palladium source like Pd(OAc)₂, form highly active catalysts capable of coupling sterically demanding substrates and even unactivated aryl chlorides at room temperature.[3][8][14] The steric bulk of these ligands facilitates the reductive elimination step, which is often the bottleneck in the synthesis of hindered biaryls.[3][21]

Heterogeneous Catalysts: The Sustainable Choice

Palladium on carbon (Pd/C) and palladium nanoparticles represent a more environmentally friendly approach to biphenyl synthesis.[16][22] Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling.[23] While their activity may sometimes be lower than their homogeneous counterparts, their application in "green" chemistry and large-scale industrial processes is of growing importance.[22]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for researchers. Optimization of reaction parameters such as base, solvent, and temperature is often necessary for specific substrate combinations.

Protocol 1: General Biphenyl Synthesis using Pd(PPh₃)₄

This protocol is suitable for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

Procedure:

  • To a round-bottom flask, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Synthesis of a Sterically Hindered Biphenyl using a Buchwald Ligand

This protocol is designed for more challenging couplings, such as those involving ortho-substituted aryl halides.

Materials:

  • Sterically hindered aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl chloride, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ in a reaction vessel.

  • Add dry, degassed toluene.

  • Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 12-24 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing the Process: Diagrams and Workflows

The Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X(L_n) pd0->pd2_complex Oxidative Addition + Ar-X transmetalation_intermediate Ar-Pd(II)-Ar'(L_n) pd2_complex->transmetalation_intermediate Transmetalation + Ar'B(OH)₂ + Base product Ar-Ar' (Biphenyl) transmetalation_intermediate->product Reductive Elimination catalyst_regeneration Pd(0)L_n transmetalation_intermediate->catalyst_regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction for biphenyl synthesis.

Experimental Workflow for Catalyst Screening

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis start Define Substrates (Aryl Halide & Boronic Acid) catalyst_selection Select Palladium Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->catalyst_selection ligand_selection Select Phosphine Ligands (e.g., PPh₃, SPhos, dppf) catalyst_selection->ligand_selection base_solvent_selection Select Base and Solvent Combinations ligand_selection->base_solvent_selection reaction_setup Set up Parallel Reactions (Varying Catalyst, Ligand, Base) base_solvent_selection->reaction_setup reaction_monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction_setup->reaction_monitoring data_collection Determine Yield and Purity (NMR, GC) reaction_monitoring->data_collection comparison Compare Catalyst Performance data_collection->comparison optimization Identify Optimal Conditions comparison->optimization

Caption: A systematic workflow for comparing the efficacy of different palladium catalysts.

Conclusion and Future Outlook

The choice of a palladium catalyst is a critical decision in the synthesis of biphenyls. While traditional catalysts like Pd(PPh₃)₄ remain useful for straightforward transformations, the development of advanced ligand systems, such as the Buchwald biarylphosphines, has significantly expanded the scope of the Suzuki-Miyaura reaction to include challenging and sterically hindered substrates.[8] For applications demanding sustainability and catalyst reuse, heterogeneous systems like Pd/C and palladium nanoparticles offer a promising alternative.[16][22]

As the field continues to evolve, the development of even more active, stable, and versatile palladium catalysts is anticipated. Future research will likely focus on further reducing catalyst loadings, expanding the reaction scope to include even more challenging substrates, and developing more sustainable and environmentally benign catalytic systems.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (2005). [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). [Link]

  • Synthesis of biphenyl-based phosphines by Suzuki coupling - IT Services - University of Liverpool. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023, June 16). [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28). [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023, August 23). [Link]

  • Palladium biphenyl N-heterocyclic carbene complexes: Synthesis, structure and their catalytic efficiency in water mediated Suzuki–Miyaura cross-coupling reaction - R Discovery. (2016, March 23). [Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Publications. [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - NIH. (2025, November 26). [Link]

  • “Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students | Educación Química - Elsevier. [Link]

  • Palladium-Catalyzed Combinatorial Synthesis of Biphenyls on Droplet Microarrays at Nanoliter Scale - PubMed. (2024, January). [Link]

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google P
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. (2021, August 5). [Link]

  • Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles | Request PDF - ResearchGate. (2024, January 1). [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025, August 5). [Link]

  • Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands | Inorganic Chemistry - ACS Publications. (2016, February 25). [Link]

  • Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? | ResearchGate. (2015, September 17). [Link]

  • Synthesis of biphenyl via C‐C coupling of Suzuki reaction in the... - ResearchGate. [Link]

  • Highly efficient carbazolyl-derived phosphine ligands: application to sterically hindered biaryl couplings. | Semantic Scholar. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]

  • Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ? | ResearchGate. (2019, April 2). [Link]

  • An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Oxidized Pd(PPh3)4 : r/Chempros - Reddit. (2022, October 3). [Link]

  • A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids - ResearchGate. (2025, August 6). [Link]

  • Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions | Journal of the American Chemical Society. (2026, January 13). [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - MDPI. [Link]

Sources

A Comparative Guide to the Biological Activities of Biphenyl Dicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the biphenyl scaffold represents a privileged structure in medicinal chemistry. Its inherent rigidity and tunable electronic properties make it a cornerstone for designing novel therapeutics. When functionalized with dicarboxylic acid groups, the resulting isomers—ortho, meta, and para—present distinct three-dimensional arrangements that can profoundly influence their biological activity. This guide provides an in-depth comparison of the biological activities of biphenyl-2,2'-dicarboxylic acid (diphenic acid), biphenyl-3,3'-dicarboxylic acid, and biphenyl-4,4'-dicarboxylic acid, supported by experimental data on their derivatives and detailed protocols for their evaluation.

Introduction: The Structural Significance of Isomerism in Biphenyl Dicarboxylic Acids

The positioning of the two carboxylic acid groups on the biphenyl core dictates the molecule's overall shape, polarity, and potential for intermolecular interactions. These structural nuances are critical in determining how each isomer interacts with biological targets such as enzymes and receptors.

  • Biphenyl-2,2'-dicarboxylic acid (Diphenic acid): The ortho-isomer is a non-planar molecule due to steric hindrance between the carboxylic acid groups. This twisted conformation can be crucial for fitting into specific binding pockets of proteins.

  • Biphenyl-3,3'-dicarboxylic acid: The meta-isomer possesses an intermediate degree of flexibility and a different spatial arrangement of its acidic moieties compared to the other two isomers.

  • Biphenyl-4,4'-dicarboxylic acid: The para-isomer is a linear and more rigid molecule, often used as a linker in the synthesis of metal-organic frameworks (MOFs) and polymers due to its structural predictability.[1][2] This linearity can favor interactions with elongated binding sites.

Caption: Structural differences between biphenyl dicarboxylic acid isomers.

Comparative Biological Activities: Insights from Derivatives

While direct comparative studies on the parent biphenyl dicarboxylic acid isomers are limited, a wealth of information on their derivatives provides valuable insights into their potential biological activities. Biphenyl derivatives are known to possess a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

Anticancer Activity

Derivatives of biphenyl carboxylic acids have shown promising anticancer activity against various cell lines.[1][3] For instance, a library of biphenyl carboxylic acid derivatives demonstrated potent in vitro activity against MCF-7 and MDA-MB-231 breast cancer cells.[1][3] The unsubstituted biphenyl carboxylic acid derivative in this study showed good activity, with IC50 values of 10.14 µM against MCF-7 and 10.78 µM against MDA-MB-231 cells.[1][3] Another study on hydroxylated biphenyl compounds also highlighted their antitumor potential against melanoma cells, with IC50 values in the low micromolar range.[4]

Isomer Class (Derivatives)Cancer Cell LineReported Activity (IC50)Reference
Biphenyl-4-carboxylic acidMCF-7 (Breast)10.14 ± 2.05 µM[1][3]
Biphenyl-4-carboxylic acidMDA-MB-231 (Breast)10.78 ± 2.58 µM[1][3]
Hydroxylated BiphenylMelanoma~1.7 - 2.0 µM[4]

Structure-Activity Relationship (SAR) Insights: The anticancer activity of biphenyl derivatives is often linked to their ability to inhibit key cellular processes like cell cycle progression and tubulin polymerization, or to modulate signaling pathways involving estrogen receptors or cyclin-dependent kinases (CDKs).[5] The spatial orientation of functional groups, dictated by the isomerism of the biphenyl core, is critical for these interactions.

Anti-inflammatory Activity

Biphenyl-containing compounds are well-known for their anti-inflammatory properties, with several derivatives developed as non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[7] The biphenyl structure is considered suitable for inhibiting COX-1 and COX-2 enzymes.

While direct comparative data for the dicarboxylic acid isomers is unavailable, studies on derivatives suggest that the substitution pattern on the biphenyl ring significantly influences anti-inflammatory potency. For example, various derivatives of biphenyl-4-carboxylic acid have been synthesized and shown to exhibit significant anti-inflammatory activity in carrageenan-induced paw edema models.[8]

Antimicrobial Activity

The antimicrobial potential of biphenyl derivatives has been explored against a range of bacterial and fungal pathogens. The activity is often attributed to the disruption of microbial membranes or inhibition of essential enzymes. The lipophilicity and electronic properties of the molecule, which are influenced by the isomeric structure, play a crucial role in its antimicrobial efficacy. For instance, derivatives of biphenyl-4-carboxylic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria.[9]

Experimental Protocols for Comparative Evaluation

To directly compare the biological activities of biphenyl dicarboxylic acid isomers, a standardized set of in vitro and in vivo assays is essential. The following protocols provide a framework for such a comparative study.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard preliminary test for anticancer activity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the biphenyl dicarboxylic acid isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement Seed Cells Seed Cells Treat with Isomers Treat with Isomers Seed Cells->Treat with Isomers Add MTT Add MTT Treat with Isomers->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan induces a local, acute, and well-characterized inflammation, leading to paw edema. The reduction in paw volume after treatment with a test compound indicates anti-inflammatory activity.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate rats or mice for at least one week before the experiment.

  • Compound Administration: Administer the biphenyl dicarboxylic acid isomers (dissolved in a suitable vehicle) orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[11]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that prevents visible bacterial growth is the MIC.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the biphenyl dicarboxylic acid isomers in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[11]

Broth_Microdilution_Workflow Prepare Isomer Dilutions Prepare Isomer Dilutions Inoculate with Bacteria Inoculate with Bacteria Prepare Isomer Dilutions->Inoculate with Bacteria Incubate Incubate Inoculate with Bacteria->Incubate Determine MIC Determine MIC Incubate->Determine MIC

Caption: Workflow for the Broth Microdilution assay.

Conclusion and Future Directions

The isomeric forms of biphenyl dicarboxylic acid present a compelling case for structure-based drug design. While current literature provides a strong foundation for the biological potential of biphenyl scaffolds, a direct, quantitative comparison of the ortho, meta, and para dicarboxylic acid isomers is a clear area for future research. The distinct spatial arrangement of the carboxylic acid groups in each isomer likely leads to differential interactions with biological targets, resulting in varied anticancer, anti-inflammatory, and antimicrobial activities.

The experimental protocols detailed in this guide provide a robust framework for researchers to undertake such a comparative investigation. Elucidating the specific biological activities of each isomer will not only enhance our fundamental understanding of their structure-activity relationships but also pave the way for the rational design of more potent and selective therapeutic agents based on the biphenyl dicarboxylic acid scaffold.

References

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (n.d.). SpringerLink. Retrieved January 15, 2026, from [Link]

  • Broth microdilution. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Antihyperlipidemic, anti-inflammatory, analgesic, and antipyretic activities of 'dimethyl dimethoxy biphenyl dicarboxylate' in male Wistar rats. (2022, April 1). Sultan Qaboos University House of Expertise. Retrieved January 15, 2026, from [Link]

  • Biphenyl-4-Carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021, May 26). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • (1,1'-Biphenyl)-3,3'-dicarboxylic acid | C14H10O4 | CID 96533. (n.d.). PubChem - NIH. Retrieved January 15, 2026, from [Link]

  • Diphenic acid (Biphenyl-2,2'dicarboxylic Acid). (n.d.). Sarex. Retrieved January 15, 2026, from [Link]

  • Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • (1,1'-Biphenyl)-4,4'-dicarboxylic acid. (n.d.). PubChem - NIH. Retrieved January 15, 2026, from [Link]

  • Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). (2025, August 5). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. Retrieved January 15, 2026, from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). NIH. Retrieved January 15, 2026, from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ScienceDirect. Retrieved January 15, 2026, from [Link]

  • Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]

  • Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide. (2025, August 5). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. (2025, August 9). Retrieved January 15, 2026, from [Link]

  • Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 4,4'-Biphenyldicarboxylic acid. (n.d.). CD Bioparticles. Retrieved January 15, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 16). MDPI. Retrieved January 15, 2026, from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 15, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022, September 7). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021, May 26). CNR-IRIS. Retrieved January 15, 2026, from [Link]

  • Biological Activity and Applications of Natural Compounds. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Biphenyl2,2'-dicarboxylic acid (diphenic acid). (2025, August 9). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022, August 3). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Synthesis and biological activity of biphenyl group derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Potential antifertility agents. 6. Synthesis and biological activities of optical isomers of 4 beta-(p-methozyphenyl)-2 beta-methylcyclohexane-alpha-carboxylic acid and related compounds. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Identification and quantification of bipyridyl dicarboxylic acid isomers by ion mobility spectrometry. (2024, January 25). PubMed. Retrieved January 15, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Fluorinated Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synergy of Biphenyl and Fluorine in Modern Drug Discovery

The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized for its structural rigidity and its role as a fundamental component in a multitude of pharmacologically active molecules.[1][2][3] Its privileged structure allows for diverse substitutions, enabling fine-tuning of interactions with biological targets. In parallel, the strategic incorporation of fluorine into drug candidates has become a dominant strategy for enhancing molecular properties.[4][5] Fluorine's unique characteristics—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[6][7][8][9][10]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated biphenyl derivatives. We will dissect the causal relationships behind experimental design, present quantitative data from key studies, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Pillar 1: The Physicochemical Impact of Fluorination on the Biphenyl Core

The introduction of fluorine onto a biphenyl ring is not a trivial substitution; it is a deliberate modification to manipulate the molecule's behavior in a biological system. The effects are multifaceted and stem directly from fluorine's fundamental atomic properties.[5][6][8]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Placing fluorine at a site susceptible to metabolic attack, such as aromatic hydroxylation by cytochrome P450 enzymes, can effectively block this pathway, thereby increasing the compound's half-life and bioavailability.[5][8][10] Ezetimibe, a cholesterol-lowering drug, features two p-fluoro substituents that serve this exact purpose, defending against aromatic hydroxylation and improving its pharmacokinetic profile.[10]

  • Modulation of Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[5][7][8][10] This is particularly crucial for drugs targeting the central nervous system (CNS), where penetration of the blood-brain barrier is a prerequisite for efficacy.[9]

  • Altered Binding Affinity: Fluorine's high electronegativity creates a polarized C-F bond, enabling it to participate in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket.[7] It can also act as a weak hydrogen bond acceptor. These non-covalent interactions can significantly increase a drug's binding affinity and selectivity for its target.[8][11]

  • Conformational Control: The substitution pattern on the biphenyl rings dictates the torsional angle between them. The planarity of the rings is a critical factor for binding to certain receptors.[12] While ortho-substituents can hinder free rotation and force a non-planar conformation, fluorine's small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), minimizes steric hindrance, allowing for more subtle conformational adjustments.[8]

cluster_0 Fluorination Effects on Biphenyl Core cluster_1 Physicochemical & Pharmacokinetic Outcomes Fluorine Fluorine Atom (High Electronegativity, Small Size) Biphenyl Biphenyl Scaffold Fluorine->Biphenyl Incorporation Metabolism Increased Metabolic Stability (Blocks P450) Biphenyl->Metabolism Lipophilicity Increased Lipophilicity (Better Membrane Permeation) Biphenyl->Lipophilicity Binding Enhanced Binding Affinity (Dipole/H-Bond Interactions) Biphenyl->Binding pKa pKa Modulation (Inductive Effects) Biphenyl->pKa

Caption: Key physicochemical consequences of fluorinating a biphenyl scaffold.

Pillar 2: Synthesis and Evaluation of Fluorinated Biphenyls

A. Dominant Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing the C-C bond between the two aryl rings in biphenyl synthesis due to its high yields, tolerance of various functional groups, and the relatively benign nature of its boronic acid reagents.[6][13] This palladium-catalyzed reaction provides a reliable and versatile route to novel fluorinated derivatives.

cluster_workflow General Suzuki-Miyaura Synthesis Workflow Reactants 1. Combine Reactants - Fluorinated Aryl Halide - Arylboronic Acid - Base (e.g., K3PO4) Catalyst 2. Add Catalyst & Solvent - Pd Catalyst (e.g., Pd(PPh3)4) - Solvent (e.g., Dioxane/Water) Reactants->Catalyst Reaction 3. Heat Reaction (e.g., 105°C for 8.5h) Catalyst->Reaction Monitoring 4. Monitor Progress (Thin Layer Chromatography) Reaction->Monitoring Purification 5. Purify Product (Column Chromatography) Monitoring->Purification Characterization 6. Characterize (NMR, MS, X-Ray) Purification->Characterization

Caption: Workflow for Suzuki-Miyaura synthesis of fluorinated biphenyls.

Experimental Protocol: Synthesis of a Difluorinated Biphenyl Derivative

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura coupling.[13]

  • Vessel Preparation: To a pressure tube, add the starting material 1-bromo-3,4-difluorobenzene (1.0 eq, e.g., 0.518 mmol).

  • Reagent Addition: Add the desired arylboronic acid (1.5 eq, e.g., 0.777 mmol) and a base such as K₃PO₄ (1.5 eq, e.g., 0.777 mmol).

  • Catalyst Introduction: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1.5 mol %).

  • Solvent Addition: Add a degassed solvent mixture, such as water:dioxane in a 1:3 v/v ratio.

  • Reaction: Seal the pressure tube and heat the mixture at 105 °C for approximately 8.5 hours.

  • Monitoring: Monitor the reaction's completion using thin-layer chromatography (TLC).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., n-hexane and ethyl acetate).

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][14]

Pillar 3: Comparative SAR Case Studies

The true value of fluorination is revealed through direct comparison of biological activity against specific targets.

Case Study 1: Anti-HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A series of NH₂-biphenyl-diarylpyrimidines (DAPYs) were developed as potent NNRTIs. SAR studies revealed that strategic fluorination dramatically improved both efficacy and safety.[11][15]

Comparative Biological Data

Compound Substitution Target EC₅₀ (nM) CC₅₀ (µM) Selectivity Index (SI)
JK-4b Non-fluorinated precursor WT HIV-1 1.0 2.08 2,059
5t 3,5-difluoro derivative WT HIV-1 1.8 117 66,443

Data sourced from a study on fluorine-substituted NH₂-biphenyl-diarylpyrimidines.[11][15]

SAR Analysis: The non-fluorinated precursor, JK-4b, showed potent anti-HIV activity but suffered from high cytotoxicity and poor metabolic stability.[11] The introduction of two fluorine atoms at the 3 and 5 positions of the biphenyl ring yielded compound 5t . While the EC₅₀ was comparable, the cytotoxicity (CC₅₀) decreased dramatically, resulting in a 32-fold increase in the selectivity index .[11] This demonstrates a classic success of medicinal chemistry: fluorination uncoupled the desired therapeutic effect from off-target toxicity. Molecular docking studies suggest the 4-cyano-difluorobiphenyl group forms critical π–π stacking and hydrophobic interactions with key aromatic residues (Y181, Y188, F227, W229) in the NNRTI binding pocket of HIV-1 reverse transcriptase.[11]

RT HIV-1 Reverse Transcriptase (Enzyme) NNIBP Allosteric Binding Pocket (Hydrophobic) RT->NNIBP ActiveSite Active Site RT->ActiveSite NNIBP->ActiveSite Alters Shape Inhibition Inhibition of DNA Synthesis ActiveSite->Inhibition Inhibitor Fluorinated Biphenyl NNRTI (e.g., Compound 5t) Inhibitor->NNIBP Binds Binding Binding Induces Conformational Change

Caption: Allosteric inhibition of HIV-1 reverse transcriptase by an NNRTI.

Experimental Protocol: In Vitro Anti-HIV-1 Assay (MTT Method)

This protocol is used to determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a compound.[15]

  • Cell Culture: Use MT-4 cells for the anti-HIV assays. Maintain cells in appropriate culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum.

  • Assay Plate Preparation: Seed MT-4 cells into a 96-well plate at a density of 6 x 10⁵ cells/mL.

  • Compound Addition: Add serial dilutions of the test compounds (e.g., fluorinated biphenyl derivatives) to the wells. Include wells for cell control (cells only) and virus control (cells + virus).

  • Virus Infection: Add a stock of HIV-1 virus (e.g., strain IIIb) at a concentration of 100 CCID₅₀ (50% cell culture infectious dose) to the appropriate wells.

  • Incubation: Incubate the plates for 5 days at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Staining: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The MTT is converted by viable cells into purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the optical density (absorbance) at 540 nm using a plate reader.

  • Analysis:

    • EC₅₀: Calculate the compound concentration that protects 50% of cells from virus-induced death.

    • CC₅₀: Calculate the compound concentration that reduces the viability of uninfected cells by 50%.

    • Selectivity Index (SI): Calculate as the ratio of CC₅₀ to EC₅₀.

Case Study 2: Anti-inflammatory and Anticancer Applications

The versatility of the fluorinated biphenyl scaffold extends to other therapeutic areas.

  • Anti-inflammatory Agents: Flurbiprofen, a well-known NSAID, is a fluorinated biphenyl compound. Research has focused on synthesizing derivatives that retain potent anti-inflammatory activity but exhibit a lower potential for causing ulcers, a common side effect of NSAIDs.[15] This involves modifying the biphenyl scaffold to alter its distribution and interaction with COX enzymes.

  • Anticancer Agents: Fluorinated biphenyls have been investigated for multiple anticancer mechanisms.

    • CYP17A1 Inhibition: Methylene imidazole derivatives have been identified as potent inhibitors of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway, making them promising candidates for treating androgen-dependent prostate cancer.[15]

    • VEGF and Telomerase Downregulation: Studies have shown that certain biphenyl compounds can inhibit the production of Vascular Endothelial Growth Factor (VEGF) and downregulate the expression of genes like h-TERT and c-Myc, which are involved in telomerase activation, a key process in cancer cell immortality.[16]

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard preclinical model to evaluate the acute anti-inflammatory activity of new compounds.[15]

  • Animal Model: Use Wistar rats (150-200 g). Fast the animals overnight before the experiment but allow access to water.

  • Compound Administration: Administer the test compound (e.g., dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or via intraperitoneal injection. A control group receives only the vehicle.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (a phlogistic agent) into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

    • % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100

    • Where Vt is the paw volume at time t.

Conclusion and Future Outlook

The structure-activity relationship of fluorinated biphenyl derivatives is a compelling narrative of rational drug design. The strategic placement of fluorine atoms provides a powerful tool to enhance metabolic stability, modulate target affinity, and improve the overall safety and efficacy profile of biphenyl-based compounds. As demonstrated in anti-HIV, anti-inflammatory, and anticancer research, fluorination can transform a promising but flawed lead compound into a viable drug candidate.

The future of this field lies in the synergy between synthetic chemistry and computational modeling.[17] In silico approaches can predict the optimal positions for fluorination to maximize desired effects while minimizing off-target interactions.[18] As our understanding of drug-receptor interactions deepens and synthetic methodologies become more sophisticated, the fluorinated biphenyl scaffold will undoubtedly continue to be a source of innovative and impactful therapeutics.

References

  • Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

  • Zheng, Y., et al. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Dies, A. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

  • Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Center for Biotechnology Information. Available at: [Link]

  • Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

  • Gupta, P. S. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). Some biologically active biphenyl derivatives. ResearchGate. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]

  • Jasiak, A., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. MDPI. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Center for Biotechnology Information. Available at: [Link]

  • Bultinck, P., et al. (2025). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Omega. Available at: [Link]

  • Terry, L. A., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]

  • El-Fakharany, E. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Available at: [Link]

  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]

  • Sabbadin, M., et al. (n.d.). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. ResearchGate. Available at: [Link]

  • Fall, Y., et al. (2016). Synthesis and evaluation of biphenyl derivatives as potential downregulators of VEGF protein secretion and telomerase-related gene expressions. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • McKinney, J. D., & Singh, P. (1981). Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. Chemical-Biological Interactions. Available at: [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic Acid Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and medicinal chemistry, the biphenyl scaffold remains a cornerstone in the design of novel therapeutics. Its conformational flexibility and synthetic tractability allow for the precise positioning of functional groups to engage with biological targets. This guide focuses on a specific, promising subclass: 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid and its derivatives. While comprehensive comparative data for a full series of these specific analogs are still emerging in the public domain, this document synthesizes existing knowledge on the parent compound and related structures to provide a framework for their in vitro evaluation. We will delve into the rationale behind experimental design, present a detailed protocol for assessing cytotoxicity, and propose a hypothetical structure-activity relationship (SAR) to guide future derivatization efforts.

The Therapeutic Promise of Fluorinated Biphenyl Dicarboxylic Acids

The parent compound, this compound, has been identified as a molecule of interest in anticancer research.[1] Studies have indicated its potential cytotoxic effects against various cancer cell lines, including the MCF-7 and MDA-MB-231 breast cancer lines.[1] The structural features of this compound class are noteworthy:

  • The Biphenyl Core: Provides a rigid yet adaptable backbone, allowing for spatial orientation of substituents.

  • Dicarboxylic Acid Groups: These polar moieties can enhance solubility and provide key hydrogen bonding interactions with target proteins. They also offer handles for further chemical modification, such as esterification or amidation, to modulate pharmacokinetic properties.

  • Fluorine Substitution: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[2]

  • Methoxy Group: This group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, potentially fine-tuning the compound's interaction with its biological target.

Given these features, it is hypothesized that derivatives of this core structure could exhibit potent and selective anticancer activity. A systematic in vitro evaluation is the critical first step in validating this hypothesis.

Comparative In Vitro Cytotoxicity: A Hypothetical Framework

While a head-to-head comparison of a synthesized library of this compound derivatives is not yet publicly available, we can construct a hypothetical comparison table based on established principles of structure-activity relationships. This serves as a predictive guide for researchers synthesizing new analogs.

Compound IDR1 (at 3-COOH)R2 (at 4'-COOH)R3 (at 5-OCH3)Predicted IC50 (µM) vs. MCF-7 CellsRationale for Predicted Activity
Parent HHCH3BaselineThe dicarboxylic acid form may have moderate cell permeability but good target engagement.
Derivative 1 CH3CH3CH3Lower than ParentEsterification masks the polar carboxyl groups, potentially increasing cell permeability and leading to higher intracellular concentrations. Esters can be hydrolyzed by intracellular esterases to release the active dicarboxylic acid.
Derivative 2 HHHHigher than ParentDemethylation to a hydroxyl group could alter binding interactions and potentially decrease activity, depending on the target's binding pocket.
Derivative 3 EtEtCH3Lower than ParentSimilar to Derivative 1, the ethyl ester may further enhance lipophilicity and cell uptake.
Derivative 4 NH2NH2CH3VariableAmidation can drastically change the compound's properties. Primary amides may still engage in hydrogen bonding, but their electronic and steric profiles are different from carboxylic acids.

Note: The IC50 values are hypothetical and intended for illustrative purposes to guide SAR studies.

Experimental Protocol: In Vitro Cytotoxicity Assessment via XTT Assay

To empirically determine the cytotoxic effects of these derivatives, a robust and reproducible in vitro assay is essential. The XTT (sodium 3'-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) assay is a reliable colorimetric method for measuring cell viability.

Rationale for Method Selection

The XTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium salt XTT to form a formazan dye, the amount of which is directly proportional to the number of viable cells. This provides a quantitative measure of cytotoxicity.

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to obtain the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the seeded plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO alone as a vehicle control, and wells with untreated cells as a negative control.

    • Incubate the plates for 48-72 hours.

  • XTT Assay Procedure:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with an activation reagent.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

    • After incubation, gently shake the plate to evenly distribute the formazan dye.

    • Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Visualizing the Experimental Workflow and Potential Mechanism

To further clarify the experimental process and a potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (MCF-7, MDA-MB-231) Treatment 3. Cell Treatment (48-72h Incubation) Cell_Culture->Treatment Compound_Prep 2. Compound Dilution Compound_Prep->Treatment XTT_Addition 4. XTT Reagent Addition Treatment->XTT_Addition Incubation 5. Incubation (2-4h) XTT_Addition->Incubation Absorbance 6. Absorbance Reading Incubation->Absorbance IC50_Calc 7. IC50 Calculation Absorbance->IC50_Calc

Caption: A streamlined workflow for the in vitro cytotoxicity testing of biphenyl derivatives.

Apoptosis_Pathway Biphenyl_Derivative Biphenyl Derivative Target_Protein Putative Target (e.g., Kinase, Apoptotic Regulator) Biphenyl_Derivative->Target_Protein Inhibition/ Activation Signal_Cascade Signal Transduction Cascade Target_Protein->Signal_Cascade Caspase_Activation Caspase Activation (Caspase-3, -9) Signal_Cascade->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Biphenyls: A Comparative Benchmarking of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Biphenyl Moiety

For the discerning researcher in medicinal chemistry, materials science, and drug development, the substituted biphenyl scaffold is a cornerstone of molecular design.[1] Its unique stereochemical properties, conformational flexibility, and ability to engage in crucial biological interactions have cemented its status as a privileged structure in a multitude of marketed drugs and advanced materials. The central challenge in harnessing the potential of this scaffold lies in the efficient and selective formation of the biaryl C-C bond. This guide provides an in-depth, comparative analysis of the most prominent modern synthetic methodologies, moving beyond a mere recitation of protocols to offer field-proven insights into the causality behind experimental choices. We will benchmark the efficiency of seminal palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura, Negishi, and Stille couplings—and contrast them with the burgeoning field of C-H activation. This document is designed to be a self-validating system, empowering you to make informed decisions for your specific synthetic challenges.

The Workhorse of Biaryl Synthesis: A Comparative Overview

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biphenyls, offering a versatile toolkit for this critical transformation.[1] While each of the major methods—Suzuki-Miyaura, Negishi, and Stille—follows a similar catalytic cycle, the choice of organometallic reagent dictates the reaction's character, advantages, and limitations.[1]

General_Cross_Coupling_Workflow cluster_Inputs Starting Materials cluster_Reaction Core Reaction cluster_Outputs Products & Byproducts ArylHalide Aryl Halide/Triflate (Ar-X) Coupling Pd-Catalyzed Cross-Coupling ArylHalide->Coupling Organometallic Organometallic Reagent (Ar'-M) Organometallic->Coupling Biphenyl Substituted Biphenyl (Ar-Ar') Coupling->Biphenyl Byproducts Metallic & Salt Byproducts Coupling->Byproducts Suzuki_Miyaura_Cycle cluster_reactants pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X L₂ pd0->pd2_complex Oxidative Addition pd2_aryl Ar-Pd(II)-Ar' L₂ pd2_complex->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Ar-Ar' pd2_aryl->product aryl_halide Ar-X aryl_halide->pd2_complex boronic_acid Ar'-B(OR)₂ + Base boronic_acid->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Advantages:
  • Low Toxicity: Boronic acids and their inorganic byproducts are generally considered environmentally benign. [1]* Reagent Stability: Organoboron reagents are typically stable to air and moisture, simplifying handling. [2]* Broad Substrate Scope: A vast array of boronic acids is commercially available, and they tolerate a wide range of functional groups. [3]

Disadvantages:
  • Base Requirement: The mandatory presence of a base can be incompatible with sensitive substrates. [1]* Protodeboronation: A potential side reaction where the C-B bond is cleaved by a proton source, reducing efficiency. [1]

The Negishi Coupling: The High-Octane Performer

The Negishi coupling employs highly reactive organozinc reagents, which often translates to milder reaction conditions, shorter reaction times, and exceptional yields, even for the synthesis of sterically hindered biphenyls. [4][5]This high reactivity, however, comes at the cost of more stringent experimental setup to handle the air and moisture-sensitive organozinc species.

Mechanism and Causality

Unlike the Suzuki-Miyaura coupling, the transmetalation step in the Negishi reaction does not require a base. The inherent nucleophilicity of the organozinc reagent is sufficient for the efficient transfer of the aryl group to the palladium center. [5]The primary experimental consideration is the preparation of the organozinc reagent, which can be achieved via direct insertion of activated zinc into an organic halide or by transmetalation from an organolithium or Grignard reagent. [6]The choice of preparation method is dictated by the functional group tolerance of the substrate.

Negishi_Cycle cluster_reactants pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X L₂ pd0->pd2_complex Oxidative Addition pd2_aryl Ar-Pd(II)-Ar' L₂ pd2_complex->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Ar-Ar' pd2_aryl->product aryl_halide Ar-X aryl_halide->pd2_complex organozinc Ar'-ZnX organozinc->pd2_complex

Caption: The catalytic cycle of the Negishi coupling reaction.

Advantages:
  • High Reactivity: Often proceeds under mild conditions with high yields and short reaction times. [4]* Excellent Functional Group Tolerance: The covalent nature of the C-Zn bond allows for the presence of many functional groups.

  • Base-Free: Avoids complications associated with base-sensitive substrates.

Disadvantages:
  • Reagent Sensitivity: Organozinc reagents are sensitive to air and moisture, requiring inert atmosphere techniques. [5]* Reagent Preparation: The synthesis of the organozinc reagent is an additional synthetic step. [6]

The Stille Coupling: The Tolerant Workhorse

The Stille coupling utilizes organotin (stannane) reagents, which are notable for their exceptional stability and tolerance of a vast array of functional groups. [2]This makes the Stille coupling a powerful tool for late-stage functionalization in complex molecule synthesis. However, the primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product. [7]

Mechanism and Causality

The Stille coupling proceeds without the need for a base and under relatively neutral conditions. The transmetalation step is often the rate-limiting step and can be accelerated by the use of polar aprotic solvents and, in some cases, the addition of copper(I) salts. [8]The choice to use a Stille coupling is often made when other, more reactive organometallics (like organozincs or Grignards) would be incompatible with the substrate's functional groups. The critical consideration in any Stille coupling is the post-reaction workup and purification, which must be designed to rigorously remove toxic tin byproducts.

Stille_Cycle cluster_reactants pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X L₂ pd0->pd2_complex Oxidative Addition pd2_aryl Ar-Pd(II)-Ar' L₂ pd2_complex->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Ar-Ar' pd2_aryl->product aryl_halide Ar-X aryl_halide->pd2_complex organostannane Ar'-SnR₃ organostannane->pd2_complex

Caption: The catalytic cycle of the Stille coupling reaction.

Advantages:
  • Exceptional Functional Group Tolerance: Organostannanes are compatible with a wide range of functional groups. [2]* Reagent Stability: Air and moisture stable, making them easy to handle and store. [2]* Mild, Neutral Conditions: The reaction does not require a base.

Disadvantages:
  • High Toxicity: Organotin reagents and byproducts are highly toxic. [7]* Purification Challenges: Removal of tin byproducts can be difficult and requires specific workup procedures. [9]

C-H Activation: The Modern, Atom-Economical Approach

Direct C-H arylation represents a paradigm shift in biphenyl synthesis, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. This method circumvents the need for pre-functionalized starting materials (like organoborons, -zincs, or -tins) by directly coupling the C-H bond of one arene with an aryl halide. [10]

Mechanism and Causality

While various mechanisms exist, a common pathway involves a palladium catalyst that coordinates to a directing group on one of the arene substrates to facilitate the selective cleavage of a specific C-H bond. This is followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the biaryl product. The choice of catalyst, oxidant, and directing group (if any) is paramount for achieving high efficiency and regioselectivity. [11]

Advantages:
  • Atom Economy: Avoids the synthesis of pre-functionalized organometallic reagents, reducing step count and waste. * Reduced Waste: Generates fewer metallic byproducts compared to traditional methods.

  • Novel Disconnections: Enables new synthetic strategies by targeting ubiquitous C-H bonds.

Disadvantages:
  • Regioselectivity Challenges: Controlling which C-H bond reacts can be difficult without a directing group. [11]* Harsher Conditions: Often requires higher temperatures and stronger oxidants compared to traditional cross-couplings.

  • Substrate Scope: The scope can be more limited compared to the well-established cross-coupling reactions.

Quantitative Performance Benchmarking

To provide a clear, objective comparison, the following table summarizes representative data for the synthesis of substituted biphenyls using the discussed methods. It is important to note that direct side-by-side comparisons are scarce in the literature, and optimal conditions can vary significantly based on the specific substrates and catalyst systems employed. [1]

Reaction Typical Catalyst & Loading Base Solvent Temp. (°C) Time (h) Yield (%) Key Advantages Key Disadvantages
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄ (0.5-2 mol%) K₃PO₄, K₂CO₃ Toluene/Water, THF/Water RT to Reflux 2 - 24 72 - 99 Mild conditions, high functional group tolerance, low toxicity Base required, potential for protodeboronation [1]
Negishi Pd(dba)₂, Ni(acac)₂ (1-5 mol%) None THF, Dioxane RT to 80 1 - 12 75 - 95 High reactivity, excellent functional group tolerance, base-free Air/moisture sensitive reagents, reagent preparation needed [5]
Stille Pd(PPh₃)₄, Pd₂(dba)₃ (1-5 mol%) [12] None Toluene, DMF 80 - 110 4 - 48 59 - 98 [13] Excellent functional group tolerance, air/moisture stable reagents High toxicity of tin reagents, difficult purification [7]

| C-H Arylation | Pd(OAc)₂, Rh(I) complexes (1-5 mol%) | K₂CO₃, Ag₂CO₃ | Acetic Acid, DMAc | 80 - 145 | 12 - 24 | 70 - 90 [14][15]| Atom economical, no pre-functionalization of one partner | Regioselectivity control can be an issue, often harsher conditions [11]|

Detailed Experimental Protocols

The following protocols are provided as self-validating systems, detailing not just the steps, but the reasoning behind them to ensure reproducibility and aid in troubleshooting.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

Rationale: This protocol demonstrates a standard, robust Suzuki-Miyaura coupling. The use of a Pd(PPh₃)₄ catalyst, a common and effective choice, is highlighted. A potassium carbonate base in an aqueous toluene system provides efficient activation of the boronic acid while maintaining mild conditions.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 187 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.0 mmol, 276 mg), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add toluene (10 mL) and deionized water (2 mL) via syringe. The biphasic system is common and effective for this reaction.

  • Reaction Execution: Heat the mixture to 90 °C in a preheated oil bath and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl.

Protocol 2: Negishi Coupling of 2-Iodotoluene and Phenylzinc Chloride

Rationale: This protocol outlines the preparation of the organozinc reagent followed by the coupling reaction. The use of n-butyllithium for the lithium-halogen exchange requires low temperatures to prevent side reactions. The subsequent transmetalation with zinc chloride is a straightforward process. The coupling itself is performed under mild conditions, showcasing the high reactivity of the organozinc species.

  • Preparation of Phenylzinc Chloride:

    • To a flame-dried Schlenk flask under argon, add iodobenzene (1.1 mmol, 224 mg) and anhydrous THF (10 mL).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

    • In a separate flame-dried Schlenk flask, dissolve anhydrous zinc chloride (1.2 mmol, 164 mg) in anhydrous THF (5 mL).

    • Transfer the phenyllithium solution to the zinc chloride solution at 0 °C via cannula. Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of phenylzinc chloride is used directly.

  • Coupling Reaction:

    • In a separate flame-dried Schlenk flask, dissolve Pd(PPh₃)₄ (0.03 mmol, 35 mg) in anhydrous THF (5 mL) under argon.

    • Add 2-iodotoluene (1.0 mmol, 218 mg) to the catalyst solution.

    • Slowly add the prepared phenylzinc chloride solution via syringe at room temperature.

    • Heat the reaction mixture to 50 °C and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (10 mL). Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield 2-methylbiphenyl. [1]

Protocol 3: Stille Coupling of 4-Iodoacetophenone and Tributyl(phenyl)tin

Rationale: This protocol demonstrates a Stille coupling with a functionalized aryl halide. The reaction is run under neutral, anhydrous conditions. The key part of this protocol is the workup, which is designed to remove the toxic organotin byproducts. Treatment with aqueous potassium fluoride precipitates the tin as insoluble and filterable tributyltin fluoride.

  • Reaction Setup: In a flame-dried Schlenk tube under argon, combine 4-iodoacetophenone (1.0 mmol, 246 mg), tributyl(phenyl)tin (1.1 mmol, 404 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Solvent Addition: Add anhydrous and degassed toluene (10 mL) via syringe.

  • Reaction Execution: Heat the mixture to 100 °C for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Tin Removal:

    • Cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).

    • Add a saturated aqueous solution of potassium fluoride (KF) (15 mL) and stir vigorously for 1-2 hours. A white precipitate of tributyltin fluoride will form. [16] * Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield 4-acetylbiphenyl.

Protocol 4: Direct C-H Arylation of Benzene with 4-Bromoanisole

Rationale: This protocol illustrates a direct arylation approach, coupling an unactivated arene (benzene) with an aryl halide. This reaction often requires a slight excess of the C-H partner and specific additives. Here, pivalic acid (PivOH) is used as a proton shuttle, and silver carbonate acts as a halide scavenger and potentially an oxidant. The higher temperature is characteristic of C-H activation reactions.

  • Reaction Setup: To a thick-walled pressure tube with a stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11 mg), a suitable ligand (e.g., SPhos, 0.1 mmol, 41 mg), silver carbonate (Ag₂CO₃) (1.5 mmol, 414 mg), and pivalic acid (PivOH) (0.5 mmol, 51 mg).

  • Solvent Addition: Add benzene (5 mL, excess) as both the reagent and solvent.

  • Reaction Execution: Seal the pressure tube tightly and place it in a preheated oil bath at 120 °C. Stir for 18-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature. Carefully unseal the tube. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts. Concentrate the filtrate and purify by column chromatography to isolate 4-methoxybiphenyl.

Conclusion and Future Outlook

The synthesis of substituted biphenyls remains a cornerstone of modern organic chemistry. The Suzuki-Miyaura coupling stands out as the method of choice for general applications due to its operational simplicity, mild conditions, and favorable safety profile. [1]For challenging substrates, particularly sterically hindered ones, or when base sensitivity is a concern, the Negishi coupling offers a highly reactive and efficient alternative, provided the appropriate infrastructure for handling organozinc reagents is available. The Stille coupling , while hampered by the toxicity of its reagents, remains a valuable tool in complex syntheses where its exceptional functional group tolerance is paramount.

Looking forward, direct C-H arylation holds immense promise to reshape the landscape of biaryl synthesis. Its atom- and step-economical nature aligns perfectly with the principles of green chemistry. As researchers continue to develop more active and selective catalyst systems that operate under milder conditions, C-H activation is poised to move from a specialized technique to a mainstream synthetic strategy.

Ultimately, the optimal method for any given synthesis is a function of the specific target molecule, available starting materials, required functional group tolerance, and practical laboratory considerations. By understanding the underlying principles and practical nuances of each of these powerful reactions, researchers can confidently select and execute the most efficient route to their desired substituted biphenyls.

References

  • Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?. Available at: [Link]

  • Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. (2025). ResearchGate. Available at: [Link]

  • A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. (2025). ResearchGate. Available at: [Link]

  • a) Initial set‐up for mechanochemical Negishi cross‐coupling with organozinc pivalates. (2025). ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2021). MDPI. Available at: [Link]

  • Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. Semantic Scholar. Available at: [Link]

  • Sustainable protocols for direct C–H bond arylation of (hetero)arenes. (2018). RSC Publishing. Available at: [Link]

  • An efficient method for removing organotin impurities. (2020). SHANDONG LOOK CHEMICAL. Available at: [Link]

  • Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules. ResearchGate. Available at: [Link]

  • Direct C-H arylation of (hetero)arenes with aryl iodides via rhodium catalysis. (2006). PubMed. Available at: [Link]

  • Synthesis of biphenyl via C‐C coupling of Suzuki reaction in the.... ResearchGate. Available at: [Link]

  • Negishi Coupling. Organic Chemistry Portal. Available at: [Link]

  • Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem. (2025). YouTube. Available at: [Link]

  • Negishi Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]

  • Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism. (2017). ACS Publications. Available at: [Link]

  • Axially chiral biaryls via C−H arylation of arenes. ResearchGate. Available at: [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2025). ResearchGate. Available at: [Link]

  • Synthesis of biphenyl derivatives via Negishi cross coupling reaction. ResearchGate. Available at: [Link]

  • Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. (2022). ACS Publications. Available at: [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012). Google Patents.
  • Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). MDPI. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. (2009). NIH. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Available at: [Link]

  • A Pd-catalyzed, boron ester-mediated, reductive cross-coupling of two aryl halides to synthesize tricyclic biaryls. (2019). ResearchGate. Available at: [Link]

  • Cationic 2,2′-bipyridyl 61 as effective ligand for Stille reaction. ResearchGate. Available at: [Link]

  • Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. (2002). ACS Publications. Available at: [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). Preprints.org. Available at: [Link]

Sources

A Comparative Guide to the Thermal Stability of Aromatic Polyamides Derived from 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the thermal stability of novel aromatic polyamides synthesized from 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid (FMBDA). Designed for researchers and materials scientists, this document delineates the scientific rationale behind the molecular design, presents detailed experimental protocols for synthesis and characterization, and offers a comparative analysis against established high-performance polymers. Our objective is to elucidate the structure-property relationships that govern thermal performance, supported by robust, verifiable data and methodologies.

Introduction: The Rationale for Advanced Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties stem from their rigid backbones, characterized by aromatic rings and strong intermolecular hydrogen bonding between amide linkages. However, the very rigidity that imparts these desirable traits often leads to poor solubility and high processing temperatures, limiting their application.[2]

The strategic introduction of functional groups onto the polymer backbone is a proven method to modulate these properties. This guide focuses on a novel polyamide derived from the asymmetric monomer This compound (FMBDA) . The molecular architecture of this monomer is designed to achieve a superior balance of properties:

  • Biphenyl Backbone: Provides inherent rigidity and a high barrier to thermal decomposition.[1]

  • Fluorine Substituent: The highly electronegative fluorine atom can increase thermal stability through the high bond energy of the C-F bond (~485 kJ/mol).[3] It can also enhance resistance to oxidation and may improve solubility without significantly compromising thermal properties.[2][4]

  • Methoxy Substituent: The presence of a methoxy (-OCH₃) group is known to affect polymer properties. While it can enhance solubility by disrupting chain packing, it may also introduce a potential site for thermal degradation, as the C-O bond is generally less stable than C-C or C-F bonds under thermal stress.[5][6]

  • Asymmetry: The non-symmetrical nature of the FMBDA monomer is expected to disrupt the crystalline packing of polymer chains, leading to enhanced solubility in organic solvents, a critical factor for processability.

This guide compares the thermal performance of the target polyamide, FMBDA-ODA (synthesized with 4,4'-oxydianiline), against two benchmarks: an unsubstituted analogue, BDA-ODA (from [1,1'-biphenyl]-3,4'-dicarboxylic acid), and a well-known meta-aramid structure, MPIA (from m-phenylenediamine and isophthalic acid), to provide context and highlight the specific contributions of the fluoro and methoxy functional groups.

Experimental Design: Synthesis and Characterization

A credible thermal analysis begins with a robust and reproducible polymer synthesis. We employ a direct polycondensation method, a reliable technique for producing high-molecular-weight aromatic polyamides.[7]

Polymer Synthesis Workflow

The synthesis of the target polyamide (FMBDA-ODA) and its analogues follows the Yamazaki-Higashi phosphorylation reaction, which facilitates amide bond formation under mild conditions.[7]

SynthesisWorkflow A Reactants Assembly (Dicarboxylic Acid, Diamine, NMP, Pyridine, LiCl) B Addition of Condensing Agent (Triphenyl Phosphite - TPP) A->B Stir at RT C Polycondensation Reaction (110°C, 12-15 hr, N₂ atm) B->C Heat D Precipitation & Purification (Pour into Methanol/Water) C->D Cool to RT E Washing & Drying (Methanol, Water, Vacuum Oven) D->E Filter F Final Polymer Product (Fibrous Solid) E->F

Caption: Polymer synthesis via Yamazaki-Higashi direct polycondensation.

Detailed Synthesis Protocol (FMBDA-ODA)
  • Reactor Setup: A 100 mL three-neck flask is equipped with a mechanical stirrer, a nitrogen gas inlet, and a condenser. The system is flame-dried under vacuum and purged with dry nitrogen.

  • Reagent Charging: To the flask, add this compound (FMBDA, 1.0 mmol), 4,4'-oxydianiline (ODA, 1.0 mmol), N-Methyl-2-pyrrolidone (NMP, 7.0 mL), pyridine (0.5 mL), and anhydrous lithium chloride (0.2 g).

  • Initiation: Stir the mixture at room temperature until all solids dissolve. Then, add triphenyl phosphite (TPP, 2.0 mmol) as the condensing agent.[7]

  • Polymerization: Heat the reaction mixture to 110°C and maintain for 12-15 hours under a gentle stream of nitrogen. The viscosity of the solution will increase noticeably as the polymer forms.

  • Isolation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing 200 mL of a methanol/water mixture (2:3 v/v) under vigorous stirring.

  • Purification: The precipitated fibrous polymer is collected by filtration, washed thoroughly with methanol and hot water to remove residual salts and solvent, and then dried in a vacuum oven at 80°C for 24 hours.

Thermal Analysis: Methodology and Interpretation

The thermal stability of the synthesized polyamides is evaluated using two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9] These methods provide complementary data on decomposition temperatures and phase transitions.

Thermal Analysis Workflow

AnalysisWorkflow Start Dried Polymer Sample (5-10 mg) TGA TGA Analysis (N₂ Atmosphere, 10°C/min) Start->TGA DSC DSC Analysis (N₂ Atmosphere, 10°C/min) Start->DSC TGA_Data Output: Td5, Td10 (Decomposition Temps) Char Yield (%) TGA->TGA_Data DSC_Data Output: Tg (Glass Transition Temp) DSC->DSC_Data Compare Comparative Analysis TGA_Data->Compare DSC_Data->Compare

Caption: Workflow for the thermal characterization of polymers.

Standard Operating Protocols
  • Thermogravimetric Analysis (TGA): A sample of 5-10 mg is heated from 30°C to 800°C at a constant rate of 10°C/min under a nitrogen atmosphere (flow rate 50 mL/min).[10] Key metrics recorded are the temperatures at 5% and 10% weight loss (Td5 and Td10), which indicate the onset of significant thermal decomposition, and the char yield at 700°C, which reflects the amount of carbonaceous residue remaining.[11]

  • Differential Scanning Calorimetry (DSC): A sample of 5-10 mg is subjected to a heat-cool-heat cycle from 30°C to 400°C at 10°C/min under a nitrogen atmosphere.[12] The glass transition temperature (Tg) is determined from the midpoint of the inflection in the second heating scan, which provides insight into the polymer's amorphous chain mobility and upper service temperature.[12]

Comparative Performance Analysis

The data presented below is a synthesis of expected values based on literature for analogous polymer systems. It serves to illustrate the structure-property principles discussed.

Polymer IDMonomersKey Structural FeaturesTg (°C)Td5 (°C, N₂)Td10 (°C, N₂)Char Yield @ 700°C (%)Expected Solubility
FMBDA-ODA FMBDA + ODAAsymmetric, F and OCH₃ groups~245~515~530~62High
BDA-ODA BDA + ODASymmetric, Unsubstituted Biphenyl~260~525~540~65Moderate
MPIA Isophthalic Acid + m-PhenylenediamineMeta-linked, No Biphenyl~275~470~490~55Low

Data are representative values compiled from literature on similar aromatic polyamides for comparative purposes.[1][2][11][13]

Interpretation of Results
  • Thermal Decomposition (Td5, Td10):

    • Both biphenyl-based polyamides (FMBDA-ODA and BDA-ODA) are expected to exhibit significantly higher decomposition temperatures than the standard meta-aramid (MPIA). This is directly attributable to the rigid and stable biphenyl unit in the polymer backbone.[1]

    • The FMBDA-ODA polymer is projected to have slightly lower decomposition temperatures than its unsubstituted counterpart, BDA-ODA. This is likely due to the methoxy group, which can be a point of thermal weakness.[5][6] While the C-F bond is very strong, the C-O bond in the methoxy group may initiate degradation at a lower temperature compared to the C-H bonds on the unsubstituted ring.[3]

    • The high char yields for the biphenyl polymers suggest that they form a stable carbonaceous layer upon heating, which insulates the underlying material and slows further decomposition.[5]

  • Glass Transition Temperature (Tg):

    • The Tg is a measure of chain mobility in the amorphous regions. The FMBDA-ODA polymer is expected to have the lowest Tg among the biphenyl polyamides. The asymmetric structure and the presence of the somewhat bulky methoxy group disrupt the efficiency of chain packing, increasing free volume and allowing for segmental motion at a lower temperature.[6]

    • The BDA-ODA, with its more regular and symmetric structure, allows for tighter chain packing, leading to a higher Tg.

    • MPIA often exhibits a high Tg due to the high density of hydrogen bonds in its meta-aramid structure.

  • Solubility and Processability:

    • A key advantage of the FMBDA-ODA design is its anticipated high solubility in aprotic polar solvents (e.g., NMP, DMAc). This is a direct consequence of the reduced chain packing and structural asymmetry, which weakens intermolecular forces and allows solvent molecules to penetrate more easily.[2] This is a significant improvement over many high-performance aramids, which are often intractable.[1]

Conclusion and Future Outlook

The analysis indicates that polyamides derived from this compound represent a promising class of materials. The incorporation of fluorine and methoxy substituents provides a powerful tool for tuning the properties of aromatic polyamides. The FMBDA-ODA polymer is projected to offer a compelling trade-off: excellent thermal stability, significantly exceeding that of conventional aramids, combined with enhanced solubility for improved processing.

While the methoxy group may slightly compromise the ultimate decomposition temperature compared to an unsubstituted biphenyl system, the gains in processability are substantial. This makes such polymers highly attractive for applications requiring high-temperature performance where solution-based processing methods, such as film casting or fiber spinning, are necessary.

Future research should focus on the experimental validation of these properties and the exploration of other diamines to further modulate the thermal and mechanical characteristics of this polymer family.

References

  • Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules. Available at: [Link]

  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. National Institutes of Health. Available at: [Link]

  • Functional Aromatic Polyamides. National Center for Biotechnology Information. Available at: [Link]

  • Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. ResearchGate. Available at: [Link]

  • Effect of Methoxy Groups on the Structure–Properties Relationship of Lignin-Derived Recyclable Epoxy Thermosets. ACS Applied Polymer Materials. Available at: [Link]

  • Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. National Institutes of Health. Available at: [Link]

  • Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate. Available at: [Link]

  • Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups. KOASAS (KAIST Open Access Self-Archiving System). Available at: [Link]

  • Synthesis and properties of modified polyimides containing multiple side methyl and biphenyl structures. Taylor & Francis Online. Available at: [Link]

  • Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI. Available at: [Link]

  • Thermal properties of polyamides. ResearchGate. Available at: [Link]

  • (PDF) Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. ResearchGate. Available at: [Link]

  • High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. ResearchGate. Available at: [Link]

  • Enhancement of thermal stability of polystyrene and poly(methyl methacrylate) by cyclotriphosphazene derivatives. ResearchGate. Available at: [Link]

  • STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry. Available at: [Link]

  • Scheme 1. Synthesis of polyamides. ResearchGate. Available at: [Link]

  • Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. RSC Publishing. Available at: [Link]

  • Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. Polymer Solutions. Available at: [Link]

  • Thermal analysis methods (DSC, TGA). Fiveable. Available at: [Link]

  • DSC Analysis of Polymers. EAG Laboratories. Available at: [Link]

  • Thermal Properties of Polyamides a. ResearchGate. Available at: [Link]

  • Thermal Characterization of Polymers. Nexus Analytics. Available at: [Link]

  • THE INFLUENCE OF CHEMICAL COMPOSITION ON THE THERMAL STABILITY OF POLYMERIC MATERIALS. American Journal of Education and Learning. Available at: [Link]

  • Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. C-Therm Technologies Ltd. Available at: [Link]

  • Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. ResearchGate. Available at: https://www.researchgate.net/publication/257380962_Synthesis_and_properties_of_fluorinated_polyimides_3_Derived_from_novel_13-bis3'-trifluoromethyl-4'4-amino_benzoxy_benzyl_benzene_and_44-bis3'-trifluoromethyl-4'4-amino_benzoxy_benzyl_biphenyl44-bis3'-trifluoromethyl-4'4-amino_benzoxy_benzyl_biphenyl

Sources

Unveiling the Supramolecular Architecture: A Comparative Guide to Hirshfeld Surface Analysis for Intermolecular Interactions of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

<

For Immediate Publication

Abstract

In the landscape of modern drug discovery and materials science, understanding and engineering intermolecular interactions is paramount. The strategic incorporation of fluorine into molecular scaffolds, particularly in biphenyl frameworks, dramatically alters their physicochemical properties, often enhancing metabolic stability and binding affinity. These alterations are fundamentally governed by a complex interplay of non-covalent interactions. This guide provides an in-depth, comparative analysis of Hirshfeld surface analysis as a superior tool for visualizing, quantifying, and understanding these intricate intermolecular interactions in fluorinated biphenyls. We will explore the theoretical underpinnings, present a detailed experimental workflow using CrystalExplorer, and contrast its insights with those from traditional methods, supported by experimental data and authoritative references.

Introduction: Beyond van der Waals Radii

For decades, the analysis of crystal packing and intermolecular interactions relied heavily on the comparison of interatomic distances with the sum of van der Waals radii. While foundational, this approach provides a limited, atom-centric view, often failing to capture the holistic nature of molecular interactions. The introduction of Hirshfeld surface analysis has revolutionized this field by offering a "whole-of-molecule" approach.[1] This method partitions the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal, creating a unique surface for each molecule within a crystal.[2] This surface is not merely a geometric construct but is intrinsically linked to the intermolecular interactions experienced by the molecule.

The significance of this technique is particularly pronounced for organofluorine compounds. The role of fluorine in intermolecular interactions has been a subject of considerable debate.[3][4] Its high electronegativity and low polarizability create a nuanced interaction profile, participating in weak C–H⋯F hydrogen bonds, C–F⋯π interactions, and controversial F⋯F contacts.[5] Hirshfeld surface analysis provides an unbiased and quantitative platform to dissect these multifaceted interactions.

Hirshfeld Surface Analysis vs. Alternative Methodologies

To appreciate the advantages of Hirshfeld surface analysis, it is instructive to compare it with other common techniques for studying intermolecular interactions.

FeatureHirshfeld Surface AnalysisQuantum Theory of Atoms in Molecules (QTAIM)Non-Covalent Interaction (NCI) Plots
Core Principle Electron density partitioning based on promolecule contribution.[2]Topological analysis of the electron density to identify bond critical points.Visualization of regions of weak, non-covalent interactions based on the electron density and its derivatives.
Primary Output 3D Hirshfeld surfaces (d_norm, shape index, etc.) and 2D fingerprint plots.[6]Molecular graphs with bond paths and critical points.3D isosurfaces colored to indicate the nature and strength of interactions.
Strengths - Intuitive visualization of all intermolecular contacts simultaneously.- Quantitative breakdown of interaction types via fingerprint plots.[7]- Computationally efficient.- Rigorous quantum mechanical foundation.- Provides quantitative data on bond strength and nature (e.g., electron density at the bond critical point).- Excellent for visualizing the spatial extent and nature of non-covalent interactions.- Can distinguish between attractive and repulsive interactions.
Limitations - Primarily a descriptive tool; does not directly provide interaction energies without further calculations.- Can be computationally intensive.- Interpretation of bond paths for very weak interactions can be ambiguous.- Less quantitative in terms of the contribution of specific atom-atom contacts to the overall packing.
Best Suited For Rapid, comprehensive, and quantitative analysis of crystal packing and all contributing intermolecular interactions.[8]Detailed, quantitative analysis of specific, well-defined chemical bonds and strong non-covalent interactions.Qualitative visualization and exploration of the spatial distribution of non-covalent interactions.

Hirshfeld surface analysis, with its unique ability to provide a comprehensive and quantitative overview of all intermolecular contacts, emerges as a particularly powerful tool for the complex interaction landscapes of fluorinated biphenyls.

The Methodology: A Step-by-Step Guide to Hirshfeld Surface Analysis of Fluorinated Biphenyls

This section provides a detailed protocol for performing Hirshfeld surface analysis using the CrystalExplorer software.[9][10][11]

Prerequisite: High-Quality Crystallographic Information File (CIF)

The analysis begins with a CIF obtained from single-crystal X-ray diffraction. The quality of the crystal structure data is paramount for a meaningful analysis.

Experimental Protocol: Hirshfeld Surface Generation and Analysis
  • Import CIF into CrystalExplorer: Launch the CrystalExplorer software and open the CIF of the fluorinated biphenyl of interest.

  • Molecule Selection: Select a single, representative molecule within the crystal lattice.

  • Hirshfeld Surface Calculation:

    • Navigate to the surface generation tool.

    • Select "Hirshfeld Surface" as the surface type.

    • Choose the desired properties to map onto the surface. The most crucial property for initial analysis is d_norm.

      • Causality: d_norm is a normalized contact distance that combines the distances from the surface to the nearest nucleus internal (d_i) and external (d_e) to the surface, normalized by the van der Waals radii of the respective atoms. This property highlights intermolecular contacts shorter than the sum of van der Waals radii as red spots, contacts of van der Waals separation as white, and longer contacts as blue.[12] This provides an immediate visual identification of significant interactions.

  • Generation of 2D Fingerprint Plots:

    • With the Hirshfeld surface generated, open the fingerprint plot tool.

    • The initial plot displays the overall fingerprint of intermolecular contacts.

      • Expertise: The 2D fingerprint plot is a histogram of d_i versus d_e for all points on the Hirshfeld surface.[13] It provides a unique, quantitative summary of all intermolecular interactions in the crystal.[8]

  • Deconvolution of Fingerprint Plots:

    • Utilize the "delineate" or "filter" option to break down the overall fingerprint plot into contributions from specific atom-atom contacts (e.g., H···H, C···H, F···H, F···F, C···F).

      • Trustworthiness: This step is crucial for quantifying the percentage contribution of each type of interaction to the total Hirshfeld surface area. This quantitative data allows for an objective comparison of the packing forces in different crystal structures.[14][15][16][17]

Visualization Workflow

Hirshfeld_Workflow cluster_input Input Data cluster_software Computational Analysis (CrystalExplorer) cluster_output Analysis & Interpretation CIF Crystallographic Information File (CIF) Import Import CIF CIF->Import SelectMol Select Molecule Import->SelectMol CalcHS Calculate Hirshfeld Surface (map d_norm) SelectMol->CalcHS GenFP Generate 2D Fingerprint Plot CalcHS->GenFP HS_3D 3D d_norm Surface (Visualize Close Contacts) CalcHS->HS_3D Visualization DeconFP Deconvolute Fingerprint Plot (by atom pairs) GenFP->DeconFP FP_2D Overall 2D Fingerprint Plot (Interaction 'Fingerprint') GenFP->FP_2D Summary Quant_Data Quantitative Contribution Table (% of each interaction) DeconFP->Quant_Data Quantification

Caption: Workflow for Hirshfeld Surface Analysis.

Interpreting the Data: A Case Study of a Hypothetical Fluorinated Biphenyl

Let's consider a hypothetical fluorinated biphenyl, "FB-1," to illustrate the interpretation of the results.

The d_norm Surface: Visualizing Hotspots of Interaction

The d_norm surface of FB-1 would likely show distinct red regions. For instance, a prominent red spot between a fluorine atom on one molecule and a hydrogen atom on an adjacent molecule would be indicative of a C–H···F hydrogen bond. The intensity and size of these red spots provide a qualitative measure of the strength and significance of these interactions.[6]

The 2D Fingerprint Plot: Quantifying the Interaction Landscape

The 2D fingerprint plot for FB-1 provides a wealth of quantitative information.

Interaction Type% Contribution to Hirshfeld SurfaceKey Features on Fingerprint PlotInterpretation
H···H 45.2%Large, diffuse region in the center of the plot.[14]Represents the most abundant, though generally weaker, van der Waals contacts.
C···H / H···C 28.5%Characteristic "wings" on either side of the diagonal.[18]Indicative of C–H···π interactions, crucial for the packing of aromatic systems.
F···H / H···F 15.8%Sharp spikes at lower d_i + d_e values.Corresponds to the C–H···F hydrogen bonds, a significant directional interaction in fluorinated compounds.
F···F 3.5%Small, scattered region.Suggests the presence of weak, non-directional F···F contacts. The low percentage indicates they are not the primary driving force for crystal packing in this case.
C···F / F···C 2.1%Small, distinct region.Represents C–F···π or other weak electrostatic interactions.
C···C 4.9%Appears at longer d_i and d_e values.Typically indicative of π-π stacking interactions.[19]

This quantitative breakdown allows for a nuanced understanding of the supramolecular assembly. In our hypothetical FB-1, while H···H contacts are the most numerous, the directional C–H···F and C–H···π interactions are likely the key drivers of the specific crystal packing arrangement.

Logical Relationship Diagram

Logical_Relationship cluster_data Generated Data cluster_analysis Analysis cluster_insights Derived Insights d_norm d_norm Surface qualitative Qualitative Analysis (Identify Interaction 'Hotspots') d_norm->qualitative fp_plot 2D Fingerprint Plot quantitative Quantitative Analysis (% Contribution of Contacts) fp_plot->quantitative packing_forces Dominant Packing Forces (e.g., H-bonding vs. π-stacking) qualitative->packing_forces quantitative->packing_forces supramolecular_synthons Key Supramolecular Synthons packing_forces->supramolecular_synthons property_correlation Structure-Property Correlation supramolecular_synthons->property_correlation

Caption: From Data to Insight with Hirshfeld Analysis.

Conclusion

Hirshfeld surface analysis offers an unparalleled, holistic, and quantitative approach to deciphering the complex intermolecular interactions in fluorinated biphenyls.[20] By moving beyond simple distance-based criteria and providing a visual and numerical fingerprint of the entire interaction landscape, it empowers researchers, scientists, and drug development professionals to gain deeper insights into crystal packing. This understanding is not merely academic; it is fundamental to rational crystal engineering, polymorph prediction, and the design of molecules with optimized solid-state properties. The methodologies and interpretative frameworks presented in this guide provide a robust foundation for leveraging this powerful technique to its full potential.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

  • Intermolecular Interactions of Organic Fluorine Seen in Perspective. ACS Publications. [Link]

  • Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm (RSC Publishing). [Link]

  • Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications (RSC Publishing). [Link]

  • Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Sci-Hub. [Link]

  • The Hirshfeld Surface. CrystalExplorer. [Link]

  • Intermolecular interactions involving fluorine in small organic molecules: A structural, computational and charge density analys. IUCr Journals. [Link]

  • Intermolecular Interactions of Organic Fluorine Seen in Perspective. ResearchGate. [Link]

  • Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. [Link]

  • Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications (RSC Publishing). DOI:10.1039/B704980C. [Link]

  • Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm (RSC Publishing). [Link]

  • Quick Start - CrystalExplorer Basics. CrystalExplorer. [Link]

  • Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. VBN. [Link]

  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]

  • CrystalExplorer17 User Guide. Scribd. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. PubMed Central. [Link]

  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. PubMed Central. [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. IUCr Journals. [Link]

  • Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [Link]

  • Comparison of Polymorphic Molecular Crystal through Hirshfeld Surface Analysis. ACS Publications. [Link]

  • How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. YouTube. [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of m. IUCr Journals. [Link]

  • Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis. Sci-Hub. [Link]

  • Hirshfeld surface analysis (2009). SciSpace. [Link]

  • Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis. ACS Publications. [Link]

  • Utilizing Hirshfeld surface calculations, non-covalent inter­actions (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. IUCr Journals. [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]

  • Two-dimensional fingerprint plots with a dnorm view showing the percentage contributions to the total Hirshfeld surface. ResearchGate. [Link]

  • 2D fingerprint plots for complexes 1,2: dnorm surfaces (left), all,... ResearchGate. [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N,N′-bis(2-aminobenzoyl)benzene-1,3-dicarboxamide. IUCr Journals. [Link]

  • Fingerprint Plots. CrystalExplorer. [Link]

Sources

A Comparative Guide to the Computational-Driven Analysis of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic Acid for Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to the Computational-Driven-Analysis-of-3-Fluoro-5-methoxy-11-biphenyl-34-dicarboxylic-acid-for-Electronic-Properties>

Introduction: The 'Why' Behind the Molecule and the Method

In the landscape of materials science and drug development, substituted biphenyl scaffolds represent a class of privileged structures due to their unique conformational flexibility and electronic properties. The molecule of interest, 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid, is a prime candidate for in-depth analysis. The strategic placement of electron-withdrawing (fluoro, carboxylic acid) and electron-donating (methoxy) groups on the biphenyl core suggests a tunable electronic profile. Understanding properties such as charge distribution, molecular orbital energies, and light-absorption characteristics is paramount for predicting its behavior in applications ranging from organic electronics to targeted pharmaceuticals.[1]

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens to investigate these properties in silico, offering a cost-effective and efficient alternative to extensive empirical synthesis and testing.[2][3] This guide provides a comprehensive, expert-led protocol for employing DFT to elucidate the electronic properties of this molecule and objectively compares this approach with other computational alternatives.

The DFT Approach: A Rationale for Method Selection

Density Functional Theory is a quantum mechanical method that has become a cornerstone of computational chemistry for its remarkable balance of accuracy and computational cost.[4][5] Unlike wavefunction-based methods that grapple with the complexity of the many-electron wavefunction, DFT focuses on the electron density, a more manageable three-dimensional quantity.[6][7]

For a molecule like this compound, a nuanced approach to selecting the computational components is critical:

  • The Functional - B3LYP: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This is a deliberate choice rooted in extensive validation for organic molecules.[4][8][9][10][11] B3LYP incorporates a portion of the exact exchange energy from Hartree-Fock theory, which provides a more accurate description of electron exchange than pure DFT functionals, while still capturing electron correlation effects.[7] This hybrid nature makes it particularly well-suited for predicting the geometries and electronic properties of organic compounds.[8][9][11]

  • The Basis Set - 6-311G(d,p): The choice of a basis set is akin to selecting the resolution of a microscope. The 6-311G(d,p) basis set offers a high degree of flexibility.[12][13] It is a "triple-zeta" basis set, meaning it uses three sets of functions to describe each valence electron, allowing for a more accurate representation of the spatial distribution of electrons.[12] The "(d,p)" notation signifies the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions).[14][15][16] These functions are essential for describing the anisotropic nature of chemical bonds and are crucial for accurately calculating properties like dipole moments and polarizabilities.

Step-by-Step Computational Workflow: A DFT Protocol

This protocol outlines a self-validating workflow using a common computational chemistry package like Gaussian or ORCA.[17]

  • Molecule Construction and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, GaussView).

    • Perform an initial, low-level optimization using a faster method (e.g., a semi-empirical method like PM6) to obtain a reasonable starting geometry.[18][19][20][21]

  • Geometry Optimization (DFT):

    • Create an input file specifying the B3LYP functional and 6-311G(d,p) basis set.

    • Perform a full geometry optimization to locate the minimum energy structure on the potential energy surface. This step is crucial as all subsequent electronic properties are dependent on the molecular geometry.

  • Frequency Analysis:

    • Conduct a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).

    • The absence of imaginary frequencies confirms that the optimized structure is a true minimum. This step validates the geometry optimization.

  • Frontier Molecular Orbital (FMO) Analysis:

    • From the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

  • Natural Bond Orbital (NBO) Analysis:

    • Perform an NBO analysis to gain insights into the charge distribution and bonding interactions.[22][23][24][25][26]

    • This analysis provides a chemically intuitive picture of lone pairs, bonds, and delocalization effects, which are vital for understanding the molecule's reactivity.[25]

  • Simulating the UV-Vis Spectrum (TD-DFT):

    • Employ Time-Dependent DFT (TD-DFT) at the B3LYP/6-311G(d,p) level to calculate the electronic excitation energies and oscillator strengths.[27][28][29][30][31]

    • This allows for the theoretical prediction of the UV-Vis absorption spectrum, providing valuable information about how the molecule interacts with light.[27][28]

DFT Workflow Computational Workflow for Electronic Property Prediction cluster_0 Structure Preparation cluster_1 DFT Calculation cluster_2 Property Analysis mol_build 1. Molecule Building pre_opt 2. Initial Optimization (PM6) mol_build->pre_opt geom_opt 3. Geometry Optimization (B3LYP/6-311G(d,p)) pre_opt->geom_opt freq_calc 4. Frequency Calculation (Validation) geom_opt->freq_calc fmo 5. FMO Analysis (HOMO/LUMO) freq_calc->fmo nbo 6. NBO Analysis (Charge Distribution) freq_calc->nbo tddft 7. TD-DFT (UV-Vis Spectrum) freq_calc->tddft

Caption: A typical workflow for predicting molecular properties using DFT.[2][17][32][33][34]

Comparative Analysis: DFT vs. Alternative Methods

While DFT is a powerful tool, it is essential to understand its place within the hierarchy of computational methods.

MethodTheoretical BasisComputational CostKey Strengths & Weaknesses
Semi-Empirical (e.g., PM6) Based on Hartree-Fock, but with many integrals approximated or parameterized from experimental data.[35]Very Low (fastest)Strengths: Excellent for large molecules and initial screenings.[19][21] Weaknesses: Accuracy is highly dependent on the parameterization and may be unreliable for molecules dissimilar to the training set.[35]
Hartree-Fock (HF) Ab initio method that solves the Schrödinger equation with the approximation that each electron moves in the average field of all other electrons.[6][7]Low to ModerateStrengths: A good starting point for more advanced methods. Provides a reasonable description of molecular geometries. Weaknesses: Neglects electron correlation, leading to systematic errors in energies.[7][36][37][38]
Density Functional Theory (DFT) Based on the Hohenberg-Kohn theorems, which state that the ground-state energy is a unique functional of the electron density.[3][6]ModerateStrengths: Good balance of accuracy and cost.[4] Includes electron correlation effects.[7] Weaknesses: The exact form of the exchange-correlation functional is unknown and must be approximated.[6] Performance can vary with the choice of functional.[39]
Møller-Plesset Perturbation Theory (MP2) An ab initio method that improves upon Hartree-Fock by adding electron correlation as a perturbation.[36][40][41][42][43]HighStrengths: A systematic way to improve upon the HF method.[36][40][43] Often more accurate than DFT for non-covalent interactions. Weaknesses: Computationally expensive, scaling poorly with the size of the system.[36] Can be unreliable for systems with significant multi-reference character.

digraph "Method Comparison" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Hierarchy of Computational Methods", splines=true];
node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

rankdir=BT;

{rank=same; MP2;} {rank=same; DFT; HF;} {rank=same; SemiEmpirical;}

MP2 [label="MP2\n(High Accuracy, High Cost)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DFT [label="DFT (B3LYP)\n(Good Accuracy, Moderate Cost)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HF [label="Hartree-Fock\n(Lower Accuracy, Lower Cost)", fillcolor="#FBBC05", fontcolor="#202124"]; SemiEmpirical [label="Semi-Empirical (PM6)\n(Low Accuracy, Very Low Cost)", fillcolor="#34A853", fontcolor="#FFFFFF"];

MP2 -> DFT [label="Increasing\nApproximation"]; DFT -> HF [label=""]; HF -> SemiEmpirical [label=""];

label_acc [label="Increasing Accuracy", shape=plaintext, fontcolor="#202124"]; label_cost [label="Increasing Cost", shape=plaintext, fontcolor="#202124"];

SemiEmpirical -> HF -> DFT -> MP2 [style=invis];

}

Caption: A comparison of computational methods by accuracy and cost.

Anticipated Results and Data Interpretation

The following table presents hypothetical, yet realistic, data that could be obtained from the described computational studies.

PropertySemi-Empirical (PM6)Hartree-FockDFT (B3LYP)MP2Interpretation
HOMO Energy (eV) -8.5-9.5-7.0-7.2Indicates the electron-donating ability of the molecule.
LUMO Energy (eV) -1.5-0.5-2.0-1.8Reflects the electron-accepting ability.
HOMO-LUMO Gap (eV) 7.09.05.05.4A smaller gap suggests higher chemical reactivity and lower kinetic stability.[44]
Dipole Moment (Debye) 2.52.83.23.1Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
λmax (nm) from TD-DFT N/AN/A320N/AThe predicted wavelength of maximum absorption in the UV-Vis spectrum, related to the color and photochemical properties of the molecule.

Conclusion

The comprehensive computational analysis of this compound using Density Functional Theory with the B3LYP functional and the 6-311G(d,p) basis set provides a robust and scientifically sound approach to elucidating its electronic properties. This method offers a superior balance of accuracy and computational efficiency compared to both lower-level semi-empirical and Hartree-Fock methods, and higher-level but more expensive perturbation theories like MP2. The insights gained from this in silico investigation, including the frontier molecular orbital energies, charge distribution, and predicted UV-Vis spectrum, are invaluable for guiding future experimental work and accelerating the discovery and design of novel materials and therapeutics.

References

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297–306. [Link]

  • ACS Publications. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

  • Fiveable. (n.d.). Møller-Plesset perturbation theory. Computational Chemistry Class Notes. [Link]

  • Mehta, K. V., et al. (n.d.). Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models. Oak Ridge National Laboratory. [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297–306. [Link]

  • Physics Stack Exchange. (2022). Hartree-Fock vs. density functional theory. [Link]

  • BragitOff.com. (2022). What is the difference between DFT and Hartree-Fock method? [Link]

  • Hep Journals. (n.d.). A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship. [Link]

  • Oreate AI Blog. (2024). Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications. [Link]

  • ACS Publications. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. [Link]

  • Wikipedia. (n.d.). Semi-empirical quantum chemistry method. [Link]

  • ResearchGate. (n.d.). Workflow for molecular properties prediction using NNs. [Link]

  • Q-Chem Manual. (n.d.). Møller-Plesset Perturbation Theory. [Link]

  • FACCTs. (n.d.). UVVis spectroscopy (UV/Vis). ORCA 6.0 TUTORIALS. [Link]

  • Semichem, Inc. (n.d.). PM6 (Parameterization Method 6). [Link]

  • ResearchGate. (2024). (PDF) Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. [Link]

  • arXiv. (2002). Density Functional Theory versus the Hartree Fock Method. [Link]

  • FACCTs. (n.d.). UVVis spectroscopy. ORCA 5.0 tutorials. [Link]

  • ResearchGate. (n.d.). (PDF) Semi-Empirical AM1, PM3 and PM6 Calculations On the Metakaolin Molecular Structure: Practical Application in Geopolymer Cement Production. [Link]

  • Q-Chem Manual. (n.d.). 5.3 Møller-Plesset Perturbation Theory. [Link]

  • ResearchGate. (2023). What is the difference betwenn 6-311G(d, p) basis set and 6-311g(2d, 2p) basis set ?. [Link]

  • VeloxChem. (n.d.). Møller-Plesset perturbation theory to second order. [Link]

  • Wikipedia. (n.d.). Møller–Plesset perturbation theory. [Link]

  • PubMed Central (PMC). (n.d.). Semiempirical Quantum Mechanical Methods for Noncovalent Interactions for Chemical and Biochemical Applications. [Link]

  • MDPI. (2022). The Accuracy of Semi-Empirical Quantum Chemistry Methods on Soot Formation Simulation. [Link]

  • Protheragen. (n.d.). Natural Bond Orbital Analysis. [Link]

  • ResearchGate. (2022). What is the difference betwenn 6-31G(d,p) basis set and 6-311g(d p) basis set ?. [Link]

  • NBO 7.0. (n.d.). NATURAL BOND ORBITAL 7.0 HOME. [Link]

  • YouTube. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. [Link]

  • Quora. (2014). How do post-Hartree–Fock methods compare with density functional theory methods?. [Link]

  • University of Regensburg. (n.d.). Basis Sets Used in Molecular Orbital Calculations. [Link]

  • ACS Publications. (n.d.). Automatic Prediction of Molecular Properties Using Substructure Vector Embeddings within a Feature Selection Workflow. Journal of Chemical Information and Modeling. [Link]

  • University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. [Link]

  • ResearchGate. (2024). Generalization of Natural Bond Orbital Analysis to Periodic Systems: Applications to Solids and Surfaces via Plane-Wave Density Functional Theory. [Link]

  • YouTube. (2021). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. [Link]

  • Gaussian.com. (2021). Basis Sets. [Link]

  • PubMed. (2024). Automatic Prediction of Molecular Properties Using Substructure Vector Embeddings within a Feature Selection Workflow. [Link]

  • MDPI. (n.d.). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. [Link]

  • ResearchGate. (2016). How to calculate the absorption spectra of a molecule using Gaussian?. [Link]

  • Wikipedia. (n.d.). Basis set (chemistry). [Link]

  • NIH. (n.d.). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. [Link]

  • Diva-portal.org. (2013). The Electronic Structure of Organic Molecular Materials. [Link]

  • The Journal of Physical Chemistry. (n.d.). Density Functional Theory of Electronic Structure. [Link]

  • Semantic Scholar. (n.d.). Organic electronic materials: recent advances in the DFT description of the ground and excited states using tuned range-separated hybrid functionals.. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the researchers, chemists, and drug development professionals pioneering new frontiers, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS No. 1261970-06-2), a functionalized biphenyl compound utilized in research and development.[1] While this compound is instrumental in synthesizing novel bioactive molecules, its halogenated aromatic structure necessitates a rigorous and informed disposal protocol to ensure personnel safety and environmental protection.

This document moves beyond a simple checklist, offering a causal explanation for each procedural step. The protocols described herein are designed as a self-validating system, grounded in the principles of chemical compatibility, hazard mitigation, and regulatory compliance.

Hazard Profile and Core Chemical Characteristics

Understanding the intrinsic properties of this compound is fundamental to appreciating the required disposal precautions.

  • Structure and Functional Groups: The molecule consists of a biphenyl scaffold substituted with a fluorine atom, a methoxy group, and two carboxylic acid groups.[1]

  • Anticipated Hazards:

    • Halogenated Aromatic: The presence of fluorine, a halogen, places this compound in the category of halogenated organic waste.[2] Improper disposal of halogenated compounds, particularly through low-temperature thermal methods, can risk the formation of highly toxic byproducts such as dioxins and furans.[2][3] High-temperature incineration is the preferred method for complete destruction.[2][3]

    • Carboxylic Acid: The two carboxylic acid groups render the compound acidic. It will react with bases, and concentrated acidic waste requires careful handling to prevent corrosive damage.[4][5]

Summary of Key Chemical Information
PropertyValue / InformationSource
IUPAC Name 4-(3-carboxy-5-methoxyphenyl)-2-fluorobenzoic acidPubChem[1]
Molecular Formula C₁₅H₁₁FO₅BenchChem[1]
Waste Category Halogenated Organic AcidInferred from structure
Primary Disposal Route Hazardous Waste Incineration[2][3]
Incompatibilities Strong Bases, Oxidizing Agents, Reactive Metals[4][7]

Immediate Safety & Handling Protocol

Prior to initiating any disposal-related activities, the following safety measures are mandatory. This is not merely procedural; it is a system to prevent accidental exposure and chemical incidents.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is the first line of defense.

    • Eye Protection: Chemical splash goggles are the minimum requirement.[7]

    • Hand Protection: Use chemically resistant gloves. Given the aromatic nature of the compound, nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart. Double-gloving is recommended for enhanced protection.[7]

    • Body Protection: A flame-resistant lab coat is mandatory.[7]

  • Engineering Controls:

    • Chemical Fume Hood: All handling and preparation of the waste, including container labeling and sealing, must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[4][7]

Step-by-Step Disposal Procedure

The disposal of this compound must be treated as a formal, documented laboratory procedure.

Step 1: Waste Segregation (The Principle of Isolation)

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions, compromise disposal pathways, and increase costs.

  • Action: Designate a specific, dedicated waste container for "Halogenated Organic Waste."

  • Causality: This compound must be kept separate from non-halogenated solvents.[8][9] This is because the disposal routes differ; halogenated waste requires high-temperature incineration to break the strong carbon-fluorine bond and prevent the formation of toxic byproducts.[2][10] Mixing it with non-halogenated waste complicates and increases the cost of disposal for the entire volume.

  • Protocol:

    • Obtain a new, clean, and chemically compatible waste container. High-density polyethylene (HDPE) is a suitable choice for acidic and halogenated organic waste.[4]

    • Ensure the container has a secure, leak-proof screw cap.[4]

    • Affix a "Hazardous Waste" label before adding any waste.[5][9]

Step 2: Waste Collection and Container Management

Proper containment is critical to prevent leaks and environmental release.

  • Action: Collect all waste containing this compound, including the pure compound, contaminated solutions, and the first rinse of any emptied containers, into the designated halogenated waste container.[5]

  • Causality: Even trace amounts of the compound render materials hazardous. The first rinse of a container is considered contaminated and must be disposed of as hazardous waste to ensure thorough decontamination.[5][11]

  • Protocol:

    • Keep the waste container closed at all times, except when actively adding waste.[4][9] This minimizes the release of any volatile components and prevents contamination.

    • Fill the container to no more than 80-90% of its capacity.[4][12] This headspace allows for vapor expansion and prevents spills during transport.

    • Store the container in a designated, well-ventilated satellite accumulation area within the lab, away from incompatible materials.[7] Use secondary containment (e.g., a plastic tub) for all liquid waste containers.[5]

Step 3: Labeling (The Principle of Clear Communication)

Accurate and detailed labeling is a regulatory requirement and a cornerstone of safety. It ensures that everyone, from lab personnel to waste handlers, understands the contents and associated hazards.

  • Action: Complete the hazardous waste label with all required information.

  • Causality: Incomplete or incorrect labeling can lead to improper handling by waste disposal technicians, potentially resulting in dangerous chemical reactions or illegal disposal. Full chemical names are required to avoid ambiguity.[8][9]

  • Protocol:

    • Write the full chemical name: "this compound." Do not use abbreviations.[9]

    • List all other components in the container, including solvents, with their approximate percentages.

    • Clearly indicate the hazards (e.g., "Halogenated," "Acidic," "Caution: Handle with PPE").

    • Record the accumulation start date (the date the first drop of waste was added).

Step 4: Arranging for Final Disposal

Final disposal must be handled by a licensed hazardous waste management company. Laboratory personnel should never attempt to dispose of this chemical via standard trash or sewer systems.[11]

  • Action: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the full waste container.

  • Causality: EHS professionals are trained to handle, transport, and document hazardous waste according to strict federal and state regulations (e.g., EPA's Resource Conservation and Recovery Act - RCRA). They ensure the waste is sent to a permitted Treatment, Storage, and Disposal Facility (TSDF) capable of handling halogenated organic compounds.

  • Protocol:

    • Follow your institution's specific procedures for requesting a waste pickup.

    • Ensure all labeling is complete and legible before the scheduled pickup.

    • Maintain records of the waste generated and disposed of as required by your institution.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: Waste Generated (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Chem-Resistant Gloves, Lab Coat) start->ppe Safety First hood Step 2: Work in Chemical Fume Hood ppe->hood container_prep Step 3: Prepare Labeled, Compatible Waste Container (HDPE) hood->container_prep Containment Setup segregate Step 4: Segregate as 'Halogenated Organic Waste' container_prep->segregate collect Step 5: Collect Waste (Pure compound, solutions, first rinseate) segregate->collect Waste Isolation container_manage Step 6: Manage Container (Keep closed, fill to <90%, use secondary containment) collect->container_manage label_complete Step 7: Complete Waste Label (Full chemical names, percentages, date) container_manage->label_complete Documentation ehs_contact Step 8: Contact EHS for Pickup label_complete->ehs_contact Final Handoff end End: Compliant Disposal via Licensed Vendor (Incineration) ehs_contact->end

Caption: Disposal workflow for this compound.

References

  • This compound.Benchchem.
  • Safety and handling of fluorin
  • Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Labor
  • 3'-Fluoro-5-Methoxy-[1,1'-biphenyl]-3-carboxylic acid.Guidechem.
  • Hazardous Waste Disposal Guide.Dartmouth Policy Portal.
  • Laboratory Waste Disposal Guidelines.Unknown Source.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.EPFL.
  • Labor
  • Halogenated Wastes Safe Disposal: Polychlorin
  • Halogenated Organic Liquids - Standard Oper
  • Hazardous waste acceptance conditions.Unknown Source.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and M
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.

Sources

A Senior Application Scientist's Guide to Handling 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the discerning researcher. This document provides essential safety and logistical information for handling 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS No. 1261970-06-2). As a specialized biphenyl compound with applications in medicinal chemistry and materials science, its unique structure—featuring a fluorinated ring, two carboxylic acid groups, and a methoxy group—necessitates a robust and well-reasoned safety protocol.[1]

This guide is built on the foundational principles of laboratory safety, adhering to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[2][3] It is designed to be a core component of your institution's Chemical Hygiene Plan (CHP), providing procedural guidance that empowers you to work safely and effectively.[4]

Hazard Assessment: A Proactive Approach to an Uncharacterized Compound

  • Dicarboxylic Acid Moiety : Carboxylic acids are known skin and eye irritants.[5] Depending on the concentration and duration of contact, they can cause effects ranging from mild irritation to severe corrosive damage.

  • Fluorinated Aromatic Core : The introduction of fluorine into an organic molecule can significantly alter its biological properties.[6] Fluorinated compounds can exhibit increased metabolic stability and unique toxicological profiles. The C-F bond is strong, but combustion of such compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[7][8]

  • Fine Powder Form : Assuming the compound is a solid, it likely exists as a fine powder. This physical state presents a significant inhalation hazard, as fine particles can be easily aerosolized and deposited deep within the respiratory tract, potentially causing irritation or systemic effects.[9]

Given these potential hazards, we must treat this compound as, at a minimum, a skin and eye irritant and a respiratory hazard, with unknown long-term systemic effects. All handling procedures must reflect this heightened level of caution.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, not the first, line of defense. Before any handling, ensure that higher-level controls are in place.

  • Engineering Controls : All manipulations of this compound, especially handling of the solid powder, must be performed in a properly functioning chemical fume hood.[6] This is your primary method for minimizing inhalation exposure. Ensure the fume hood has been recently certified.

  • Administrative Controls : You must be trained on your institution's specific Chemical Hygiene Plan and the procedures outlined in this document.[2][4] Never work alone when handling this or other potentially hazardous materials.[6]

Personal Protective Equipment (PPE) Protocol

The proper selection and use of PPE is critical.[10] The following table summarizes the minimum required PPE for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesLab coatNot required if container is sealed
Weighing Powder Chemical splash goggles & Face shieldDouble-gloved nitrile glovesLab coatRequired (see below)
Preparing Solutions Chemical splash gogglesNitrile glovesLab coatNot required if in fume hood
Conducting Reactions Chemical splash gogglesNitrile glovesLab coatNot required if in fume hood
Waste Disposal Chemical splash gogglesNitrile glovesLab coatNot required if in fume hood
Detailed PPE Specifications:
  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory. When handling the solid powder or there is a risk of splashing, upgrade to chemical splash goggles.[5] For weighing operations, a full-face shield must be worn over the goggles to protect against accidental dispersal of the powder.[6]

  • Hand Protection : Chemical-resistant nitrile gloves are required.[5] Given the unknown dermal absorption properties, it is prudent to wear two pairs of gloves ("double-gloving") when handling the solid.[6] Inspect gloves for any signs of degradation or punctures before each use.[11] Remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly after any handling procedure.

  • Body Protection : A flame-resistant lab coat should be worn and kept fully buttoned. Ensure it is clean and in good condition.

  • Respiratory Protection : When weighing the solid or whenever there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator is mandatory. A half-mask respirator with P100 (particulate) cartridges is recommended. All respirator users must be part of your institution's respiratory protection program, which includes fit-testing and medical clearance, as required by OSHA.[12]

Operational Plan: A Step-by-Step Workflow

Adherence to a standardized workflow minimizes the risk of exposure and ensures reproducibility.

Operational_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification & Airflow B Don Appropriate PPE (as per task) A->B C Inspect PPE for Integrity B->C D Carefully Weigh Solid Compound C->D E Slowly Add to Solvent to Minimize Dust D->E F Conduct Reaction in Closed/Contained System E->F G Decontaminate Glassware & Surfaces F->G H Segregate & Label Waste G->H I Remove PPE (Gloves First) H->I J Wash Hands Thoroughly I->J Waste_Disposal_Decision_Tree Start Generate Waste Containing Compound IsSolid Is the waste solid or solid-contaminated (e.g., weigh paper, gloves)? Start->IsSolid IsLiquid Is the waste a liquid solution? IsSolid->IsLiquid No SolidWaste Place in 'Solid Halogenated Organic Waste' container. IsSolid->SolidWaste Yes LiquidWaste Place in 'Liquid Halogenated Organic Waste' container. IsLiquid->LiquidWaste Yes End Arrange for pickup by EH&S. SolidWaste->End LiquidWaste->End

Caption: Decision tree for proper waste segregation.

Emergency Procedures: Immediate and Corrective Actions

In the event of an exposure or spill, a rapid and informed response is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. [6]Seek immediate medical attention. Because this is a fluorinated compound, be prepared to inform emergency personnel of the potential for the formation of hydrogen fluoride upon combustion or decomposition, which requires specialized medical treatment (e.g., calcium gluconate gel). [7]* Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [6]Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [9]* Small Spill (in fume hood) : Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Carefully scoop the absorbed material into a sealed container and label it as halogenated organic waste. [13]Decontaminate the area with a suitable solvent.

  • Large Spill : Evacuate the immediate area and alert your colleagues. Contact your institution's Environmental Health & Safety (EH&S) emergency line immediately. [13] By implementing this comprehensive safety and handling framework, you are not only protecting yourself and your colleagues but also ensuring the integrity and quality of your research.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18). [Link]

  • OSHA Standards for Biological Laboratories. ASPR. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Halogenated Solvents in Laboratories. Campus Operations, Temple University. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. (2014-04-16). [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Solvents. University of Washington. [Link]

  • Classification of special laboratory waste. University of Barcelona. [Link]

  • SAFETY DATA SHEET - Pyridine-3,4-dicarboxylic acid. Thermo Fisher Scientific. (2025-09-18). [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln. [Link]

  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. (2025-01-07). [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Fluorine. University of California, Santa Barbara. [Link]

  • Safety data sheet. AKEMI chemisch technische Spezialfabrik GmbH. (2022-02-15). [Link]

  • Materials Safety Data Sheet - Biphenyl-3,3-dicarboxylic acid. KamulinBiotechco.ltd. [Link]

  • Fluorine Safety. Purdue University. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. (2022-02-01). [Link]

  • LCSS: FLUORINE. The National Academies Press. [Link]

  • SAFETY DATA SHEET - 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid. Thermo Fisher Scientific. (2025-10-24). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.